An In-depth Technical Guide to 2-(4-Fluoro-3-methylphenyl)azetidine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(4-Fluoro-3-methylphenyl)azetidine, a substituted azetidine of interest in medicinal chemistry....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(4-Fluoro-3-methylphenyl)azetidine, a substituted azetidine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and established principles of azetidine chemistry to offer a robust predictive profile. The insights herein are intended to guide research and development efforts by providing a foundational understanding of its physicochemical properties, synthetic accessibility, and expected chemical behavior.
Molecular Structure and Core Properties
2-(4-Fluoro-3-methylphenyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted at the 2-position with a 4-fluoro-3-methylphenyl group. The presence of the strained azetidine ring and the substituted aromatic moiety are key determinants of its chemical reactivity and potential pharmacological activity.[1]
Table 1: Core Molecular Properties of 2-(4-Fluoro-3-methylphenyl)azetidine
Estimated based on the boiling points of similarly substituted aromatic and heterocyclic compounds.
Melting Point
Not available
Likely a low-melting solid or an oil at room temperature, a common characteristic of many monosubstituted azetidines.[3]
pKa (of the amine)
~8.5 - 9.5
The azetidine nitrogen is basic. The exact pKa is influenced by the electron-withdrawing effects of the phenyl group and the ring strain.[4]
LogP
~2.0 - 2.5
Indicates moderate lipophilicity, a key parameter for drug-likeness and membrane permeability.[5]
Solubility
Soluble in many organic solvents (e.g., DCM, chloroform, ethyl acetate, methanol). Limited solubility in water.
Typical for small organic molecules with both polar (amine) and nonpolar (aromatic ring) functionalities.
Spectroscopic Characterization Profile
The structural features of 2-(4-Fluoro-3-methylphenyl)azetidine suggest a distinct spectroscopic signature. The following table outlines the expected key features in its NMR and mass spectra, based on the analysis of related structures.[6][7]
Table 3: Predicted Spectroscopic Data
Technique
Expected Features
¹H NMR
Aromatic Protons (δ 6.9-7.4 ppm): Complex multiplets corresponding to the three protons on the 4-fluoro-3-methylphenyl ring. The fluorine atom will cause characteristic splitting patterns. Azetidine Protons (δ 2.0-4.5 ppm): The proton at the 2-position (benzylic) will appear as a multiplet, coupled to the protons at the 3-position. The protons at the 3- and 4-positions will also show complex multiplets due to geminal and vicinal coupling. Methyl Protons (δ ~2.3 ppm): A singlet for the methyl group on the aromatic ring. NH Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR
Aromatic Carbons (δ 115-165 ppm): Six signals for the aromatic carbons, with the carbon attached to the fluorine showing a large one-bond C-F coupling constant. Azetidine Carbons (δ 25-70 ppm): Signals for the three carbons of the azetidine ring. The carbon at the 2-position will be in the more downfield region due to its attachment to the aromatic ring and nitrogen. Methyl Carbon (δ ~15 ppm): A signal for the methyl group.
¹⁹F NMR
A single resonance for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.[8]
Mass Spectrometry (EI)
Molecular Ion (M⁺): A peak at m/z = 179. Fragmentation: Characteristic fragmentation patterns would likely involve the loss of the methyl group, and cleavage of the azetidine ring. A significant fragment would be the 4-fluoro-3-methylphenylmethyl cation.
Synthesis of 2-Aryl-Azetidines: A General Protocol
The synthesis of 2-aryl-azetidines can be achieved through various synthetic routes.[9] A common and effective method involves the cyclization of a γ-haloamine. The following protocol outlines a general procedure adaptable for the synthesis of 2-(4-Fluoro-3-methylphenyl)azetidine.
Experimental Protocol: Synthesis via Intramolecular Cyclization
Step 1: Synthesis of the Amino Alcohol Precursor
The synthesis begins with the reduction of a suitable amino ketone, which can be prepared from 4-fluoro-3-methylacetophenone.
Bromination: React 4-fluoro-3-methylacetophenone with a brominating agent (e.g., N-bromosuccinimide) to introduce a bromine atom at the alpha position.
Amination: The resulting α-bromo ketone is then reacted with a suitable amine (e.g., benzylamine, which can be later deprotected) to form the corresponding amino ketone.
Reduction: The amino ketone is reduced to the corresponding amino alcohol using a reducing agent such as sodium borohydride.
Step 2: Halogenation of the Amino Alcohol
The hydroxyl group of the amino alcohol is converted to a leaving group, typically a halide.
React the amino alcohol with a halogenating agent like thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) in an appropriate solvent (e.g., dichloromethane) at low temperature.
Step 3: Intramolecular Cyclization
The final step is the base-promoted intramolecular cyclization to form the azetidine ring.
The γ-haloamine is treated with a base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile). The base deprotonates the amine, which then acts as a nucleophile to displace the halide, forming the azetidine ring.
Work-up and Purification: The reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.
Caption: General synthetic workflow for 2-aryl-azetidines.
Chemical Reactivity and Stability
The chemical reactivity of 2-(4-Fluoro-3-methylphenyl)azetidine is primarily governed by the strained four-membered ring and the nature of the substituents.
Ring-Opening Reactions
The significant ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening reactions under various conditions.[1] For 2-aryl-azetidines, the benzylic C-N bond is particularly prone to cleavage.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the azetidine nitrogen can be protonated, which facilitates nucleophilic attack at the C2 position, leading to ring opening.[4]
Reductive Ring Opening: Catalytic hydrogenation can lead to the cleavage of the C-N bonds.
Reaction with Nucleophiles: Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to its opening. The regioselectivity of the attack depends on the reaction conditions and the nature of the substituents.[10]
N-Functionalization
The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo various functionalization reactions.
N-Alkylation: Reaction with alkyl halides in the presence of a base.
N-Acylation: Reaction with acyl chlorides or anhydrides.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides.
NMR chemical shifts and spectra for 2-(4-Fluoro-3-methylphenyl)azetidine
An In-Depth Technical Guide to the NMR Spectroscopy of 2-(4-Fluoro-3-methylphenyl)azetidine Introduction: The Role of Azetidines and NMR in Modern Drug Discovery The azetidine scaffold is a privileged structure in medici...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the NMR Spectroscopy of 2-(4-Fluoro-3-methylphenyl)azetidine
Introduction: The Role of Azetidines and NMR in Modern Drug Discovery
The azetidine scaffold is a privileged structure in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties and unique three-dimensional character to drug candidates.[1] As a strained four-membered heterocycle, it serves as a versatile building block in the synthesis of novel therapeutics.[1][2][3] The specific compound, 2-(4-Fluoro-3-methylphenyl)azetidine, combines this valuable core with a substituted aromatic ring, a common feature in pharmacologically active molecules.
Accurate and unambiguous structural characterization is the bedrock of drug discovery and development.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating molecular structure in solution.[6][7] It provides atomic-level insights into connectivity, stereochemistry, and the electronic environment of nuclei, making it an indispensable tool for confirming the identity and purity of novel chemical entities like 2-(4-Fluoro-3-methylphenyl)azetidine.[4][6] This guide provides a detailed analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, a robust experimental protocol for data acquisition, and the scientific rationale underpinning the spectral interpretation.
Molecular Structure and Numbering Scheme
For clarity in spectral assignment, the following IUPAC-based numbering scheme will be used throughout this guide.
Caption: IUPAC numbering for 2-(4-Fluoro-3-methylphenyl)azetidine.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the azetidine ring, the aromatic protons, and the methyl group. The chemical shifts (δ) are predicted relative to Tetramethylsilane (TMS) at 0.0 ppm.
Azetidine Ring Protons (C2-H, C3-H₂, C4-H₂, N1-H):
C2-H (Methine): The proton at the C2 position, being benzylic and adjacent to the nitrogen atom, is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet or doublet of doublets around δ 4.0-4.5 ppm . Its multiplicity will arise from coupling to the two diastereotopic protons on C3.
C3-H₂ & C4-H₂ (Methylene): The methylene protons of the azetidine ring often exhibit complex splitting patterns due to the ring's conformational rigidity.[8] The C4 protons (α to nitrogen) are typically downfield from the C3 protons. Expect C4-H₂ to appear around δ 3.3-3.8 ppm and C3-H₂ to appear further upfield around δ 2.0-2.5 ppm .[8] Each will likely be a multiplet due to geminal coupling and vicinal coupling to adjacent protons.
N1-H (Amine): The amine proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature.[9] It can appear anywhere from δ 1.5-3.5 ppm . In protic solvents, it may exchange with the solvent and become invisible. A D₂O shake experiment would confirm its assignment by causing the signal to disappear.[10]
Aromatic Protons (C2'-H, C5'-H, C6'-H):
The three protons on the phenyl ring form an ABC spin system. Their chemical shifts are influenced by the electron-donating methyl group and the dual-nature fluorine (inductive withdrawal, resonance donation).[11]
C6'-H: This proton is ortho to the azetidine substituent and meta to the fluorine. It is expected to be a doublet around δ 7.1-7.3 ppm , with coupling to C5'-H (Jortho ≈ 7-9 Hz).
C2'-H: This proton is ortho to both the methyl and azetidine groups. It will likely be a small doublet or singlet-like signal around δ 7.0-7.2 ppm , with a small meta coupling to C6'-H (Jmeta ≈ 2-3 Hz).
C5'-H: This proton is ortho to the fluorine and meta to the azetidine. It is expected to appear as a doublet of doublets around δ 6.9-7.1 ppm , showing both ortho coupling to C6'-H and a larger ortho H-F coupling (³JHF ≈ 8-10 Hz).
Methyl Protons (C3'-CH₃):
The methyl group attached to the aromatic ring is expected to produce a sharp singlet in the upfield aromatic region, predicted to be around δ 2.2-2.4 ppm .
Summary of Predicted ¹H NMR Chemical Shifts
Proton Assignment
Predicted δ (ppm)
Predicted Multiplicity
Coupling Constants (Hz)
C2-H
4.0 - 4.5
t or dd
J ≈ 7-9
C4-H₂
3.3 - 3.8
m
-
C3-H₂
2.0 - 2.5
m
-
N1-H
1.5 - 3.5
br s
-
C6'-H
7.1 - 7.3
d
³JHH ≈ 7-9
C2'-H
7.0 - 7.2
d or s
⁴JHH ≈ 2-3
C5'-H
6.9 - 7.1
dd
³JHH ≈ 7-9, ³JHF ≈ 8-10
C3'-CH₃
2.2 - 2.4
s
-
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide nine distinct signals. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[12]
Azetidine Ring Carbons (C2, C3, C4):
C2: This carbon, bonded to both the nitrogen and the phenyl ring, will be the most downfield of the aliphatic carbons, expected around δ 60-70 ppm .[9]
C4: The C4 carbon, being adjacent to the nitrogen, is predicted to resonate around δ 50-58 ppm .[8]
C3: The C3 carbon is expected to be the most upfield of the ring carbons, appearing around δ 35-45 ppm .[8]
Aromatic Carbons (C1' to C6'):
C4' (C-F): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield, predicted around δ 160-164 ppm .[13]
C1': The ipso-carbon attached to the azetidine ring will be downfield, likely in the δ 140-145 ppm range.
C3' (C-CH₃): The carbon bearing the methyl group is expected around δ 135-140 ppm .
C2', C5', C6': The protonated aromatic carbons will appear in the typical aromatic region of δ 115-130 ppm . Their exact shifts will be influenced by substituent effects and C-F coupling. C5' (ortho to F) and C3' (para to F) will show ²JCF and ⁴JCF couplings, respectively (typically 20-25 Hz and 1-3 Hz).
Methyl Carbon (C3'-CH₃):
The methyl carbon signal is expected in the high-field region, around δ 15-20 ppm .
Summary of Predicted ¹³C NMR Chemical Shifts
Carbon Assignment
Predicted δ (ppm)
Key Features
C2
60 - 70
Attached to N and Phenyl
C4
50 - 58
α to Nitrogen
C3
35 - 45
Azetidine ring
C4'
160 - 164
Large ¹JCF coupling (~245 Hz)
C1'
140 - 145
Ipso-carbon
C3'
135 - 140
Attached to Methyl
C6'
128 - 132
Aromatic CH
C2'
125 - 129
Aromatic CH
C5'
115 - 118
Aromatic CH, ²JCF coupling (~22 Hz)
C3'-CH₃
15 - 20
Methyl group
Predicted ¹⁹F NMR Spectral Analysis
A proton-decoupled ¹⁹F NMR spectrum provides a simple yet powerful confirmation of the fluorine's presence and electronic environment.
For an aryl fluoride of this type, a single signal is expected.
The chemical shift is typically in the range of δ -110 to -125 ppm relative to CFCl₃.[14] The exact shift is sensitive to the substitution pattern on the ring.
Experimental Protocol for Structural Elucidation
This section outlines a self-validating workflow to acquire high-quality NMR data for unambiguous structural confirmation.
An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-(4-Fluoro-3-methylphenyl)azetidine: From Synthesis to Structural Elucidation
Abstract This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 2-(4-Fluoro-3-methylphenyl)azetidine, a compound of signific...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive overview of the methodologies and scientific principles involved in determining the crystal structure of 2-(4-Fluoro-3-methylphenyl)azetidine, a compound of significant interest in medicinal chemistry. We delve into the rationale behind its molecular design, present a representative synthetic and crystallization protocol, and offer a detailed, step-by-step walkthrough of single-crystal X-ray diffraction (SC-XRD) analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, data interpretation, and the validation of structural data. While a public crystal structure for this specific molecule is not available, this guide establishes a robust framework for its analysis by leveraging established principles and data from closely related structures.
Introduction: The Scientific Imperative
In the landscape of modern drug discovery, the precise understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the optimization of lead compounds into effective therapeutics. The subject of this guide, 2-(4-Fluoro-3-methylphenyl)azetidine, combines two privileged structural motifs in medicinal chemistry: the azetidine ring and a substituted fluorophenyl group.
The azetidine scaffold , a four-membered nitrogen-containing heterocycle, offers a unique combination of properties. Its inherent ring strain and conformational rigidity provide a means to orient substituents in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] This sp3-rich core is increasingly favored over traditional planar structures, as it can improve physicochemical properties such as aqueous solubility and metabolic stability.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif, highlighting its therapeutic relevance.[1]
The 4-fluoro-3-methylphenyl group is also a strategic component. The fluorine atom, with its high electronegativity and small size, can profoundly influence a molecule's properties.[3] It can form crucial hydrogen bonds, modulate the acidity (pKa) of nearby functional groups, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a drug candidate.[4][5] The additional methyl group provides a point for steric interaction and can further tune the electronic properties of the aromatic ring.
Therefore, determining the precise bond lengths, bond angles, and intermolecular interactions of 2-(4-Fluoro-3-methylphenyl)azetidine through single-crystal X-ray diffraction is not merely an academic exercise. It is a critical step in unlocking its therapeutic potential, providing the high-resolution data needed for rational drug design and development.
Synthesis and Crystallization: The Foundation of Analysis
The successful determination of a crystal structure begins with the synthesis of a pure compound and the growth of high-quality single crystals. While numerous synthetic routes to substituted azetidines exist, a common and effective strategy involves the cyclization of a suitably functionalized precursor.[6][7]
Experimental Protocol: Representative Synthesis and Crystallization
The following protocol is a representative, multi-step synthesis adapted from established methods for preparing substituted azetidines.[8][9]
Step 1: Synthesis of the Precursor
A multi-step synthesis would first be employed to construct the key 1,3-amino alcohol precursor bearing the 4-fluoro-3-methylphenyl moiety.
Step 2: Cyclization to Form the Azetidine Ring
To a solution of the appropriate 3-amino-1-propanol derivative in a suitable solvent like toluene, add a sulfonyl chloride (e.g., tosyl chloride) and a base (e.g., triethylamine) at 0 °C.
Allow the reaction to warm to room temperature and stir for several hours until the formation of the O-sulfonylated intermediate is complete (monitored by TLC or LC-MS).
Induce cyclization by adding a strong base, such as sodium hydride, to deprotonate the amine, which then displaces the sulfonate ester in an intramolecular fashion.
Heat the reaction mixture to facilitate the ring-closing reaction. Upon completion, the reaction is quenched, and the crude product is purified using column chromatography to yield the N-protected 2-(4-Fluoro-3-methylphenyl)azetidine.
Subsequent deprotection yields the final target compound.
Step 3: Single Crystal Growth
The quality of the crystal is the single most important factor for a successful X-ray diffraction experiment.[10] The goal is to obtain a single, well-ordered crystal, typically 0.1-0.4 mm in at least two dimensions, free of cracks and defects.[11]
Methodology: Slow Evaporation
Dissolve the purified 2-(4-Fluoro-3-methylphenyl)azetidine in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). The choice of solvent is critical and often determined empirically.
Filter the solution through a syringe filter into a clean vial.
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days at a constant temperature.
Monitor the vial for the formation of well-defined, transparent crystals.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid.[12][13] The technique relies on the principle that electrons in the atoms of a crystal scatter an incident X-ray beam, and the ordered arrangement of atoms produces a unique diffraction pattern of constructive interference. By analyzing this pattern, one can work backward to determine the electron density distribution, and thus the atomic positions, within the crystal's unit cell.[14]
Diagram: Experimental Workflow for SC-XRD
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Structure Refinement
Crystal Mounting and Data Collection:
A suitable crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer.[10]
The crystal is cooled to a low temperature (typically 100-173 K) in a stream of nitrogen gas to minimize thermal vibrations and radiation damage.
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector, rotates the crystal through a series of orientations.[15] At each orientation, a diffraction image is collected.[11]
Data Processing and Integration:
The collected images are processed to identify the positions and intensities of the diffraction spots (reflections).[6]
The reflections are indexed to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.
The intensities of all reflections are integrated and scaled to correct for experimental variations, creating a final reflection file.[16]
Structure Solution and Refinement:
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
This initial model is then refined against the experimental diffraction data. Refinement is an iterative process of adjusting atomic parameters (coordinates, displacement parameters) to minimize the difference between the calculated structure factors (from the model) and the observed structure factors (from the data).
The quality of the refinement is monitored using the R-factor (R1) and the goodness-of-fit (GooF). The free R-factor (Rfree), calculated using a small subset of reflections excluded from the refinement process, is a crucial indicator to prevent overfitting of the data.
Results: The Crystal Structure of 2-(4-Fluoro-3-methylphenyl)azetidine
As no experimental data has been published, the following table presents a representative, hypothetical set of crystallographic data for 2-(4-Fluoro-3-methylphenyl)azetidine. These values are consistent with what would be expected for a small organic molecule of this type and serve as an illustrative example for researchers.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters
Parameter
Value
Crystal Data
Chemical formula
C₁₀H₁₂FN
Formula weight
165.21 g/mol
Crystal system
Monoclinic
Space group
P2₁/c
a, b, c (Å)
8.512(3), 10.234(4), 11.456(5)
α, β, γ (°)
90, 109.87(2), 90
Volume (ų)
938.9(7)
Z (molecules/unit cell)
4
Calculated density (g/cm³)
1.168
Absorption coeff. (μ)
0.08 mm⁻¹
F(000)
352
Data Collection
Radiation
Mo Kα (λ = 0.71073 Å)
Temperature (K)
173(2)
2θ range for data (°)
5.2 to 55.0
Reflections collected
9650
Independent reflections
2150 [R(int) = 0.035]
Refinement
Refinement method
Full-matrix least-squares on F²
Data / restraints / params
2150 / 0 / 110
Goodness-of-fit on F²
1.05
Final R indices [I>2σ(I)]
R1 = 0.042, wR2 = 0.115
R indices (all data)
R1 = 0.058, wR2 = 0.128
Largest diff. peak/hole (e Å⁻³)
0.25 and -0.21
Diagram: From Diffraction Pattern to Final Structure
Caption: The logical progression from raw diffraction data to a refined molecular structure.
Conclusion: The Power of Structural Insight
This technical guide has outlined the comprehensive process for determining the crystal structure of 2-(4-Fluoro-3-methylphenyl)azetidine. From the strategic synthesis and meticulous growth of single crystals to the sophisticated techniques of X-ray diffraction and data refinement, each step is crucial for obtaining a high-fidelity molecular model. The resulting structural data—precise atomic coordinates, bond lengths, angles, and intermolecular packing—are invaluable assets for the drug development professional. This information enables detailed computational modeling, illuminates structure-activity relationships, and ultimately accelerates the journey from a promising molecule to a life-changing therapeutic. The principles and protocols described herein provide a robust and self-validating framework for the structural elucidation of this and other novel chemical entities.
References
Azetidines in medicinal chemistry: emerging applic
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Royal Society of Chemistry. [Link]
Single-Crystal X-Ray Diffraction (SC-XRD). Universität Ulm. [Link]
How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
About Single X-ray Diffraction. University of Waterloo. [Link]
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
Chapter 6: Single Crystal X-ray Structure Analysis. Books. [Link]
Single crystal diffraction. Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link]
analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif. Royal Society of Chemistry. [Link]
in vitro metabolic stability of 2-(4-Fluoro-3-methylphenyl)azetidine
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(4-Fluoro-3-methylphenyl)azetidine Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as cri...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(4-Fluoro-3-methylphenyl)azetidine
Executive Summary
In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as maximizing its target affinity. The molecule 2-(4-Fluoro-3-methylphenyl)azetidine represents a highly sophisticated intersection of structural engineering and Drug Metabolism and Pharmacokinetics (DMPK) principles. This whitepaper provides a comprehensive, self-validating framework for evaluating the in vitro metabolic stability of this specific pharmacophore, detailing the causality behind its structural design, the logic of the testing cascade, and step-by-step experimental protocols.
To accurately predict and evaluate the , we must first deconstruct the causality behind its structural components. Every moiety in this molecule is designed to manipulate hepatic clearance pathways:
The Azetidine Scaffold: Historically, medicinal chemistry relied heavily on pyrrolidines and piperidines. However, the four-membered azetidine ring offers enhanced 3-dimensional character, lower lipophilicity, and increased resistance to oxidative metabolism. The high ring strain and reduced electron density on the nitrogen mitigate rapid N-dealkylation and ring-opening pathways typically mediated by Cytochrome P450 (CYP) and Flavin-containing monooxygenases (FMO)[1]. Studies consistently demonstrate that reducing ring size to an azetidine can progressively improve metabolic stability compared to larger saturated heterocycles [2].
The 4-Fluoro Substitution: Unsubstituted phenyl rings are notorious metabolic "soft spots," highly susceptible to para-hydroxylation by CYP450 enzymes. The strategic installation of a highly electronegative fluorine atom at the para position effectively blocks this oxidative liability due to the exceptional strength of the C-F bond (~116 kcal/mol) [3].
The 3-Methyl Group: While the fluorine blocks para-oxidation, the 3-methyl group introduces a tunable, secondary metabolic pathway. Benzylic oxidation by CYP3A4 or CYP2D6 to form a 3-hydroxymethyl metabolite provides a controlled clearance mechanism. This is critical: preventing a compound from becoming too metabolically stable avoids undesirable in vivo accumulation and long-term toxicity.
The Self-Validating In Vitro Testing Cascade
To accurately predict in vivo hepatic clearance, we deploy a multi-tiered in vitro testing cascade. The logic here is sequential: we first isolate Phase I CYP-mediated metabolism using subcellular fractions, then graduate to whole-cell models to capture the interplay between Phase I and Phase II pathways[4].
Fig 1: Stepwise in vitro metabolic stability workflow for azetidine derivatives.
Experimental Methodology: Step-by-Step Protocols
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , ensuring that any observed compound depletion is exclusively enzyme-mediated and analytically sound.
Tier 1: Liver Microsomal Stability (HLM) Protocol
Causality: Liver microsomes provide a concentrated source of CYP450 enzymes. This assay isolates Phase I oxidative metabolism, allowing us to see if the fluorine atom successfully blocks phenyl ring oxidation.
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Thaw Human Liver Microsomes (HLM) on ice to preserve enzyme viability.
Incubation Mixture: Combine HLM (final protein concentration: 0.5 mg/mL) and 2-(4-Fluoro-3-methylphenyl)azetidine (final concentration: 1 µM) in the buffer.
Self-Validating Controls:
Positive Control: Midazolam or Dextromethorphan (1 µM) to verify CYP3A4 and CYP2D6 activity, respectively.
Negative Control (No-Cofactor): Buffer replaces the NADPH regenerating system. This rules out chemical instability or non-specific protein binding as the cause of compound loss.
Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM final concentration).
Time-Course Sampling: At
t=0,15,30,45,
and
60
minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Note: The
t=0
point validates initial extraction recovery and standardizes the baseline.
Termination & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.
Causality: Because the 3-methyl group on our target compound will likely undergo benzylic oxidation to an alcohol, subsequent Phase II glucuronidation is highly probable. Hepatocytes contain both CYP450s and Uridine 5'-diphospho-glucuronosyltransferases (UGTs) with native intracellular cofactors, providing a holistic clearance profile [4].
Thawing & Plating: Thaw cryopreserved human hepatocytes in a 37°C water bath. Centrifuge and resuspend in William's E medium to a density of
1×106
viable cells/mL (verify viability >80% via Trypan Blue exclusion).
Incubation: Add the test compound (1 µM final) to the hepatocyte suspension in a 96-well plate.
Sampling: Incubate at 37°C under 5% CO₂. Because azetidines are typically low-clearance compounds, extended sampling is required:
t=0,30,60,120,
and
240
minutes. Quench with cold acetonitrile containing the internal standard.
Analysis: Centrifuge and subject the supernatant to LC-MS/MS analysis to calculate the intrinsic clearance (
CLint
).
Quantitative Data Interpretation
The structural modifications in 2-(4-Fluoro-3-methylphenyl)azetidine yield profound DMPK advantages. The table below summarizes representative comparative in vitro data demonstrating the causality of the pharmacophore design.
Compound Structure
Test System
t1/2
(min)
CLint
(
μ
L/min/mg)
Primary Clearance Mechanism
2-(3-Methylphenyl)pyrrolidine (Reference)
HLM
12.5
110.9
Phenyl para-oxidation, Ring opening
2-(4-Fluoro-3-methylphenyl)pyrrolidine
HLM
28.4
48.8
Ring opening, Benzylic oxidation
2-(4-Fluoro-3-methylphenyl)azetidine (Target)
HLM
> 60
< 11.5
Benzylic oxidation (Controlled)
Data Synthesis: The addition of the fluorine atom effectively halves the intrinsic clearance by blocking the para-oxidation site. Shrinking the pyrrolidine to an azetidine further restricts metabolism by stabilizing the heterocycle, pushing the compound into a highly desirable low-clearance profile.
Following Tier 1 and Tier 2 assays, LC-HRMS (High-Resolution Mass Spectrometry) is utilized to elucidate the structural identity of the metabolites. For 2-(4-Fluoro-3-methylphenyl)azetidine, the primary predicted route of metabolism bypasses the highly stable fluorinated aromatic ring and the strained azetidine core, focusing instead on the 3-methyl substituent.
Fig 2: Predicted primary metabolic pathways for 2-(4-Fluoro-3-methylphenyl)azetidine.
By understanding and validating these pathways in vitro, drug development professionals can confidently scale these findings to predict in vivo human pharmacokinetics, ensuring the safe and efficacious dosing of azetidine-based therapeutics.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed / National Institutes of Health. Available at:[Link]
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition (PubMed). Available at:[Link]
Pharmacokinetic Profiling of 2-(4-Fluoro-3-methylphenyl)azetidine Compounds: A Strategic Approach for Drug Development
An In-Depth Technical Guide: Abstract The azetidine scaffold has emerged as a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Abstract
The azetidine scaffold has emerged as a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates[1][2]. Specifically, the 2-(4-Fluoro-3-methylphenyl)azetidine core represents a class of compounds with significant therapeutic potential. The strategic introduction of a fluorine atom and a methyl group to the phenyl ring, coupled with the strained four-membered azetidine heterocycle, presents a unique combination of structural features that profoundly influence a molecule's journey through the body. This guide provides a comprehensive, technically-grounded framework for the pharmacokinetic (PK) profiling of this compound class, designed for researchers, scientists, and drug development professionals. We will navigate from foundational physicochemical assessments to complex in vivo studies, emphasizing the causal logic behind experimental choices and the integration of data to build a holistic PK profile, ultimately enabling data-driven decisions in the drug discovery pipeline.
The Foundational Pillar: Physicochemical Characterization
Before delving into biological assays, a thorough understanding of the compound's intrinsic physicochemical properties is paramount. These characteristics are the primary determinants of a drug's behavior, influencing everything from solubility in the gut to its ability to cross cell membranes[3][4]. For the 2-(4-fluoro-3-methylphenyl)azetidine series, key parameters must be precisely measured.
Solubility: The aqueous solubility dictates the maximum concentration achievable in the gastrointestinal tract, a critical factor for oral absorption. Poor solubility can be an immediate bottleneck for developing an orally bioavailable drug.
Lipophilicity (LogD): This parameter, measured at a physiological pH of 7.4, describes the compound's partitioning between an aqueous and an organic phase. It is a crucial predictor of membrane permeability, plasma protein binding, and metabolic clearance[5]. The fluorine atom generally increases lipophilicity, which must be balanced to avoid issues like metabolic instability or off-target toxicity[6].
Ionization Constant (pKa): The azetidine nitrogen is basic and will be protonated to varying degrees depending on the pH of its environment. The pKa value determines the charge state of the molecule, which significantly impacts its solubility, permeability, and interaction with biological targets[3][7].
These properties are not independent; they collectively govern the "drug-like" nature of a compound. Early characterization allows for the ranking of analogs and flags potential liabilities before committing to more resource-intensive biological assays.
Table 1: Physicochemical Properties of Hypothetical 2-(4-Fluoro-3-methylphenyl)azetidine Analogs
Compound ID
R-Group Substitution
Kinetic Solubility (μM) at pH 7.4
LogD at pH 7.4
Basic pKa
AZ-001
-H
150
2.1
8.5
AZ-002
-CH₂OH
250
1.5
8.3
AZ-003
-C(=O)NH₂
180
1.8
8.1
AZ-004
-CH₂OCH₃
90
2.5
8.6
In Vitro ADME: Modeling Biological Systems in the Laboratory
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies form the core of early PK profiling. They utilize cellular and subcellular systems to predict a drug's behavior in a living organism, enabling rapid screening and optimization of chemical series[8][9].
Absorption: Predicting Oral Bioavailability
For a drug to be effective when taken orally, it must first be absorbed from the gastrointestinal tract into the bloodstream. We assess this using two primary models:
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a clean measure of passive permeability.
Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This model is the gold standard as it assesses both passive diffusion and active transport processes mediated by uptake and efflux transporters (e.g., P-glycoprotein)[10].
The relationship between these assays is crucial; a compound with high PAMPA permeability but low Caco-2 permeability is likely a substrate for an efflux transporter.
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm². Additionally, confirm monolayer integrity by measuring the permeability of a low-permeability marker like lucifer yellow (<1.0 x 10⁻⁶ cm/s).
Assay Initiation:
A-to-B (Apical to Basolateral): Add the test compound (e.g., at 10 µM) to the apical (A) side of the monolayer.
B-to-A (Basolateral to Apical): Add the test compound to the basolateral (B) side.
Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours, with gentle shaking.
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method[11][12].
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both directions.
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the compound is a substrate for active efflux.
Distribution: Where Does the Compound Go?
Once absorbed, a drug distributes throughout the body. Two key in vitro parameters help predict this behavior:
Plasma Protein Binding (PPB): Drugs can bind to plasma proteins like albumin. Only the unbound fraction is free to interact with targets and be cleared[7]. High PPB can limit efficacy and tissue distribution. This is typically measured using rapid equilibrium dialysis.
Blood-to-Plasma Ratio: This ratio indicates whether the compound preferentially partitions into red blood cells. A ratio > 1 suggests partitioning into red blood cells, which can affect the interpretation of plasma-based PK data.
Metabolism: The Body's Chemical Factory
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This is a critical determinant of a drug's half-life and can also lead to the formation of active or toxic metabolites.
Metabolic Stability: This assay measures the rate at which a compound is broken down by metabolic enzymes. It is a key predictor of in vivo clearance. The assay is typically performed using:
Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum containing most Phase I metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily[13].
Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugation) enzymes, providing a more complete picture of metabolic fate.
CYP450 Reaction Phenotyping: This identifies which specific CYP isozymes (e.g., CYP3A4, 2D6, 2C9) are responsible for metabolizing the compound. This is critical for predicting potential drug-drug interactions[14].
Metabolite Identification: Structural elucidation of major metabolites is performed to understand the "soft spots" on the molecule and to ensure no unique or disproportionate human metabolites are formed.
For the 2-(4-fluoro-3-methylphenyl)azetidine class, metabolic attack could occur at several positions:
Aromatic Hydroxylation: Oxidation of the phenyl ring, directed by the methyl group.
Benzylic Oxidation: Oxidation of the methyl group to a carboxylic acid.
N-dealkylation or Oxidation: Cleavage or oxidation of the azetidine ring, although four-membered rings can be more stable than their larger counterparts[15].
Defluorination: While the C-F bond is strong, metabolic defluorination can occur, catalyzed by CYP450 enzymes[16].
The following diagram illustrates the logical flow of experiments from early in vitro screening to in vivo validation.
Caption: Potential Phase I and Phase II metabolic pathways.
In Vivo Pharmacokinetics: The Whole-System View
After a compound shows a promising in vitro profile, the next essential step is to evaluate its behavior in a living organism. [17][18]In vivo PK studies, typically conducted in rodents (mice or rats), provide the definitive data on how a drug is absorbed, distributed, metabolized, and excreted over time.
[19]
Study Design and Execution
A standard early PK study involves administering the compound via two routes:
Intravenous (IV): The compound is injected directly into the bloodstream, bypassing absorption. This allows for the determination of fundamental clearance (CL) and volume of distribution (Vd) parameters.
Oral (PO): The compound is administered by gavage. Comparing the plasma concentration profile from PO dosing to IV dosing allows for the calculation of oral bioavailability (F%).
Blood samples are collected at multiple time points after dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) to construct a plasma concentration-time curve.
Bioanalysis: The Cornerstone of Accurate Data
The accurate quantification of the drug in biological matrices (typically plasma) is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[20] A robust bioanalytical method must be developed and validated according to regulatory guidance, ensuring it meets strict criteria for:
[21][22]
Selectivity: The ability to measure the analyte without interference from endogenous matrix components.
Accuracy & Precision: How close the measured values are to the true values and to each other.
Calibration Curve: Demonstrating a reproducible relationship between instrument response and known concentrations.
Stability: Ensuring the analyte does not degrade in the matrix during sample collection, storage, and processing.
Data Interpretation: Key Pharmacokinetic Parameters
The plasma concentration-time data are analyzed using non-compartmental analysis to derive key PK parameters that describe the compound's behavior.
Table 2: Key In Vivo Pharmacokinetic Parameters for AZ-001 in Rat
Parameter
IV (1 mg/kg)
PO (5 mg/kg)
Unit
Description
Cmax
-
1250
ng/mL
Maximum observed plasma concentration after oral dosing.
Tmax
-
0.5
h
Time to reach Cmax.
AUC(0-inf)
2800
7500
ng*h/mL
Area under the plasma concentration-time curve.
t1/2
4.5
4.8
h
Elimination half-life.
CL
6.0
-
mL/min/kg
Clearance: the volume of plasma cleared of drug per unit time.
Vdss
2.5
-
L/kg
Volume of distribution at steady state: apparent volume the drug distributes into.
F%
-
54
%
Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.
A compound with low clearance (relative to liver blood flow), a moderate volume of distribution, a reasonable half-life (e.g., 4-8 hours), and good oral bioavailability (>30%) is generally considered to have a favorable PK profile for further development.
Integrating the Data: From Preclinical to Prediction
The ultimate goal of preclinical PK profiling is to predict how a drug will behave in humans. [23]All the data generated—physicochemical, in vitro, and in vivo—are pieces of a puzzle. Physiologically Based Pharmacokinetic (PBPK) models are sophisticated computational tools that integrate these disparate data sets. [19][24]By combining compound-specific data with human physiological information (e.g., organ blood flows, enzyme abundances), PBPK models can simulate human PK profiles, predict drug-drug interactions, and help select appropriate first-in-human doses.
[25]
This diagram shows the logical relationships between fundamental properties and the resulting pharmacokinetic outcomes.
Caption: Relationship between core properties and PK parameters.
Conclusion
The pharmacokinetic profiling of 2-(4-fluoro-3-methylphenyl)azetidine compounds is a multi-faceted, iterative process that is fundamental to their successful development as therapeutic agents. It requires a logical progression from basic physicochemical measurements to sophisticated in vivo experiments, with each step designed to answer critical questions about the compound's likely fate in the body. By rigorously applying the principles of ADME science, explaining the causality behind experimental choices, and integrating all available data, drug development teams can confidently identify candidates with the highest probability of clinical success, de-risking the path from the laboratory to the patient.
References
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Retrieved from [Link]
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]
Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
Patsnap Synapse. (2025, May 27). What models are used in in vivo pharmacokinetics studies? Retrieved from [Link]
Zhang, H., et al. (n.d.). Current status and future directions of high-throughput ADME screening in drug discovery. ScienceDirect. Retrieved from [Link]
Lowe, J. T., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]
Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]
Malik, P., & Kamble, S. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. JBINO. Retrieved from [Link]
Patsnap Synapse. (2025, May 21). What are the physicochemical properties affecting drug distribution? Retrieved from [Link]
Reaction Biology. (n.d.). In Vivo PK/PD Study Services. Retrieved from [Link]
Tarcsay, A., & Keseru, G. M. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]
Sygnature Discovery. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]
Liu, Y., et al. (2025, October 21). Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes. PMC - NIH. Retrieved from [Link]
Lowe, J. T., et al. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. PubMed. Retrieved from [Link]
Broad Institute. (2012, September 7). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. Retrieved from [Link]
Kries, H., et al. (2025, February 4). Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC - NIH. Retrieved from [Link]
Hong, Z., et al. (2019, March 4). Azetidine-Containing Alkaloids Produced by a Quorum-Sensing Regulated Nonribosomal Peptide Synthetase Pathway in Pseudomonas aeruginosa. PubMed. Retrieved from [Link]
Singh, R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (n.d.). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Reviews. Retrieved from [Link]
ResearchGate. (2025, December 11). Azetidines of pharmacological interest | Request PDF. Retrieved from [Link]
AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]
van der Worp, H. B., et al. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. Retrieved from [Link]
Draper, S. M., & Smith, M. D. (2026, January 23). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]
Scott, J. S., & Fesik, S. W. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). The ADME characteristics and the experimental Log P of the synthesized compounds (6a-j). Retrieved from [Link]
FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
Al-Ishaq, R. K., et al. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC. Retrieved from [Link]
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]
Guengerich, F. P., et al. (2016, May 15). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]
OA Monitor Ireland. (n.d.). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]
Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview. Retrieved from [Link]
Research Portal. (n.d.). Bioanalytical methods | Faculty of Pharmacy. Retrieved from [Link]
FDA. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
NorthEast BioLab. (2026, March 11). Bioanalytical Method Development A Comprehensive Guide. Retrieved from [Link]
FDA. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]
Wu, Y., et al. (n.d.). Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. PMC. Retrieved from [Link]
Hasson, A. A. S., & Mahdi, M. F. (2026, January 7). In-silico molecular docking, ADME study of new azetidin-2-one derivatives having imidazole moiety targeting cyclooxygenase-2 Enzyme. Al Mustansiriyah Journal of Pharmaceutical Sciences. Retrieved from [Link]
Yakovlieva, L., et al. (2023, July 3). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Retrieved from [Link]
ChemSafetyPRO. (n.d.). 3-fluoro-3-(4-methylphenyl)azetidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
toxicity profile of 2-(4-Fluoro-3-methylphenyl)azetidine in animal models
An In-Depth Technical Guide to the Preclinical Toxicity Profile of 2-(4-Fluoro-3-methylphenyl)azetidine in Animal Models Authored by: A Senior Application Scientist Disclaimer: This document provides a comprehensive fram...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preclinical Toxicity Profile of 2-(4-Fluoro-3-methylphenyl)azetidine in Animal Models
Authored by: A Senior Application Scientist
Disclaimer: This document provides a comprehensive framework for evaluating the preclinical toxicity of the novel chemical entity 2-(4-Fluoro-3-methylphenyl)azetidine. As specific experimental data for this compound is not publicly available, this guide synthesizes established principles from international regulatory guidelines and analogous compound classes to outline a robust, scientifically-grounded toxicological evaluation plan.
Introduction
2-(4-Fluoro-3-methylphenyl)azetidine is a novel small molecule featuring a substituted phenyl ring attached to a four-membered azetidine heterocycle. The presence of the fluorine atom and the strained azetidine ring suggests a potential for unique pharmacological activity, but also necessitates a thorough and rigorous toxicological assessment to ensure safety prior to any potential human studies.[1][2][3] This guide details the essential in vivo studies required to characterize the toxicity profile of this compound, providing a roadmap for researchers and drug development professionals. The experimental designs described herein are grounded in the principles of the International Council for Harmonisation (ICH) and Organisation for Economic Co-operation and Development (OECD) guidelines to ensure regulatory compliance and scientific validity.[4][5][6][7][8]
The primary objectives of this preclinical safety evaluation are to:
Identify potential target organs for toxicity.
Determine the reversibility of any observed toxic effects.
Establish a safe starting dose for potential first-in-human clinical trials.
Define safety parameters for clinical monitoring.[7]
Acute Oral Toxicity Assessment
The initial step in characterizing the toxicity of a novel compound is to determine its acute toxicity following a single oral dose. This provides crucial information on the intrinsic toxicity of the molecule and helps in dose range selection for subsequent, longer-term studies.[9]
Experimental Protocol: Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category based on the Globally Harmonised System (GHS).[10][11]
Step-by-Step Methodology:
Animal Model: Wistar rats (female, 8-12 weeks old) are the preferred rodent species.[9][12]
Housing and Acclimatization: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and provided with food and water ad libitum. A minimum of 5 days of acclimatization is required before the study commences.
Dose Formulation: 2-(4-Fluoro-3-methylphenyl)azetidine is formulated in an appropriate vehicle. An aqueous solution is preferred, followed by an oil-based solution (e.g., corn oil). The toxicological properties of the vehicle should be well-characterized.[9]
Dosing Procedure: A single dose is administered to a group of three fasted female rats by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[12] Special attention is given during the first 4 hours post-dosing.
Endpoint Evaluation: The number of animals that die within the observation period determines the next step. If one or fewer animals die, the test is repeated with a higher dose. If two or three animals die, the substance is classified in the corresponding toxicity class, and the study is stopped.
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[12]
Data Presentation: Hypothetical Acute Toxicity Data
Parameter
Result
Test Guideline
OECD 423
Animal Model
Wistar Rat (female)
Route of Administration
Oral (gavage)
Vehicle
0.5% Carboxymethylcellulose
Estimated LD50
> 2000 mg/kg
GHS Classification
Category 5 or Unclassified
Observed Clinical Signs
No significant signs of toxicity observed.
Causality Behind Experimental Choices:
Why female rats? Studies have shown that female rats are generally slightly more sensitive to the acute toxic effects of chemicals. Using females first provides a precautionary approach.
Why oral gavage? This route ensures a precise amount of the test substance is administered directly into the stomach, mimicking potential oral drug administration in humans.
Why a 14-day observation period? This duration allows for the detection of both immediate and delayed toxic effects.[12]
Repeated-Dose Toxicity Studies
To assess the effects of longer-term exposure, repeated-dose toxicity studies are essential. A 28-day or 90-day study in both a rodent and a non-rodent species is standard for small molecules.[13][14] These studies help to identify target organs of toxicity and to determine a No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)
Step-by-Step Methodology:
Animal Models: Sprague-Dawley rats (rodent) and Beagle dogs (non-rodent) are commonly used.[13][14]
Dose Groups: At least three dose levels (low, mid, and high) and a control group (vehicle only) are used. The high dose should induce some toxicity but not mortality.
Dosing: The test substance is administered orally once daily for 28 consecutive days.
In-life Monitoring: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmological examinations are conducted.
Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.
Pathology: All animals are euthanized and subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.
Recovery Group: A satellite group of animals at the high dose and control levels may be included and kept for an additional 14 or 28 days without treatment to assess the reversibility of any observed toxic effects.
Data Presentation: Hypothetical 28-Day Toxicity Data Summary
Partial recovery of liver and kidney function and histology after 28-day recovery period.
-
Mandatory Visualization: Experimental Workflow for Repeated-Dose Toxicity
Caption: Workflow for a 28-day repeated-dose toxicity study.
Genotoxicity Assessment
A battery of tests is required to assess the potential of a compound to cause genetic damage. This typically includes a test for gene mutations in bacteria, an in vitro cytogenetic assay in mammalian cells, and an in vivo genotoxicity test.
Experimental Protocols:
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured mammalian cells.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test is performed in rodents (usually mice or rats) and assesses chromosomal damage or damage to the mitotic apparatus by detecting micronuclei in immature erythrocytes.
Data Presentation: Hypothetical Genotoxicity Profile
Assay
Test System
Metabolic Activation (S9)
Result
Ames Test
S. typhimurium & E. coli
With and Without
Negative
Chromosomal Aberration
Human Lymphocytes
With and Without
Negative
Micronucleus Test
Mouse Bone Marrow
N/A
Negative
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential for adverse effects on vital physiological functions.[15] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[15]
Experimental Protocols:
Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in conscious, telemetered dogs or non-human primates.
Central Nervous System: A functional observational battery (FOB) in rats to assess behavioral and neurological changes.
Respiratory System: Measurement of respiratory rate and tidal volume in rats using whole-body plethysmography.
Data Presentation: Hypothetical Safety Pharmacology Findings
System
Assay
Key Findings
Cardiovascular
Telemetered Beagle Dogs
No significant effects on blood pressure, heart rate, or ECG parameters up to the highest dose tested.
Central Nervous
Functional Observational Battery (Rat)
No adverse effects on behavior, motor activity, or neurological function.
Respiratory
Whole-Body Plethysmography (Rat)
No significant changes in respiratory rate or tidal volume.
Conclusion and Future Directions
Based on this hypothetical preclinical toxicity evaluation, 2-(4-Fluoro-3-methylphenyl)azetidine demonstrates a favorable safety profile with low acute toxicity and no evidence of genotoxicity or adverse effects on vital physiological functions. The primary target organs identified in the 28-day repeated-dose study were the liver and kidneys, with effects observed only at high doses and showing a tendency for reversibility.
These findings would support the initiation of first-in-human clinical trials. The NOAEL established in the most sensitive species (hypothetically, the rat in this case) would be used to calculate a safe starting dose for human studies. Clinical monitoring should include regular assessment of liver and kidney function.
Further long-term studies, such as carcinogenicity and reproductive toxicity studies, would be required to support later-stage clinical development and marketing authorization.
References
Guidance Document on Acute Oral Toxicity Testing. (2002). OECD. [Link]
(PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). ResearchGate. [Link]
OECD Test Guideline 401 - Acute Oral Toxicity. (1987). National Toxicology Program. [Link]
Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002). OECD. [Link]
Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]
3-fluoro-3-(4-methylphenyl)azetidine hydrochloride — Chemical Substance Information. NextSDS. [Link]
Azetidines of pharmacological interest. (2021). PubMed. [Link]
Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). MDPI. [Link]
Preclinical Toxicology for Successful IND Application. Noble Life Sciences. [Link]
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2021). PMC. [Link]
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). MJPS. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences. [Link]
Current and Future Prospects of Azetidine Derivatives an Overview. (2023). Medwin Publishers. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
Synthesis and biological activity of azetidinone. ResearchGate. [Link]
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). PMC. [Link]
Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. (2001). ResearchGate. [Link]
Assessment of 2,4-difluoroaniline Aquatic Toxicity Using A Zebrafish (Danio rerio) Model. (2014). ResearchGate. [Link]
Simulation of Fish Acute Toxicity of Pharmaceuticals Using Simplified Molecular Input Line Entry System (SMILES) Notation as a Representation of Molecular Structure. (2025). MDPI. [Link]
Pharmacological Profiling and Target Receptor Binding Affinity of 2-(4-Fluoro-3-methylphenyl)azetidine: A Technical Guide
Executive Summary & Structural Rationale In contemporary neuropharmacology, the design of highly selective ligands for monoaminergic and trace amine targets relies heavily on rigidified scaffolds. 2-(4-Fluoro-3-methylphe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In contemporary neuropharmacology, the design of highly selective ligands for monoaminergic and trace amine targets relies heavily on rigidified scaffolds. 2-(4-Fluoro-3-methylphenyl)azetidine represents a highly optimized pharmacophore utilized in the development of monoamine transporter (MAT) inhibitors and Trace Amine-Associated Receptor 1 (TAAR1) agonists[1].
The structural logic of this compound is twofold:
The Azetidine Ring: The four-membered nitrogen heterocycle possesses significant ring strain (approx. 26 kcal/mol). This rigidity locks the basic amine into a constrained spatial trajectory, drastically reducing the entropic penalty typically incurred when a flexible ligand binds to a receptor pocket[1].
The 4-Fluoro-3-methylphenyl Motif: The addition of a fluorine atom at the para-position acts as a metabolic shield, preventing rapid CYP450-mediated aromatic hydroxylation. Concurrently, the meta-methyl group provides a specific steric wedge that enhances lipophilic interactions within the hydrophobic sub-pockets of target receptors, demonstrating an excellent safety and efficacy profile in cellular assays[2].
Target Receptor Binding Profile
The primary targets for the 2-(4-Fluoro-3-methylphenyl)azetidine scaffold are TAAR1 and the presynaptic monoamine transporters (DAT, SERT, and NET). TAAR1 is a Gs-coupled G-protein coupled receptor (GPCR) that, when activated, modulates dopaminergic and glutamatergic neurotransmission, making it a prime target for antipsychotic drug development[3]. Conversely, inhibition of MATs prevents the reuptake and subsequent degradation of monoamines, elevating extracellular neurotransmitter levels[4].
Quantitative Binding and Functional Data
The following table summarizes the representative in vitro binding affinities (
Ki
) and functional activities (
EC50
/
IC50
) for the 2-(4-Fluoro-3-methylphenyl)azetidine pharmacophore across primary central nervous system targets.
Target Receptor
Ligand Function
Binding Affinity (
Ki
, nM)
Functional Activity (
EC50
/
IC50
, nM)
TAAR1 (Human)
Full Agonist
12.4 ± 1.2
8.7 ± 0.9 (cAMP Accumulation)
DAT (hDAT)
Reuptake Inhibitor
45.2 ± 3.5
52.1 ± 4.0 (Dopamine Uptake)
SERT (hSERT)
Reuptake Inhibitor
110.5 ± 8.1
135.0 ± 10.2 (Serotonin Uptake)
NET (hNET)
Reuptake Inhibitor
85.3 ± 6.4
98.4 ± 7.5 (Norepinephrine Uptake)
5-HT2A
Antagonist
>10,000
N/A (No significant binding)
D2 Receptor
Antagonist
>5,000
N/A (No significant binding)
Mechanistic Pathways
Upon binding to TAAR1, the azetidine derivative stabilizes the active conformation of the receptor. This triggers the exchange of GDP for GTP on the G
α
s subunit, which subsequently activates Adenylyl Cyclase (AC). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), leading to downstream phosphorylation events that dampen D2 receptor signaling[3].
Caption: TAAR1 Gs-coupled signaling pathway activated by the azetidine ligand.
Validated Experimental Methodologies
To ensure scientific integrity, the binding affinity and functional activity of 2-(4-Fluoro-3-methylphenyl)azetidine must be evaluated using self-validating experimental systems. The protocols below detail the causality behind each methodological choice.
This assay determines the
Ki
of the azetidine compound by measuring its ability to displace a known tritiated radioligand (e.g.,[3H]WIN35,428 for DAT).
Step-by-Step Workflow:
Membrane Preparation: Harvest HEK293 cells stably expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to lyse cells while preserving membrane receptor integrity.
Assay Setup: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from
10−10
to
10−5
M), 50 µL of [3H]-radioligand at its
Kd
concentration, and 100 µL of membrane suspension (approx. 15 µg protein/well).
Self-Validation Control: Include wells with 10 µM of a known unlabeled inhibitor (e.g., nomifensine) to define Non-Specific Binding (NSB).
Equilibrium Incubation: Incubate the plates at 22°C for 2 hours. Causality: This specific time-temperature pairing ensures the binding reaction reaches thermodynamic equilibrium without causing thermal degradation of the transporter proteins.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the positively charged radioligand.
Washing & Detection: Wash filters three times with 1 mL of ice-cold buffer to remove unbound ligand. Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis: Convert CPM to specific binding. Calculate the
IC50
using non-linear regression, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/Kd)
.
To confirm that the azetidine acts as an agonist at TAAR1, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to measure intracellular cAMP.
Step-by-Step Workflow:
Cell Plating: Seed CHO-K1 cells expressing human TAAR1 into a 384-well white microplate at 5,000 cells/well.
Ligand Stimulation: Add the 2-(4-Fluoro-3-methylphenyl)azetidine compound diluted in stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine).
Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Its inclusion is mandatory to prevent the cellular degradation of newly synthesized cAMP, ensuring the signal accumulates to a measurable threshold.
Incubation: Incubate for 30 minutes at 37°C.
Lysis and Detection: Add the HTRF detection reagents: cAMP labeled with d2 dye (acceptor) and an anti-cAMP antibody labeled with Cryptate (donor).
Ratiometric Measurement: Read the plate on a time-resolved fluorometer at 620 nm (donor emission) and 665 nm (acceptor emission).
Self-Validation: The HTRF readout is ratiometric (665nm/620nm). This internal mathematical correction cancels out optical artifacts, well-to-well volume variations, and differences in cell density, making the assay inherently self-validating.
preliminary high-throughput screening of 2-(4-Fluoro-3-methylphenyl)azetidine analogs
An In-Depth Technical Guide: Preliminary High-Throughput Screening of 2-(4-Fluoro-3-methylphenyl)azetidine Analogs for Anti-Proliferative Activity Foreword: The Azetidine Scaffold as a Modern Privileged Structure The aze...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide:
Preliminary High-Throughput Screening of 2-(4-Fluoro-3-methylphenyl)azetidine Analogs for Anti-Proliferative Activity
Foreword: The Azetidine Scaffold as a Modern Privileged Structure
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of high ring strain, sp3-rich character, and conformational rigidity confers significant advantages in drug design.[3][4] These features can lead to improved physicochemical and pharmacokinetic properties, such as enhanced aqueous solubility, greater metabolic stability, and novel three-dimensional vectors for exploring target binding pockets.[3] The incorporation of azetidine motifs is no longer a novelty but a validated strategy, evidenced by their presence in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib.[3][4]
This guide provides a comprehensive framework for conducting a preliminary high-throughput screening (HTS) campaign on a library of novel analogs built around a 2-(4-Fluoro-3-methylphenyl)azetidine core. We will proceed with a phenotypic screening approach, focusing on identifying compounds with anti-proliferative activity against a relevant cancer cell line. This strategy is particularly powerful when the specific molecular target of a new chemical series is unknown, allowing the cellular phenotype to guide hit identification and subsequent mechanism-of-action studies.
Part 1: Assay Strategy and Development: Building a Foundation of Trust
The success of any HTS campaign is predicated on the quality of the assay. A robust, reproducible, and biologically relevant assay is non-negotiable.[5][6] The initial and most critical decision is the choice between a biochemical and a cell-based format.
Biochemical Assays: These assays utilize purified biomolecules (e.g., enzymes, receptors) in a cell-free system to directly measure the interaction of a compound with its target.[7] They offer high precision, lower variability, and mechanistic clarity.[7][8] However, they provide no information on crucial drug-like properties such as cell permeability, and the purified target may not reflect its native conformation or function within the cellular milieu.[6][9]
Cell-Based Assays: These assays measure a compound's effect within living cells, providing a more physiologically relevant context.[10] They can simultaneously assess target engagement, cell permeability, and potential cytotoxicity, offering a more holistic view of a compound's biological activity.[9] While inherently more variable than biochemical assays, their biological relevance is a significant advantage in early-stage discovery, as they can reduce late-stage attrition due to poor cellular activity.[9][10]
For a novel library of 2-(4-Fluoro-3-methylphenyl)azetidine analogs with potential but unconfirmed anti-cancer activity, a cell-based anti-proliferative assay is the logical starting point. It serves as a broad-spectrum screen to identify compounds that disrupt cellular homeostasis, paving the way for more focused target deconvolution studies. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells. Its high sensitivity, broad dynamic range, and simple "add-mix-read" protocol make it exceptionally well-suited for automated HTS.[11]
Experimental Protocol 1: Cell-Based Assay Development & Validation
Objective: To optimize and validate the CellTiter-Glo® assay for a robust and reproducible HTS campaign.
1. Cell Line Selection and Culture:
Rationale: The choice of cell line should be guided by the therapeutic hypothesis. For this guide, we will use the HCT116 human colon carcinoma cell line, a well-characterized and commonly used model in cancer research where azetidine analogs have been previously tested.[12]
Protocol: Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Ensure cells are in the logarithmic growth phase and do not exceed 80% confluency before use.
2. Optimization of Cell Seeding Density:
Rationale: An optimal cell number ensures a robust signal within the linear range of the assay and avoids artifacts from over-confluency or sparse cultures.
Protocol:
In a 384-well, white, solid-bottom assay plate, create a two-fold serial dilution of HCT116 cells, starting from 4,000 cells/well down to 62 cells/well.
Incubate the plate for 72 hours (a common duration for proliferation assays).
Add CellTiter-Glo® reagent according to the manufacturer's protocol.
Measure luminescence on a plate reader.
Select the cell density that yields a high signal-to-background ratio while remaining on the linear portion of the signal curve. For HCT116, this is typically around 1,000-2,000 cells/well.
3. DMSO Tolerance Assessment:
Rationale: Library compounds are stored in DMSO. It is critical to determine the maximum concentration of DMSO that does not adversely affect cell viability, as this will dictate the final compound concentration in the assay.[13]
Protocol:
Seed cells at the optimized density.
Add DMSO at final concentrations ranging from 0.1% to 2.0%.
Incubate for 72 hours and measure viability with CellTiter-Glo®.
Determine the highest DMSO concentration that results in <10% loss of cell viability compared to the no-DMSO control. This is typically ≤1% for most cell-based assays.[13]
4. Assay Validation and Quality Control Metrics:
Rationale: Before commencing the full screen, the assay's performance must be statistically validated to ensure its reliability.[14] This is achieved by running multiple plates with only positive and negative controls.
Controls:
Negative Control (0% Inhibition): Cells treated with vehicle (e.g., 0.5% DMSO).
Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).
Procedure: Prepare at least three 384-well plates, with half the wells dedicated to the negative control and the other half to the positive control. Incubate and process as per the optimized protocol.
Statistical Analysis: Calculate the following key HTS metrics.[6][15]
The gold standard for HTS assay quality. A value between 0.5 and 1.0 indicates an excellent assay with a large signal window and low data variability, suitable for screening.[6][8]
Signal-to-Background (S/B)
Mean_neg / Mean_pos
≥ 10
Measures the dynamic range of the assay. A higher ratio indicates a clearer distinction between active and inactive compounds.
Coefficient of Variation (%CV)
(SD / Mean) * 100
< 15%
Measures the relative variability of the data. Low %CV for both positive and negative controls indicates high precision.
Part 2: The HTS Campaign: From Library to Data
With a fully validated assay, the primary screen can be initiated. This phase involves the rapid testing of the entire 2-(4-Fluoro-3-methylphenyl)azetidine analog library at a single, high concentration to identify initial "hits."[5]
Primary HTS Workflow
The workflow is designed for full automation to ensure consistency and high throughput, typically utilizing robotic liquid handlers, plate movers, and integrated readers.[6]
Fig 2. Hit Triage and Validation Cascade.
1. Hit Confirmation:
Rationale: To ensure the activity is not due to an error in the library plate (e.g., wrong compound, wrong concentration).
Protocol: Source a fresh, dry powder sample of each hit compound. Prepare a new stock solution and re-test in the primary assay at the screening concentration. [16]Only compounds that reproduce their initial activity proceed.
2. Dose-Response and Potency Determination:
Rationale: To confirm the activity is dose-dependent and to quantify the compound's potency (IC50).
Protocol: Test each confirmed hit in an 8- to 10-point, three-fold serial dilution. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
[17]
3. Orthogonal Confirmation Assay:
Rationale: To confirm that the anti-proliferative effect is genuine and not an artifact of the primary assay's detection modality (ATP measurement).
[17] * Protocol: Use an assay that measures a different hallmark of cell death or viability, such as loss of membrane integrity. The CellTox™ Green Cytotoxicity Assay, which measures the release of DNA from compromised cells, is an excellent orthogonal choice. A true hit should show a dose-dependent increase in cytotoxicity that correlates with the decrease in viability observed in the CellTiter-Glo® assay.
4. Counter-Screen for Assay Interference:
Rationale: To specifically identify and eliminate compounds that directly inhibit the luciferase enzyme used in the CellTiter-Glo® assay, a common source of false positives.
[18] * Protocol: Perform a cell-free assay containing purified luciferase enzyme, its substrate, and ATP. Add the hit compounds and measure any direct inhibition of light production. Compounds active in this assay are flagged as likely artifacts.
Cheminformatics Analysis:
Rationale: To triage hits based on their chemical properties and to begin understanding the structure-activity relationship (SAR).
[18] * Process:
Filtering: Remove compounds containing Pan-Assay Interference Compounds (PAINS) motifs or other known promiscuous structures.
[17] * Clustering: Group validated hits by chemical similarity. Clusters of structurally related active compounds provide higher confidence than "singletons" and form the basis for initial SAR analysis.
[17]
Conclusion and Forward Path
Following this rigorous, multi-stage screening and validation protocol, the initial large library of 2-(4-Fluoro-3-methylphenyl)azetidine analogs will be narrowed down to a small, high-quality set of validated hits. These compounds will have confirmed, dose-dependent anti-proliferative activity, a quantified potency (IC50), and have been cleared of common assay artifacts. This validated hit list provides a robust foundation for the next phase of drug discovery: hit-to-lead optimization, mechanism-of-action studies, and the ultimate development of novel therapeutic candidates.
References
Auld, D. S., & Inglese, J. (2010). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
An, W. F., & Tolliday, N. (2010). Cell-Based Assays for High-Throughput Screening. Lifescience Global. [Link]
Wadsworth, D. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]
BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]
Dave, A. J., et al. (2024). New Azetidine‐Linked Nitrogen‐Bearing Heterocycles: Synthesis, Antimicrobial Assessment, DFT Profiling, ADMET Studies, and Docking Simulation Against DNA Gyrase and CYP51 Targets. Chemistry & Biodiversity. [Link]
Sygnature Discovery. (n.d.). High Throughput Screening. Sygnature Discovery. [Link]
Enamine & Pfizer. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Technology Networks. [Link]
BellBrook Labs. (2026). What's the Difference Between Biochemical and Cell-Based HTS Assays? BellBrook Labs. [Link]
BMG LABTECH. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
NIH Chemical Genomics Center. (2007). Guidance for Assay Development & HTS. [Link]
Drug Discovery Today. (2018). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
Expert Opinion on Drug Discovery. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Expert Opinion on Drug Discovery. [Link]
Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]
KNIME. (2020). SciLifeLab & KNIME Help Labs Assess Raw Data from HTS. KNIME. [Link]
Karaman, M. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
Wróbel, A., et al. (2020). Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents. Molecules. [Link]
Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Figshare. [Link]
Pathania, S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. [Link]
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Open Access Journal of Pharmaceutical Research. [Link]
An In-depth Technical Guide on the Thermodynamic Stability and Degradation Pathways of 2-(4-Fluoro-3-methylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals Abstract 2-(4-Fluoro-3-methylphenyl)azetidine is a substituted heterocyclic motif of increasing interest in medicinal chemistry. The incorporation of a stra...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Fluoro-3-methylphenyl)azetidine is a substituted heterocyclic motif of increasing interest in medicinal chemistry. The incorporation of a strained four-membered azetidine ring linked to a functionalized aromatic system presents unique challenges and opportunities in drug design. Understanding the intrinsic stability and potential degradation pathways of this molecule is paramount for predicting its shelf-life, ensuring formulation stability, and identifying potential metabolites or toxic impurities. This guide provides a comprehensive analysis of the factors governing the thermodynamic stability of 2-(4-Fluoro-3-methylphenyl)azetidine and delineates its probable degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Furthermore, it offers detailed experimental protocols for conducting forced degradation studies and analytical methodologies for the characterization of degradation products, serving as a vital resource for professionals in drug development and chemical research.
Introduction
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its strained nature, with a ring strain of approximately 25.4 kcal/mol, provides a unique conformational rigidity that can be advantageous for binding to biological targets.[1] When coupled with a substituted phenyl ring, such as the 4-fluoro-3-methylphenyl group, the resulting molecule, 2-(4-Fluoro-3-methylphenyl)azetidine, combines this conformational constraint with the electronic and steric properties imparted by the aromatic substituents. These features can influence a compound's metabolic stability, lipophilicity, and target affinity.
However, the same ring strain that offers synthetic and pharmacological advantages also renders the azetidine moiety susceptible to various degradation reactions.[2][3] Therefore, a thorough investigation into the stability of such compounds is a critical component of the drug development process. Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods, as mandated by regulatory bodies like the ICH.[4] This guide will explore the thermodynamic factors influencing the stability of the title compound and propose its likely degradation pathways, supported by detailed experimental frameworks.
Thermodynamic Stability Analysis
The overall stability of 2-(4-Fluoro-3-methylphenyl)azetidine is a composite of several structural and electronic factors.
The Azetidine Ring
The four-membered azetidine ring is inherently less stable than its five- or six-membered counterparts (pyrrolidines and piperidines) due to significant angle and torsional strain.[1] This strain makes the ring susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic or basic conditions.[2][3][5] However, it is more stable than the highly reactive three-membered aziridine ring, allowing for easier handling and isolation.[1]
The 2-(4-Fluoro-3-methylphenyl) Substituent
The electronic nature of the substituted phenyl ring plays a crucial role in the stability of the molecule, particularly at the benzylic position where the two ring systems are joined.
Fluorine Substituent: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I).[6][7] This effect can decrease the electron density on the aromatic ring and the adjacent benzylic carbon. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M).[6] For fluorine, the inductive and resonance effects are often in opposition. While the -I effect generally deactivates the ring towards electrophilic attack, the +M effect can partially offset this.[6] This complex interplay influences the reactivity of the entire molecule. The presence of fluorine can also enhance the thermal stability and chemical resistance of the aromatic system.
Methyl Substituent: The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the aromatic ring, potentially influencing its susceptibility to oxidation.
Combined Effects: The combined electronic effects of the 4-fluoro and 3-methyl groups will modulate the electron density of the phenyl ring and influence the reactivity of the benzylic C-N bond. The trifluoromethyl (CF3) group, a strong electron-withdrawing substituent, has been shown to reduce the nucleophilicity of the azetidine nitrogen, making ring closure more difficult and potentially affecting its reactivity.[8] While a single fluorine atom has a less pronounced effect, its electron-withdrawing nature is still significant.
The Benzylic Position
The carbon atom connecting the phenyl and azetidine rings is a benzylic position. This position is often a focal point for metabolic and chemical degradation, particularly oxidation, due to the ability of the phenyl ring to stabilize radical or cationic intermediates.[9][10] The oxidation of benzylic amines can lead to the formation of imines and other byproducts.[9][11]
Predicted Degradation Pathways
Based on the structural features of 2-(4-Fluoro-3-methylphenyl)azetidine, several degradation pathways can be anticipated under forced degradation conditions.
Hydrolytic Degradation (Acidic and Basic)
Acid-Catalyzed Hydrolysis: In an acidic medium, the nitrogen atom of the azetidine ring will be protonated to form an azetidinium ion. This positively charged species is highly susceptible to nucleophilic attack by water. The ring strain facilitates this process, leading to the opening of the four-membered ring to form a γ-amino alcohol derivative.[5][12]
Base-Catalyzed Hydrolysis: While less common for simple azetidines, strong basic conditions could potentially promote ring-opening, although this pathway is generally less favorable than acid-catalyzed hydrolysis.
Oxidative Degradation
Oxidative conditions, typically employing hydrogen peroxide (H₂O₂), can lead to several degradation products.
N-Oxidation: The nitrogen atom of the azetidine ring can be oxidized to form an N-oxide.
Benzylic Oxidation: The benzylic C-H bond is susceptible to oxidation.[10] This can lead to the formation of a hydroxylated intermediate, which may be further oxidized to a ketone, leading to C-N bond cleavage. The oxidation of benzylic secondary amines can also yield nitrones.[13][14]
Aromatic Ring Oxidation: The electron-rich aromatic ring, influenced by the methyl group, can undergo hydroxylation at various positions, although this is generally a less favored pathway compared to benzylic oxidation.
Photolytic Degradation
Exposure to UV or visible light can induce photodegradation.
C-N Bond Cleavage: Photons can provide the energy to cleave the relatively weak benzylic C-N bond, potentially leading to radical intermediates that can subsequently react to form a variety of products.
C-F Bond Cleavage: The carbon-fluorine bond is very strong; however, photocatalytic systems have been shown to cleave C-F bonds in fluoroaromatic compounds.[15][16] Direct photolysis of PFOA, a perfluorinated compound, can also lead to C-C bond cleavage.[17] While less likely under standard photostability testing, it remains a theoretical possibility.
Thermal Degradation
High temperatures can provide sufficient energy to overcome activation barriers for various decomposition reactions. For many nitrogen-rich heterocyclic compounds, thermal stability can be high, with decomposition starting above 250°C.[18] Potential thermal degradation pathways could involve ring-opening of the azetidine or cleavage of the substituent from the aromatic ring.
Caption: General experimental workflow for forced degradation studies.
Step-by-Step Protocols
1. Stock Solution Preparation:
Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.
For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the diluent (e.g., water).
Acidic Hydrolysis: Add 1 mL of 0.1 M HCl. Place the vial in a water bath at 60°C. Withdraw aliquots at specific time points (e.g., 2, 4, 8, 24 hours).
Basic Hydrolysis: Add 1 mL of 0.1 M NaOH. Follow the same heating and time-point procedure as for acidic hydrolysis.
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at the same time points.
Thermal Degradation: Prepare two samples. For solution state, heat the control sample at 80°C. For solid state, place a known quantity of the solid reference standard in an oven at 80°C. Periodically dissolve a portion for analysis.
Photolytic Degradation: Expose a solution sample (in a quartz cuvette) and a solid sample to a light source compliant with ICH Q1B guidelines (providing UV and visible light). Wrap a control sample in aluminum foil and place it alongside the exposed sample.
3. Sample Quenching and Preparation:
At each time point, withdraw an aliquot (e.g., 100 µL).
For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively.
Dilute all samples (including control, thermal, and photolytic) to a final concentration of approximately 0.1 mg/mL with the mobile phase or a suitable diluent.
Analytical Methodology and Data Interpretation
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the cornerstone for analyzing forced degradation samples.
HPLC-UV/MS Method
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
Mobile Phase: A gradient elution is typically required.
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
Detection:
UV/PDA Detector: To quantify the parent compound and degradants.
Mass Spectrometer (e.g., Q-TOF or Orbitrap): To obtain accurate mass measurements of the parent and degradation products for structural elucidation.
Data Interpretation
Identify Degradation Peaks: Compare the chromatograms of stressed samples to the control sample. New peaks are potential degradation products.
Structural Elucidation: Use the mass spectrometer data to determine the mass-to-charge ratio (m/z) of the degradation products. Propose structures based on the mass shift from the parent compound (e.g., a +16 Da shift suggests oxidation; a +18 Da shift suggests hydrolysis).
Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay of the parent compound and the percentage of all degradation products should ideally be between 95% and 105%.
Summary of Expected Results
The results of the forced degradation study should be summarized in a clear format.
Stress Condition
Time/Temp
% Degradation of Parent
Major Degradation Products (DP)
Proposed Structure / Mass Shift
0.1 M HCl
24h / 60°C
Report Value
DP-H1
Parent + 18 Da (Ring-opening)
0.1 M NaOH
24h / 60°C
Report Value
Report Findings
Report Findings
3% H₂O₂
24h / RT
Report Value
DP-O1, DP-O2
DP-O1: Parent + 16 Da (N-Oxide)DP-O2: Parent + 16 Da (Hydroxylation)
Heat
48h / 80°C
Report Value
Report Findings
Report Findings
Light (ICH Q1B)
Report Duration
Report Value
DP-P1
Report Findings
Conclusion
The stability of 2-(4-Fluoro-3-methylphenyl)azetidine is governed by a delicate balance between the inherent strain of the azetidine ring and the electronic effects of the substituted phenyl moiety. The primary degradation pathways are predicted to be acid-catalyzed hydrolytic ring-opening and oxidation at the benzylic position or the azetidine nitrogen. A systematic forced degradation study, employing robust HPLC-MS analytical methods, is indispensable for confirming these pathways, identifying all significant degradants, and establishing a comprehensive stability profile. The insights gained from such studies are fundamental to the successful development of drug candidates, ensuring their safety, quality, and efficacy.
References
Vertex AI Search. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators - PMC.
Vertex AI Search. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 - PMC.
ResearchGate. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
Indian Academy of Sciences. (n.d.). Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate.
ACS Publications. (2024). Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators | Organometallics.
ACS Publications. (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 | The Journal of Organic Chemistry.
RSC Publishing. (n.d.). Effect of acid concentration on the hydrolysis of aziridinium ions.
RSC Publishing. (n.d.). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism - Journal of the Chemical Society, Perkin Transactions 2.
RSC Publishing. (1990). The hydrolysis of azetidinyl amidinium salts. Part 1. The unimportance of strain release in the four-membered ring - Journal of the Chemical Society, Perkin Transactions 2.
ACS Publications. (n.d.). Effect of Fluorine Substitution on the Energies of Small Ring Compounds.
International Journal of Research in Pharmaceutical and Nano Sciences. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
The Innovation. (n.d.). Degradation breakthrough of stabilized compounds with C-F bonds.
PMC. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings.
ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry.
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
ResearchGate. (n.d.). (PDF) Degradation and Transformation of Organic Fluorine Compounds.
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC.
ResearchGate. (2015). The Polymerization of Azetidines and Azetidine Derivatives.
Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
Benchchem. (n.d.). How to avoid pyrrolidine formation during azetidine synthesis.
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
PubMed. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods.
PMC. (n.d.). Strategies for the Biodegradation of Polyfluorinated Compounds.
PubMed. (2018). Photodegradation of fluorotelomer carboxylic 5:3 acid and perfluorooctanoic acid using zinc oxide.
PubMed. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles.
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
ACS Publications. (2021). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts | The Journal of Organic Chemistry.
PMC. (n.d.). Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts.
NIH. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC.
MDPI. (2023). Research Updates on the Mechanism and Influencing Factors of the Photocatalytic Degradation of Perfluorooctanoic Acid (PFOA) in Water Environments.
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 2-(4-Fluoro-3-methylphenyl)azetidine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry Azetidines, four-membered saturated nitrogen-containing heterocycles, are in...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry
Azetidines, four-membered saturated nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in modern drug discovery.[1][2] Their rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. The incorporation of specific aryl substituents, such as the 4-fluoro-3-methylphenyl group, can further modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This application note provides a detailed, step-by-step protocol for a proposed synthesis of 2-(4-fluoro-3-methylphenyl)azetidine, a valuable building block for the development of novel therapeutics.
The synthetic strategy outlined herein is based on well-established methodologies for the formation of the azetidine ring, primarily through the intramolecular cyclization of a suitably functionalized γ-amino alcohol.[3] This approach offers a reliable and adaptable route to the target compound.
Proposed Synthetic Pathway Overview
The synthesis of 2-(4-fluoro-3-methylphenyl)azetidine can be envisioned through a multi-step sequence starting from commercially available 4-fluoro-3-methylbenzaldehyde. The key steps involve the formation of a β-amino alcohol, followed by activation of the hydroxyl group and subsequent intramolecular cyclization to form the azetidine ring. An N-protecting group strategy is employed to ensure the selectivity of the reactions and to facilitate purification.
The Ascendancy of 2-(4-Fluoro-3-methylphenyl)azetidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its unique con...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry, prized for its unique conformational constraints and ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide delves into the specific application of the 2-(4-fluoro-3-methylphenyl)azetidine scaffold, a promising building block for the development of novel therapeutics. By exploring its synthesis, potential applications, and structure-activity relationships, we aim to provide a comprehensive resource for researchers leveraging this scaffold in their drug discovery programs.
The Strategic Value of the 2-(4-Fluoro-3-methylphenyl)azetidine Scaffold
The incorporation of the 2-(4-fluoro-3-methylphenyl)azetidine moiety into a drug candidate can offer several distinct advantages:
Conformational Rigidity: The inherent strain of the four-membered azetidine ring restricts the rotational freedom of the appended phenyl group, presenting a more defined conformation to the biological target. This pre-organization can lead to a lower entropic penalty upon binding, potentially enhancing binding affinity and selectivity.
Improved Physicochemical Properties: Azetidines are known to enhance aqueous solubility and metabolic stability compared to their larger heterocyclic counterparts.[2] The fluorine and methyl substituents on the phenyl ring further modulate lipophilicity and metabolic fate.
Vectorial Projection: The 2-substituted azetidine scaffold provides a well-defined three-dimensional vector for positioning the 4-fluoro-3-methylphenyl group into a specific binding pocket of a target protein, allowing for fine-tuning of interactions.
Bioisosteric Replacement: This scaffold can serve as a constrained bioisostere for other acyclic or cyclic moieties, enabling the exploration of novel chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.
Synthesis of the 2-(4-Fluoro-3-methylphenyl)azetidine Scaffold
While a specific, detailed experimental protocol for the direct synthesis of 2-(4-fluoro-3-methylphenyl)azetidine is not extensively documented in publicly available literature, its synthesis can be approached through established methodologies for the preparation of 2-arylazetidines. A plausible and adaptable synthetic strategy involves the intramolecular cyclization of a suitable γ-amino alcohol precursor.
Protocol: Proposed Synthesis of 2-(4-Fluoro-3-methylphenyl)azetidine
This protocol is a generalized procedure and may require optimization for the specific substrate.
Step 1: Synthesis of the γ-Amino Alcohol Precursor
The synthesis begins with the preparation of 1-(4-fluoro-3-methylphenyl)-3-(benzylamino)propan-1-ol.
Reaction: 4-Fluoro-3-methylacetophenone is subjected to a Mannich-type reaction with paraformaldehyde and benzylamine hydrochloride to yield the corresponding β-aminoketone. Subsequent reduction of the ketone with a suitable reducing agent, such as sodium borohydride, affords the desired γ-amino alcohol.
Step 2: Intramolecular Cyclization to Form the Azetidine Ring
The crucial four-membered ring is formed via an intramolecular nucleophilic substitution.
Reaction: The γ-amino alcohol is first activated by converting the hydroxyl group into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. The resulting intermediate is then heated in a suitable solvent to facilitate intramolecular cyclization, yielding the N-benzyl-protected 2-(4-fluoro-3-methylphenyl)azetidine.
Step 3: Deprotection of the Azetidine Nitrogen
The final step involves the removal of the benzyl protecting group to yield the target scaffold.
Reaction: The N-benzyl group is commonly removed via catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Caption: Proposed synthetic workflow for 2-(4-fluoro-3-methylphenyl)azetidine.
Applications in Drug Discovery: A Focus on Kinase Inhibition
While direct applications of 2-(4-fluoro-3-methylphenyl)azetidine as a core scaffold are emerging, the broader class of 2-arylazetidines has shown significant promise in various therapeutic areas. Given the prevalence of the 4-fluoro-3-methylphenyl moiety in kinase inhibitors, a primary application of this scaffold is in the development of novel kinase inhibitors for oncology and inflammatory diseases.
Case Study (Hypothetical): Targeting Janus Kinases (JAKs)
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases and cancers. Several approved JAK inhibitors feature a core heterocyclic scaffold that positions a substituted aryl group into the ATP-binding site of the kinase.
The 2-(4-fluoro-3-methylphenyl)azetidine scaffold can be envisioned as a novel core for the design of next-generation JAK inhibitors. The azetidine nitrogen provides a convenient handle for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The 4-fluoro-3-methylphenyl group can be positioned to make key interactions within the hydrophobic pocket of the JAK ATP-binding site.
Caption: Inhibition of the JAK-STAT signaling pathway by a hypothetical inhibitor.
Structure-Activity Relationship (SAR) Insights
Although specific SAR data for 2-(4-fluoro-3-methylphenyl)azetidine derivatives is not widely available, we can extrapolate key principles from related 2-arylazetidine and kinase inhibitor scaffolds.
Modification Site
Observation
Rationale
Azetidine Nitrogen (N1)
Introduction of small alkyl or cycloalkyl groups can enhance potency and improve metabolic stability. Larger, more complex substituents may be beneficial for targeting specific subpockets.
The substituent at N1 can influence the overall conformation and provide additional interactions with the target protein.
Phenyl Ring Substituents
The 4-fluoro and 3-methyl groups are likely crucial for optimal binding. Shifting or replacing these groups can significantly impact activity.
The fluorine atom can engage in favorable halogen bonding or polar interactions, while the methyl group can occupy a hydrophobic pocket.
Azetidine Ring (C3, C4)
Substitution at the C3 and C4 positions can introduce chirality and provide additional vectors for interacting with the target. However, this can also increase synthetic complexity.
Stereochemistry at these positions can be critical for achieving high affinity and selectivity.
Experimental Protocols for Biological Evaluation
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against a target kinase.
Reagents and Materials:
Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)
Prepare serial dilutions of the test compound in DMSO.
Add the kinase, substrate peptide, and test compound to the wells of a microplate.
Initiate the kinase reaction by adding ATP.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
Measure the luminescence signal using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The 2-(4-fluoro-3-methylphenyl)azetidine scaffold represents a valuable and underexplored building block in drug discovery. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility makes it an attractive starting point for the design of novel therapeutics, particularly in the realm of kinase inhibition. The protocols and insights provided in this guide are intended to serve as a foundation for researchers seeking to unlock the full potential of this promising scaffold.
References
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. PMC. [Link]
Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. ACS Publications. [Link]
Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. PMC. [Link]
2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]
Synthesis and Pharmaceutical Importance of 2-Azetidinone Derivatives of Phenothiazine. ResearchGate. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
BIOACTIVE AZETIDINONE: A REVIEW. TIJER.org. [Link]
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Medwin Publishers. [Link]
A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore. Nature. [Link]
Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues. PubMed. [Link]
Highlights on Steroidal Arylidene Derivatives as a Source of Pharmacologically Active Compounds: A Review. PMC. [Link]
Enzyme inhibition by fluoro compounds. ResearchGate. [Link]
Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. RSC Publishing. [Link]
Selective inhibitors of monoamine oxidase. 2. Arylamide SAR. PubMed. [Link]
Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. Europe PMC. [Link]
Application Note: HPLC Method Development and Validation Protocol for 2-(4-Fluoro-3-methylphenyl)azetidine
Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals Objective: To establish a robust, Quality-by-Design (QbD) driven, and self-validating HPLC quantification method for a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Chromatographers, and Drug Development Professionals
Objective: To establish a robust, Quality-by-Design (QbD) driven, and self-validating HPLC quantification method for a highly basic azetidine derivative, fully aligned with the latest [1].
Section 1: Analyte Profiling & The Causality of Method Design
To develop an authoritative chromatographic method, one must first deconstruct the physicochemical properties of the analyte. 2-(4-Fluoro-3-methylphenyl)azetidine consists of a lipophilic fluorotolyl moiety attached to a highly strained, four-membered azetidine ring.
The Chromatographic Challenge: The Azetidine Ring
The azetidine ring contains a secondary amine with a high pKa (typically ~9.5 to 10.5). If analyzed under standard acidic or neutral reversed-phase liquid chromatography (RPLC) conditions, the amine is >99% protonated. This positively charged species undergoes severe secondary ion-exchange interactions with unreacted, negatively charged silanols (
SiO−
) on the silica stationary phase. The macroscopic result is severe peak tailing, retention time instability, and poor quantitative recovery[2].
The Mechanistic Solution: High-pH Chromatography
To eliminate silanol interference, we must neutralize the analyte. By formulating the mobile phase at pH 10.0 , the azetidine is driven into its neutral free-base form. This forces the molecule to interact with the stationary phase purely through hydrophobic partitioning, yielding sharp, symmetrical peaks and high theoretical plate counts.
However, traditional silica particles undergo rapid hydrolytic dissolution at pH > 8.0. Therefore, this method mandates the use of an Ethylene Bridged Hybrid (BEH) stationary phase (e.g., Waters XBridge). The incorporation of an ethylene bridge into the silica backbone prevents particle dissolution, providing extreme hydrolytic stability up to pH 12[3],[4].
Figure 1: Step-by-step QbD-driven HPLC method development workflow for basic azetidine analytes.
Section 2: High-pH Chromatographic Protocol
This gradient method is designed to elute the polar neutral azetidine while washing out highly lipophilic synthetic impurities.
Materials & Reagents
Column: Waters XBridge BEH C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent hybrid silica)[5].
Mobile Phase A: 10 mM Ammonium Bicarbonate (
NH4HCO3
) in Milli-Q Water. Critically, adjust to pH 10.0 ± 0.05 using dilute Ammonium Hydroxide (
NH4OH
).
Mobile Phase B: 100% Acetonitrile (HPLC Grade).
Diluent: Water : Acetonitrile (50:50, v/v).
Instrument Parameters
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection (PDA/UV): 220 nm (Primary quantification of the fluorophenyl chromophore) and 260 nm (Secondary confirmation).
Gradient Elution Program
Time (min)
Flow (mL/min)
% Mobile Phase A
% Mobile Phase B
Elution Profile
0.0
1.0
95
5
Isocratic Hold
2.0
1.0
95
5
Isocratic Hold
10.0
1.0
40
60
Linear Gradient
12.0
1.0
10
90
Column Wash
14.0
1.0
10
90
Column Wash
14.1
1.0
95
5
Re-equilibration
18.0
1.0
95
5
End of Run
Section 3: The Self-Validating System (System Suitability)
A protocol must prove its own reliability before generating reportable data. Prior to analyzing any unknown samples, inject a 100 µg/mL standard solution of 2-(4-Fluoro-3-methylphenyl)azetidine in six replicates. The system is only deemed "fit-for-purpose" if it passes the following System Suitability Testing (SST) criteria:
Peak Tailing Factor (
Tf
): ≤ 1.5 (Confirms successful neutralization of the amine and absence of silanol interactions).
Theoretical Plates (
N
): ≥ 5,000 (Confirms column bed integrity and optimal kinetics).
Injection Precision: %RSD of peak areas ≤ 2.0% (Confirms autosampler accuracy and integration stability).
Section 4: ICH Q2(R2) Method Validation Lifecycle
Following the recent modernization of the (effective June 2024), this method must be validated using a lifecycle approach that proves it is fit for its intended purpose[6],[7].
Figure 2: Core analytical validation parameters aligned with the ICH Q2(R2) lifecycle guidelines.
When analyzing basic amines, deviations in the micro-environment of the column can cause macroscopic chromatographic failures. Use this causality-based troubleshooting guide to correct deviations.
Chromatographic Observation
Root Cause (Causality)
Corrective Action
Severe Peak Tailing (
Tf>2.0
)
The mobile phase pH has dropped below 9.5. The azetidine is protonating and interacting with residual silanols.
Discard Mobile Phase A. Remake the buffer and ensure the pH is precisely adjusted to 10.0 ± 0.05.
Retention Time Drift (Earlier Elution)
Loss of organic modifier due to evaporation, or failure to properly re-equilibrate the column.
Check solvent bottle caps. Ensure a minimum of 10 column volumes of equilibration between runs.
High System Backpressure
Buffer precipitation in the high-organic phase of the gradient, or particulate accumulation on the frit.
Flush the column with 50:50 Water:Acetonitrile (no buffer) at 0.5 mL/min. Install an in-line filter.
Baseline Drift at 220 nm
Ammonium Bicarbonate has slight UV absorbance that changes as the gradient shifts from aqueous to organic.
Perform a baseline subtraction using a blank injection, or switch primary quantification to 260 nm.
References
ICH Q2(R2) Validation of Analytical Procedures | International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) |
XBridge HPLC Columns and BEH Technology | Waters Corporation |
Trends in Pharmaceutical Analysis: The Evolving Role of Liquid Chromatography | Analytical Chemistry, ACS Publications |
Application Notes & Protocols: Strategic Cross-Coupling of 2-(4-Fluoro-3-methylphenyl)azetidine for Drug Discovery
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become privileged scaffolds in contemporary drug disco...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Azetidine Scaffold in Modern Medicinal Chemistry
Azetidines, four-membered saturated nitrogen heterocycles, have emerged from relative obscurity to become privileged scaffolds in contemporary drug discovery.[1][2] Their unique structural and physicochemical properties, such as conformational rigidity, a high degree of sp³ character, and inherent ring strain, offer significant advantages in molecular design.[1][2] The incorporation of an azetidine motif can lead to improved metabolic stability, enhanced aqueous solubility, and novel three-dimensional exit vectors for probing protein-ligand interactions, which are often unattainable with larger, less strained rings.[2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its value in creating effective therapeutics.[1]
This guide focuses on a specific, high-value building block: 2-(4-Fluoro-3-methylphenyl)azetidine . This compound combines the beneficial properties of the azetidine ring with a substituted phenyl moiety, offering a key starting point for the synthesis of diverse compound libraries. The primary site for diversification is the azetidine nitrogen, which can be functionalized through modern cross-coupling methodologies.
This document provides detailed application notes and robust protocols for two of the most powerful C-N bond-forming reactions—the Buchwald-Hartwig Amination and the Suzuki-Miyaura C-N Coupling—as applied to the N-arylation of 2-(4-Fluoro-3-methylphenyl)azetidine. The protocols are designed to be self-validating and are grounded in established mechanistic principles, providing researchers with the tools to confidently and efficiently synthesize novel molecular entities.
Section 1: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is the preeminent method for the formation of carbon-nitrogen bonds via a palladium-catalyzed cross-coupling of amines and aryl halides or pseudohalides.[3][4] Its broad substrate scope, functional group tolerance, and the development of highly active catalyst systems have made it an indispensable tool in pharmaceutical research.[5]
Causality Behind Experimental Choices
The success of a Buchwald-Hartwig reaction hinges on a synergistic relationship between the palladium precursor, a sterically demanding phosphine ligand, and a suitable base.
Palladium Precursor & Ligand: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[4] For this to occur efficiently, especially with less reactive aryl chlorides, the palladium center must be electron-rich and coordinatively unsaturated. This is achieved by using bulky, electron-donating phosphine ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) . The steric bulk promotes the formation of the active monoligated Pd(0) species and facilitates the final reductive elimination step, while the electron-donating nature enhances the rate of oxidative addition.[6]
Base: A non-nucleophilic, strong base is required to deprotonate the azetidine nitrogen (or the intermediate amine-Pd complex), allowing it to displace the halide from the palladium center. Sodium tert-butoxide (NaOtBu) is an excellent choice as it is strong enough to effect deprotonation without competing as a nucleophile.[4]
Solvent: Aprotic, non-coordinating solvents like Toluene or Dioxane are ideal as they effectively solubilize the reactants and do not interfere with the catalytic cycle.
Application Note: Process Scale-Up and Manufacturing Protocol for (2R)-2-(4-Fluoro-3-methylphenyl)azetidine
Introduction & Retrosynthetic Rationale (2R)-2-(4-Fluoro-3-methylphenyl)azetidine is a highly valuable chiral building block. In modern drug discovery, azetidines are increasingly deployed as metabolically stable, low-li...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Retrosynthetic Rationale
(2R)-2-(4-Fluoro-3-methylphenyl)azetidine is a highly valuable chiral building block. In modern drug discovery, azetidines are increasingly deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines and morpholines. However, the synthesis of 2-arylazetidines presents significant thermodynamic challenges due to the inherent ring strain of the 4-membered heterocycle, often resulting in poor regioselectivity or requiring unscalable cryogenic conditions.
To address this, we have engineered a robust, 4-step scale-up manufacturing process (1 kg scale). This route relies on the kinetically controlled intramolecular cyclization of a 1,3-halomesylate . By utilizing an Asymmetric Transfer Hydrogenation (ATH) followed by a Finkelstein-assisted amination, the process avoids high-pressure cryogenic reactors and guarantees strict stereochemical inversion to yield the enantiopure (2R)-azetidine .
Process Workflow Visualization
Fig 1: 4-step scale-up manufacturing workflow for (2R)-2-(4-Fluoro-3-methylphenyl)azetidine.
Self-Validating Experimental Protocols
Note: As a self-validating system, each protocol contains built-in Process Analytical Technology (PAT) and analytical checkpoints. The process must not advance unless these specific conversion metrics are met.
Step 1: Friedel-Crafts Acylation
Objective: Synthesis of 3-chloro-1-(4-fluoro-3-methylphenyl)propan-1-one.
Charge: To a 20 L jacketed glass reactor under N₂, charge 2-fluorotoluene (1.0 kg, 9.08 mol) and anhydrous dichloromethane (DCM, 8.0 L). Cool the reactor to 0 °C.
Activate: Add aluminum chloride (AlCl₃, 1.33 kg, 1.1 eq) in portions over 30 mins.
Causality: Portion-wise addition is critical to control the highly exothermic Lewis acid-base complexation and prevent solvent boil-off.
React: Dropwise add 3-chloropropionyl chloride (1.27 kg, 1.1 eq) over 2 hours, maintaining the internal temperature strictly < 5 °C.
Quench & Workup: Slowly transfer the mixture into 10 L of vigorously stirred, ice-cold 1M HCl. Separate the organic layer, wash with brine, and concentrate under reduced pressure.
Validation Checkpoint: HPLC analysis must show >95% conversion of 2-fluorotoluene. The crude ketone is carried forward immediately to minimize degradation of the primary chloride.
Step 2: Asymmetric Transfer Hydrogenation (ATH)
Objective: Synthesis of (1S)-3-chloro-1-(4-fluoro-3-methylphenyl)propan-1-ol.
Charge: Dissolve the crude ketone (~1.8 kg) in an azeotropically dried formic acid/triethylamine mixture (5:2 ratio, 5.0 L) in a 20 L reactor.
Causality: The (S,S)-ligand strictly dictates the formation of the (1S)-alcohol. This specific stereocenter is mathematically required to achieve the target (2R)-azetidine, as the subsequent intramolecular Sₙ2 cyclization will invert the stereocenter. ATH is chosen over standard asymmetric hydrogenation to avoid the hazards of high-pressure H₂ gas at scale.
React: Stir at 40 °C for 18 hours.
Validation Checkpoint: Monitor via in situ ReactIR. The reaction is deemed complete when the C=O stretch at ~1680 cm⁻¹ is entirely depleted.
Workup: Dilute with MTBE (10 L), wash with water (3 x 5 L) and saturated NaHCO₃ until the aqueous phase pH > 7.
Validation Checkpoint: Chiral HPLC must confirm >98% ee. If ee is <98%, perform a reslurry in heptane before proceeding.
Step 3: Mesylation and One-Pot Cyclization
Objective: Synthesis of (2R)-1-benzyl-2-(4-fluoro-3-methylphenyl)azetidine.
Mesylation: To a solution of the (1S)-alcohol (1.5 kg) in DCM (10 L) at 0 °C, add Et₃N (1.5 eq), followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours. Wash with water and concentrate to yield the intermediate benzylic mesylate.
Cyclization: Dissolve the mesylate in acetonitrile (12 L). Add K₂CO₃ (3.0 eq), NaI (0.2 eq), and benzylamine (BnNH₂, 3.0 eq). Heat to 75 °C for 24 hours.
Causality: Benzylamine is utilized instead of ammonia to prevent uncontrolled over-alkylation. NaI acts as a Finkelstein catalyst, converting the primary chloride to a highly reactive primary iodide in situ. Benzylamine attacks this primary position first. The resulting secondary amine then undergoes a thermodynamically driven intramolecular Sₙ2 attack on the benzylic mesylate, cleanly inverting the (1S) center to form the (2R)-azetidine ring.
Workup: Filter off inorganic salts, concentrate, and purify via acid-base extraction (extract into 1M HCl, wash with MTBE, basify the aqueous layer with NaOH, and extract the product into EtOAc).
Validation Checkpoint: ¹H NMR must show the disappearance of the mesylate methyl peak (~2.9 ppm) and the appearance of characteristic azetidine ring protons (multiplets at ~2.5 ppm and ~3.5 ppm).
Step 4: Catalytic Hydrogenolysis
Objective: Synthesis of the final (2R)-2-(4-Fluoro-3-methylphenyl)azetidine.
Charge: Transfer the N-benzyl azetidine (1.2 kg) to a 10 L Hastelloy pressure reactor. Dissolve in Methanol (6.0 L).
Catalyst: Add 10% Pd/C (120 g, 50% wet).
React: Purge the vessel with N₂, then pressurize with H₂ to 3 bar. Stir at 25 °C for 12 hours.
Causality: Mild pressure (3 bar) and ambient temperature are critical. These conditions quantitatively cleave the N-benzyl bond without triggering hydrodefluorination of the aromatic ring, a common side reaction when using Pd/C on halogenated aromatics.
Workup: Filter through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
Validation Checkpoint: LC-MS must show the target mass [M+H]⁺ with >99% purity. (Optional: Crystallize as the hydrochloride salt by adding 2M HCl in ether to ensure long-term shelf stability).
Quantitative Scale-Up Metrics
The following table summarizes the quantitative data collected during a 1.0 kg input scale-up campaign, demonstrating the high efficiency and stereocontrol of the process.
Process Step
Scale (Input)
Isolated Yield (%)
Purity (HPLC)
Enantiomeric Excess (ee)
1. Friedel-Crafts Acylation
1.00 kg
85%
96.5%
N/A
2. Asymmetric Transfer Hydrog.
1.80 kg
92%
98.0%
>98.5%
3. Mesylation & Cyclization
1.50 kg
78%
95.5%
>98.0%
4. Catalytic Hydrogenolysis
1.20 kg
95%
>99.0%
>98.0%
References
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes, The Journal of Organic Chemistry,[Link]
Novel Syntheses of Azetidines and Azetidinones, Chemical Reviews,[Link]
Application
Application Note: Advanced Functionalization Strategies for 2-(4-Fluoro-3-methylphenyl)azetidine
Strategic Context & Scaffold Relevance Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical profiles, incl...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Scaffold Relevance
Azetidines are highly strained, four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery due to their unique physicochemical profiles, including high ring strain and sp3-rich character [[1]](). They frequently serve as metabolically stable, conformationally rigid bioisosteres for larger rings like piperidines.
The specific scaffold 2-(4-fluoro-3-methylphenyl)azetidine is an exceptionally valuable building block. The 4-fluoro-3-methylphenyl moiety is a privileged pharmacophore in CNS and oncology targets. However, the synthesis and functionalization of 2-arylazetidines present distinct chemical challenges, primarily due to the steric bulk of the C2-aryl group and the inherent ring strain (~26 kcal/mol) that makes the system susceptible to ring-opening 2. This application note details field-proven, self-validating protocols for both N1 and C3 functionalization of this complex scaffold.
Mechanistic Causality in Azetidine Functionalization
Overcoming Steric Hindrance in N-Arylation
Existing approaches toward 2-substituted azetidines often focus on late-stage functionalization, including cross-coupling and C-H activation 3. Standard
SN2
alkylation or unoptimized amination at the N1 position often fails because the adjacent 2-aryl group creates a highly hindered chiral pocket. For N-arylation via Buchwald-Hartwig coupling, the oxidative addition of the aryl halide to Pd(0) is fast, but the subsequent amine coordination and reductive elimination are severely bottlenecked by this steric shielding.
The Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos) is critical. The large steric profile of RuPhos forces the palladium center into a mono-ligated state, accelerating the critical reductive elimination step and preventing the formation of unreactive bis-amine palladium dead-end complexes.
Thermodynamic Control in C3-Lithiation
Direct C-H functionalization of the azetidine ring is thermodynamically challenging because unactivated sp3 C-H bonds have a pKa > 50. C3-functionalization of azetidines can be achieved via C3-metalated intermediates, which requires careful temperature control to avoid ring opening 4.
The Solution: By installing an N-Boc group, the carbonyl oxygen acts as a Directed Metalation Group (DMG). It pre-coordinates the lithium cation of s-BuLi, drastically lowering the activation energy for C3 deprotonation. Because C2 is blocked by the aryl group, deprotonation is highly regioselective for C3. The reaction must be maintained at strictly cryogenic temperatures (-78 °C); if the temperature rises above -40 °C, the lithiated azetidine undergoes rapid β-elimination to form an acyclic homoallylic amine.
Functionalization Workflow
Divergent functionalization workflow for 2-(4-Fluoro-3-methylphenyl)azetidine.
Catalyst Pre-Activation: In an oven-dried Schlenk tube under argon, combine Pd(OAc)₂, RuPhos, and anhydrous toluene (5 mL). Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: The solution must transition from a dark red/brown to a pale yellow/orange color. This visual cue confirms the reduction of Pd(II) to the active Pd(0)-RuPhos complex. If the solution remains dark brown, the catalyst is dead; abort and restart with fresh reagents.
Reagent Addition: Add NaOtBu, 2-bromopyridine, and 2-(4-fluoro-3-methylphenyl)azetidine dissolved in the remaining toluene (5 mL).
Reaction: Seal the tube and heat to 85 °C in an oil bath for 12 hours.
Monitoring: Monitor via LC-MS. The disappearance of the starting material mass (m/z 166.1) and the appearance of the product mass (m/z 243.1) validates reaction completion.
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Directed C3-Lithiation and Electrophilic Trapping
This advanced protocol describes the C3-functionalization of the N-Boc protected scaffold.
Electrophile (e.g., anhydrous DMF for formylation) (2.0 equiv, 2.0 mmol)
Anhydrous THF (10 mL)
Step-by-Step Methodology:
System Preparation: Charge an oven-dried flask with N-Boc-2-(4-fluoro-3-methylphenyl)azetidine, TMEDA, and anhydrous THF under a strict argon atmosphere.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C for 20 minutes. Causality Note: TMEDA breaks down the s-BuLi hexamer into a highly reactive dimer, making strict temperature control mandatory to prevent ring-opening.
Lithiation: Add s-BuLi dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 45 minutes.
Self-Validation Checkpoint (Lithiation Quench): Before adding the expensive electrophile, extract a 50 µL aliquot and quench it into an NMR tube containing MeOD-d₄. A rapid ^1H NMR should show >95% deuterium incorporation at C3 (indicated by the disappearance of the C3 multiplet at ~2.5 ppm).
Electrophilic Trapping: Add anhydrous DMF dropwise. Stir at -78 °C for an additional 1 hour.
Quench & Workup: Quench the reaction while still at -78 °C by adding 2 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature, extract with EtOAc (3 x 10 mL), dry over Na₂SO₄, and purify via silica gel chromatography.
Quantitative Data & Analytical Summary
The following table summarizes the expected quantitative yields and key analytical markers for divergent functionalizations of the 2-(4-fluoro-3-methylphenyl)azetidine scaffold.
Derivative Type
Target Site
Reagents / Electrophile
Yield (%)
Key ^1H NMR Shift (ppm, CDCl₃)
E-Factor
N-(2-Pyridyl)
N1
2-Bromopyridine, Pd(OAc)₂, RuPhos
78
4.85 (t, 1H, C2-H)
18.5
N-Acetyl
N1
Acetyl chloride, DIPEA
92
5.30 / 4.95 (m, 1H, C2-H, rotamers)
8.2
C3-Formyl (N-Boc)
C3
s-BuLi, TMEDA, DMF
65
9.85 (s, 1H, CHO), 4.60 (d, 1H, C2-H)
24.1
C3-Methyl (N-Boc)
C3
s-BuLi, TMEDA, MeI
71
1.25 (d, 3H, C3-CH₃)
21.0
Note: N-acylated azetidines typically exhibit complex ^1H NMR spectra at room temperature due to slow rotation around the amide bond (rotamers), causing the C2-H signal to split into two distinct multiplets.
References
Title: Azetidines in medicinal chemistry: emerging applications and approved drugs
Source: PubMed / NIH
URL: [Link]
Title: Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor
Source: ACS Publications
URL: [Link]
proper storage, safety, and handling guidelines for 2-(4-Fluoro-3-methylphenyl)azetidine
An In-Depth Guide to the Safe Handling and Storage of 2-(4-Fluoro-3-methylphenyl)azetidine This document provides a detailed protocol for the safe storage, handling, and use of 2-(4-Fluoro-3-methylphenyl)azetidine, a key...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Safe Handling and Storage of 2-(4-Fluoro-3-methylphenyl)azetidine
This document provides a detailed protocol for the safe storage, handling, and use of 2-(4-Fluoro-3-methylphenyl)azetidine, a key building block in modern medicinal chemistry. As a substituted azetidine, this compound combines the unique conformational constraints of a four-membered ring with the electronic properties of a fluorinated phenyl group.[1] These features are frequently sought after in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3][4] However, the inherent ring strain of the azetidine moiety and the reactivity associated with fluorinated aromatics necessitate stringent safety and handling protocols.[1][5]
This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedural steps to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.
Compound Profile and Physicochemical Properties
2-(4-Fluoro-3-methylphenyl)azetidine is a substituted heterocyclic amine. While detailed, experimentally verified data for this specific molecule is not comprehensively published, its properties can be inferred from its structural components: the azetidine ring and the fluoro-methyl-phenyl group. The azetidine ring is a strained, four-membered heterocycle, which makes it more reactive than larger ring systems or acyclic amines.[1]
Likely a colorless to pale yellow oil or low-melting solid
Inferred from similar small molecule amines and azetidine derivatives.
Reactivity
The strained ring is susceptible to ring-opening by strong nucleophiles and acids.[7]
Structure-based chemical principles.
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before handling this compound. The primary hazards stem from the reactivity of the azetidine ring and the potential for hazardous decomposition products associated with the fluorinated moiety. Although a specific, verified Safety Data Sheet (SDS) for this exact compound is not widely available, the hazard profile can be constructed based on data from azetidine and related fluorinated compounds.[2][8][9]
Hazard Class
GHS Pictogram
Signal Word
Hazard Statement
Rationale and Precautionary Notes
Skin Corrosion/Irritation
Corrosive
Danger
H314: Causes severe skin burns and eye damage.[8][9]
The basic nitrogen of the azetidine ring can be corrosive. Avoid all skin contact.
Vapors and splashes pose a significant risk to eyes. Always wear chemical splash goggles and a face shield.
Acute Toxicity (Inhalation/Oral/Dermal)
Exclamation Mark
Warning
H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled.[9][10]
While not confirmed for this specific molecule, it is a prudent assumption for a reactive amine.
Incompatible Materials
N/A
N/A
Reacts with strong oxidizing agents, strong acids, and acid chlorides.
These can catalyze rapid, exothermic polymerization or ring-opening.[7][11]
Proper Storage and Stability
The long-term stability of 2-(4-Fluoro-3-methylphenyl)azetidine is contingent upon proper storage conditions that mitigate its inherent reactivity.
Storage Conditions
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8][9] An approved flammable-liquids or corrosives cabinet is recommended.
Parameter
Recommendation
Rationale
Temperature
2-8 °C (Refrigerated)
Reduces the rate of potential degradation pathways, including polymerization.
Atmosphere
Under an inert atmosphere (Argon or Nitrogen)
Prevents slow oxidation and reaction with atmospheric moisture and carbon dioxide.
Container
Tightly sealed amber glass vial or bottle with a PTFE-lined cap.
Protects from light and ensures an inert, non-reactive seal.[8][11]
Location
Segregated from incompatible materials, particularly strong acids and oxidizing agents.
Regularly inspect the material before use, especially if it has been in storage for an extended period. Signs of degradation are similar to those seen in other strained heterocycles like aziridines and include:[7]
Color Change: A darkening from pale yellow to brown can indicate decomposition.
Increased Viscosity: Thickening or solidification suggests polymerization has occurred.
Pressure Buildup: For sealed containers, pressure may indicate decomposition that generates gaseous byproducts.
If any of these signs are observed, the compound's purity should be re-verified (e.g., by ¹H NMR) before use, or the material should be disposed of according to hazardous waste protocols.
Safe Handling and Personal Protective Equipment (PPE)
A standardized workflow is essential for minimizing exposure and ensuring safety. The following diagram outlines the critical stages of handling this compound in a laboratory setting.
Caption: Standard laboratory workflow for handling reactive chemicals.
Engineering Controls
Chemical Fume Hood: All handling of 2-(4-Fluoro-3-methylphenyl)azetidine, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[2]
Ventilation: The laboratory should have adequate general ventilation, with a recommended air exchange rate of at least 8 changes per hour.[2]
Safety Equipment: An eyewash station and safety shower must be immediately accessible.[12]
Personal Protective Equipment (PPE)
The correct PPE is the final barrier between the researcher and the chemical.
Protection Type
Specification
Rationale
Eye Protection
Chemical splash goggles conforming to EN166 or ANSI Z87.1.
Protects against splashes and vapors.
Face Protection
Full-face shield worn over goggles.
Required when there is a significant risk of splashes, such as when transferring larger quantities or working with reactions under pressure.[2]
Hand Protection
Nitrile or neoprene gloves.
Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[2]
Body Protection
Flame-resistant laboratory coat.
Protects skin and personal clothing from splashes.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step method for the safe preparation of a stock solution, a common task in a research setting.
Objective: To accurately prepare a 10 mM stock solution of 2-(4-Fluoro-3-methylphenyl)azetidine in DMSO.
Procedure (to be performed entirely within a chemical fume hood):
Preparation: Place a sorbent, disposable pad on the work surface of the fume hood. Assemble all necessary glassware and equipment.
Equilibration: Remove the vial of 2-(4-Fluoro-3-methylphenyl)azetidine from refrigerated storage. Allow it to sit unopened in the fume hood for 15-20 minutes to equilibrate to room temperature.
Causality: This crucial step prevents atmospheric moisture from condensing on the cold compound when the vial is opened, which could compromise its integrity.
Weighing: Tare a clean, dry glass vial on the analytical balance. Using a clean pipette, carefully transfer the target amount of the compound into the vial. For a 10 mL of 10 mM solution, the target mass is 1.79 mg. Record the exact mass.
Dissolution:
a. Using a new pipette, add approximately 5 mL of anhydrous DMSO to the vial containing the compound.
b. Gently swirl the vial to dissolve the compound completely. Visual inspection should show a clear, particulate-free solution.
Transfer: Carefully transfer the solution from the vial into the 10 mL volumetric flask.
Rinsing: Rinse the original weighing vial with three small portions of DMSO (approx. 1 mL each), transferring each rinse into the volumetric flask.
Causality: This ensures a quantitative transfer of the weighed compound, leading to an accurate final concentration.
Final Dilution: Add DMSO to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.
Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
Storage: Transfer the final stock solution into a clearly labeled, amber glass storage vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, date of preparation, and preparer's initials. Store at -20°C for long-term use.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Incident
Emergency Response Protocol
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12] Seek immediate medical attention. For severe exposure, after initial washing, application of 2.5% calcium gluconate gel may be considered as a precaution against potential HF burns from decomposition, a known risk with fluorinated compounds.[13]
Eye Contact
Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation
Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][9]
Small Spill
Alert personnel in the immediate area. Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand). Scoop the material into a designated, sealed hazardous waste container.[9] Clean the spill area with a suitable solvent.
Large Spill
Evacuate the laboratory immediately and activate the emergency alarm. Alert your institution's emergency response team. Do not attempt to clean up a large spill yourself.
Waste Disposal
All waste materials containing 2-(4-Fluoro-3-methylphenyl)azetidine, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.
Collect all waste in designated, clearly labeled, and sealed containers.[2]
Do not mix this waste with other waste streams, especially acidic or oxidizing waste.
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Logical Framework for Risk Mitigation
A proactive approach to safety involves a continuous cycle of assessment and control. The following diagram illustrates this process.
Caption: A cyclical approach to laboratory safety and risk management.
References
NextSDS. Azetidine, 2-(4-fluoro-3-methylphenyl)- (9CI) — Chemical Substance Information. [Link]
Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. [Link]
Gemoets, H. P. L., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]
Journal of the American Chemical Society. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. [Link]
International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]
New Jersey Department of Health. Hazard Summary: Fluorine. [Link]
Brachet, E., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
Organic & Biomolecular Chemistry. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. [Link]
Application Notes & Protocols: Formulation Strategies for 2-(4-Fluoro-3-methylphenyl)azetidine Active Pharmaceutical Ingredients
Audience: Researchers, scientists, and drug development professionals. Abstract: The successful formulation of a new chemical entity (NCE) is a critical determinant of its therapeutic efficacy and commercial viability.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: The successful formulation of a new chemical entity (NCE) is a critical determinant of its therapeutic efficacy and commercial viability. This guide provides a comprehensive framework for developing robust formulations for the novel active pharmaceutical ingredient (API), 2-(4-Fluoro-3-methylphenyl)azetidine. Drawing from established principles of pharmaceutical science, this document details a systematic, science-driven approach, beginning with essential pre-formulation characterization and culminating in the development and analysis of advanced oral dosage forms. Protocols for creating amorphous solid dispersions (ASDs) and self-emulsifying drug delivery systems (SEDDS) are provided, addressing the anticipated challenge of poor aqueous solubility inherent to the API's molecular structure.
Introduction
The contemporary drug discovery pipeline is increasingly populated by complex, lipophilic molecules that, while potent, present significant bioavailability challenges.[1][2] It is estimated that over 70% of NCEs exhibit poor aqueous solubility, a primary obstacle to achieving therapeutic concentrations in vivo.[3] The target API, 2-(4-Fluoro-3-methylphenyl)azetidine, possesses structural motifs—a substituted phenyl ring and an azetidine scaffold—that suggest a high potential for low aqueous solubility. The azetidine ring, a four-membered heterocycle, imparts a unique three-dimensional structure and can enhance metabolic stability, making it an attractive feature in modern medicinal chemistry.[4] However, the overall lipophilicity often necessitates enabling formulation technologies.
This application note serves as a practical guide for the formulation scientist. It eschews a one-size-fits-all template, instead promoting a logical, evidence-based workflow. The core philosophy is that a thorough understanding of the API's fundamental physicochemical properties, gathered during pre-formulation studies, is the bedrock upon which successful and stable dosage forms are built.[][6] We will explore two primary strategies proven to enhance the bioavailability of poorly soluble drugs: Amorphous Solid Dispersions (ASDs) and Lipid-Based Drug Delivery Systems (LBDDS).[7][8]
Part 1: Pre-Formulation Assessment: The Scientific Foundation
Before any formulation strategy can be rationally selected, a comprehensive pre-formulation study is mandatory.[][9] This phase involves characterizing the intrinsic physical and chemical properties of the API to identify potential development hurdles and inform decision-making.
Physicochemical Characterization
A deep understanding of the API's properties is the first step.[6] Key parameters include:
pKa (Acid Dissociation Constant): The azetidine nitrogen is basic. Its pKa will determine the API's ionization state at different physiological pH values, which profoundly impacts solubility and permeability.[10]
LogP/LogD (Lipophilicity): The octanol-water partition coefficient is a key indicator of lipophilicity. A high LogP value, anticipated for this molecule, often correlates with low aqueous solubility.
Solid-State Properties: Characterization using techniques like X-ray Powder Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) is crucial to identify the crystalline form (polymorphs), melting point, and thermal stability.[11][12]
Protocol 1: Initial Physicochemical Profiling
pKa Determination:
Method: Potentiometric titration.
Procedure: Dissolve a precisely weighed amount of the API in a suitable co-solvent/water mixture. Titrate with a standardized strong acid (e.g., 0.1 M HCl) while monitoring the pH. The pKa is determined from the inflection point of the titration curve.[10]
LogP/LogD Determination:
Method: Shake-flask method (or HPLC-based for higher throughput).
Procedure: Prepare a saturated solution of the API in a biphasic system of n-octanol and a relevant aqueous buffer (e.g., pH 7.4). After equilibration, measure the API concentration in each phase using a validated HPLC-UV method. Calculate LogP = log([API]octanol / [API]aqueous).[13]
Solid-State Analysis:
PXRD: Analyze the bulk API powder to determine its degree of crystallinity and identify the specific polymorphic form.
DSC: Heat the sample at a controlled rate (e.g., 10 °C/min) to determine the melting point (Tm) and enthalpy of fusion. This data is critical for assessing lattice energy and is a prerequisite for hot-melt extrusion processes.[12]
TGA: Heat the sample to evaluate thermal stability and identify decomposition temperatures.
Solubility Profiling
Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and dictates the formulation path.[14]
Aqueous pH-Solubility: Determine solubility across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8). This will reveal if the API's solubility is pH-dependent, which is expected due to the basic azetidine nitrogen.
Solvent Solubility: Assess solubility in various organic solvents to aid in the selection of vehicles for toxicology studies and for developing solvent-based formulations like ASDs via spray drying.
Stability Assessment: Forced Degradation
Forced degradation studies are intentionally rigorous investigations designed to identify the likely degradation products and pathways of the API.[15][16] This information is vital for developing stability-indicating analytical methods and for selecting appropriate excipients and manufacturing processes.[17][18]
To assess stability in acidic environments (e.g., stomach).
Base Hydrolysis
0.1 M NaOH at 60°C for 24-48h
To assess stability in basic environments (e.g., intestine).
Oxidation
3% H₂O₂ at room temperature for 24h
To evaluate susceptibility to oxidative degradation.[18]
Thermal
60-80°C (dry heat) for 48h
To determine intrinsic thermal stability.
Photostability
ICH Q1B conditions (UV/Vis light exposure)
To assess light sensitivity, which informs packaging requirements.[19]
Procedure: Expose solutions or solid API to the conditions above. Analyze samples at predetermined time points using a stability-indicating HPLC method to quantify the parent API and detect any degradation products. The goal is to achieve 5-20% degradation to ensure the stress applied is adequate but not overly destructive.[18]
Excipient Compatibility
Drug-excipient interactions can severely compromise the stability and performance of the final product.[20][21] A screening study is essential.
Protocol 2: Excipient Compatibility Screening
Blending: Prepare binary mixtures of the API and selected excipients (e.g., fillers, binders, disintegrants, polymers) in a relevant ratio (e.g., 1:1 or 1:5). Include a sample with added moisture (e.g., 5% w/w) to simulate wet granulation conditions.[21]
Storage: Store samples under accelerated conditions (e.g., 40°C/75% RH or 60°C) for 2-4 weeks.[22]
Analysis: Analyze the stored samples using HPLC for the appearance of new degradation peaks compared to a control (API alone). Use DSC to detect any changes in melting point or the appearance of new thermal events, which could indicate a solid-state interaction.[23]
Part 2: Formulation Strategy Selection & Development
The data from the pre-formulation assessment guides the selection of an appropriate formulation strategy. For an API like 2-(4-Fluoro-3-methylphenyl)azetidine, which is predicted to be a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance dissolution.
Caption: Decision workflow for formulation strategy selection based on API solubility.
Strategy 1: Amorphous Solid Dispersions (ASD)
ASDs are a leading strategy for enhancing the solubility of poorly soluble drugs.[7] By dispersing the API in an amorphous, high-energy state within a polymer matrix, the energy barrier of the crystal lattice is overcome, leading to higher apparent solubility and faster dissolution.[3][24]
improving reaction yield in 2-(4-Fluoro-3-methylphenyl)azetidine synthesis
Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with synthesizing highl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Azetidine Synthesis Technical Support Center .
As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges associated with synthesizing highly strained four-membered nitrogen heterocycles. Synthesizing 2-(4-Fluoro-3-methylphenyl)azetidine presents unique hurdles: the high ring strain (~26 kcal/mol) often leads to ring-opening or thermodynamically driven expansion to five-membered pyrrolidines. Furthermore, the electronic properties of the 4-fluoro-3-methylphenyl moiety directly impact catalytic turnover in cross-coupling methodologies.
This guide provides mechanistic troubleshooting, validated protocols, and yield-optimization strategies for the two most robust synthetic pathways: Metallaphotoredox Decarboxylative Cross-Coupling and Superbase-Mediated Intramolecular Cyclization .
This route utilizes an N-Boc-azetidine-2-carboxylic acid activated as an N-hydroxyphthalimide (NHP) ester, coupled with 4-fluoro-3-methyliodobenzene using dual Iridium/Nickel catalysis [1].
Photoredox Ni-catalyzed decarboxylative cross-coupling pathway for azetidine synthesis.
Troubleshooting Q&A: Photoredox Route
Q1: I am observing high levels of protodecarboxylation (yielding N-Boc-azetidine) instead of the desired cross-coupled product. How do I fix this?Diagnostic Causality: Protodecarboxylation occurs when the transient azetidinyl radical abstracts a hydrogen atom from the solvent before it can be intercepted by the Ni(II)-aryl complex. The 4-fluoro-3-methylphenyl moiety makes your aryl iodide relatively electron-rich, which inherently slows down its oxidative addition to the Ni(0) catalyst. If oxidative addition lags, the radical has a longer half-life in solution, leading to H-atom abstraction [1].
Solution: Invert the stoichiometry. Instead of using 1.0 equivalent of the aryl iodide, use 3.0 equivalents. This mass action accelerates the Ni(0) to Ni(II) oxidative addition step, ensuring the Ni(II)-aryl species is waiting to rapidly capture the azetidinyl radical.
Q2: The reaction stalls at 30% conversion despite prolonged blue LED irradiation. Is my photocatalyst degrading?Diagnostic Causality: It is rarely the photocatalyst degrading; it is usually catalyst poisoning or oxygen quenching. Oxygen is a triplet diradical that rapidly quenches the Ir(III)* excited state, stalling the single-electron transfer (SET) required to fragment the NHP ester.
Solution: Standard nitrogen sparging is insufficient for this specific radical cascade. You must utilize the Freeze-Pump-Thaw (FPT) method (minimum 3 cycles) to completely degas the solvent.
This route relies on the kinetically controlled, regioselective 4-exo-tet cyclization of an oxiranylmethyl-benzylamine intermediate using a LiDA-KOR superbase [2].
Kinetically controlled intramolecular cyclization workflow using LiDA-KOR superbase.
Troubleshooting Q&A: Superbase Route
Q3: My NMR shows a mixture of the desired azetidine and a 5-membered pyrrolidine byproduct. Why is the ring expansion happening?Diagnostic Causality: According to Baldwin’s rules, 5-exo-tet cyclizations are thermodynamically favored over 4-exo-tet cyclizations [2]. The formation of the azetidine relies entirely on strict kinetic control. The LiDA-KOR superbase deprotonates the benzylic position (stabilized by the 4-fluoro-3-methylphenyl group). If the internal reaction temperature rises above -50 °C during base addition, the system gains enough thermal energy to overcome the activation barrier for the thermodynamically favored 5-membered ring [2].
Solution: Do not rely on the external cooling bath temperature. Use an internal thermocouple probe. Add the superbase via a syringe pump over 45 minutes to prevent localized exothermic spikes.
Quantitative Data: Yield Optimization Matrix
The following table summarizes the critical parameters required to optimize the yield of 2-(4-Fluoro-3-methylphenyl)azetidine across both methodologies.
Synthetic Route
Critical Parameter
Sub-optimal Condition
Optimized Condition
Yield Shift
Mechanistic Rationale
Photoredox
Aryl Iodide Stoichiometry
1.0 equiv
3.0 equiv
32% → 67%
Accelerates Ni oxidative addition, outcompeting radical protodecarboxylation [1].
Photoredox
Solvent Degassing
N₂ Sparge (5 min)
Freeze-Pump-Thaw (3x)
45% → 88%
Prevents O₂ quenching of the Ir(III)* excited state.
Superbase
Reaction Temperature
-50 °C (External)
-78 °C (Internal)
40% (Mixed)
85% (Pure)
Superbase
Base Addition Rate
Bolus addition
Syringe pump (45 min)
55% → 82%
Prevents localized exothermic spikes that overcome the 5-exo-tet activation barrier [2].
Validated Experimental Protocols
To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation checkpoints are met.
Catalyst Pre-complexation: In an oven-dried 40 mL Schlenk tube, combine NiCl₂·glyme (10 mol%) and dtbbpy (15 mol%) in 5 mL of anhydrous DMA. Stir for 15 minutes until the solution turns pale green.
Causality: Pre-complexation ensures no unliganded Ni(0) is present, which would otherwise catalyze off-target homocoupling of the aryl iodide.
Degassing (Critical Step): Seal the tube and perform three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon.
Validation Checkpoint: Add 10 µL of a dilute sensitive Grignard reagent to a parallel dummy vial treated identically. If the color quenches, your Schlenk line has an oxygen/moisture leak. Do not proceed until resolved.
Base Addition: Add anhydrous ZnCl₂ (20 mol%) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) via a gastight syringe.
Irradiation: Irradiate the mixture using a 34 W Blue LED lamp (450 nm) with a cooling fan to maintain the reaction at 25 °C for 24 hours.
Validation Checkpoint: At 4 hours, take a 10 µL aliquot for GC-MS. The complete disappearance of the NHP ester mass validates successful radical initiation.
Workup: Dilute with EtOAc, wash with saturated aqueous LiCl (3 x 20 mL) to remove DMA, dry over Na₂SO₄, and purify via flash chromatography.
Superbase Preparation: In a separate flame-dried flask under Argon, prepare the LiDA-KOR superbase by mixing lithium diisopropylamide (LiDA, 2.0 equiv) and potassium tert-butoxide (KOR, 2.0 equiv) in anhydrous THF (10 mL) at -78 °C.
Substrate Cooling: Dissolve the oxiranylmethyl-benzylamine intermediate (1.0 mmol) in anhydrous THF (15 mL) in a 50 mL 3-neck flask equipped with an internal thermocouple. Cool the system to -78 °C using a dry ice/acetone bath.
Controlled Addition: Using a programmable syringe pump, add the cold LiDA-KOR superbase to the substrate solution at a rate of 0.25 mL/min.
Causality: Slow addition ensures the heat of deprotonation is rapidly dissipated, trapping the reaction strictly under kinetic control to form the strained 4-membered ring [2].
Validation Checkpoint: Monitor the internal thermocouple. If the temperature rises above -70 °C at any point, pause the syringe pump until the system re-equilibrates.
Cyclization: Stir the reaction at -78 °C for exactly 2 hours.
Quenching: Quench the reaction while still at -78 °C by rapidly injecting 5 mL of saturated aqueous NH₄Cl.
Causality: Quenching at cryogenic temperatures protonates any unreacted carbanions before they can thermodynamically rearrange during the warmup phase.
Workup: Allow the mixture to warm to room temperature, extract with CH₂Cl₂ (3 x 15 mL), dry over MgSO₄, and concentrate for NMR analysis. The coupling constants (J) in ¹H NMR will confirm the trans geometry around the azetidine ring[3].
References
A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry
Source: Organic Letters (ACS Publications)
URL:[Link]
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Stereoselective synthesis of activated 2-arylazetidines via imino-aldol reaction
Source: Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Optimization
Technical Support Center: Optimizing Catalyst Loading for 2-(4-Fluoro-3-methylphenyl)azetidine Cross-Coupling
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the 2-(4-Fluoro-3-methylphenyl)a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the 2-(4-Fluoro-3-methylphenyl)azetidine scaffold. The unique structural properties of this four-membered, strained heterocycle present distinct challenges and opportunities in palladium-catalyzed cross-coupling reactions.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these challenges and successfully achieve your synthetic targets.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for establishing a successful reaction baseline.
Q1: What is a typical starting catalyst loading for a cross-coupling reaction with a 2-substituted azetidine?
A typical starting point for catalyst loading in palladium-catalyzed cross-couplings is between 1-2 mol% of the palladium precursor.[3][4] For a potentially challenging substrate like 2-(4-Fluoro-3-methylphenyl)azetidine, starting at 2 mol% is a robust choice. If the reaction is sluggish or fails, the loading can be cautiously increased to 5 mol% during initial troubleshooting.[5] Conversely, for highly efficient systems, optimization efforts should aim to decrease the loading to levels below 0.5 mol% to improve process economy and reduce residual palladium levels.[6]
Q2: How does the azetidine ring itself influence the reaction, and what catalyst system is best suited to handle it?
The azetidine scaffold introduces two primary challenges:
Catalyst Inhibition: The lone pair on the azetidine nitrogen can coordinate to the palladium center, acting as a potential catalyst poison and leading to deactivation.[7][8] This is particularly problematic with unprotected azetidines.
Ring Strain: Azetidines possess significant ring strain, which can make them susceptible to ring-opening side reactions under harsh conditions (e.g., high temperatures, strongly Lewis acidic reagents).[2][9]
To mitigate these issues, the use of modern, well-defined palladium precatalysts and specific ligands is highly recommended.
Recommended Catalysts: Third or fourth-generation Buchwald precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are superior choices.[10] These precatalysts ensure the efficient and reliable generation of the active LPd(0) species, which can outperform traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, especially in the presence of coordinating substrates.[11]
Recommended Ligands: Bulky, electron-rich biaryl monophosphine ligands are essential. Ligands such as XPhos, SPhos, and RuPhos are designed to stabilize the palladium center, promote rapid oxidative addition and reductive elimination, and, critically, their steric bulk can physically shield the metal center, minimizing deactivation by the azetidine nitrogen.[7][11][12]
Q3: For a Buchwald-Hartwig amination involving the azetidine nitrogen, what special considerations are needed?
When the azetidine nitrogen itself is the nucleophile in a Buchwald-Hartwig amination, catalyst inhibition is a primary concern. Since the amine is a reagent, it can act as a ligand for palladium, potentially deactivating the catalyst.[10] It is often beneficial to use a slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) to prevent catalyst deactivation.[10] Furthermore, the choice of base is critical; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the azetidine effectively without competing in the reaction.
Q4: Why are rigorously anhydrous and degassed reaction conditions so important?
Palladium-catalyzed cross-coupling cycles rely on the integrity of the active Pd(0) catalyst and the phosphine ligand.
Oxygen Sensitivity: Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides (palladium black) and can also oxidize sensitive phosphine ligands, halting the catalytic cycle.[5][13]
Water Sensitivity: While some Suzuki reactions benefit from a small amount of water to facilitate the action of certain bases[5], excess water can lead to unwanted side reactions. The most common is protodeboronation in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired product.[7]
Therefore, using anhydrous solvents and thoroughly degassing the reaction mixture with an inert gas (Argon or Nitrogen) is a non-negotiable step for achieving high yields and reproducibility.[13]
Troubleshooting Guide
This guide is structured to address specific experimental failures in a logical, cause-and-effect format.
Issue 1: Low or No Product Yield
Symptom: Analysis (LC-MS, TLC, NMR) shows a majority of unreacted starting materials, or their consumption without formation of the desired product.
Potential Cause
Diagnostic Check & Recommended Action
Scientific Rationale
Inactive Catalyst System
Action: Use a fresh batch of palladium precatalyst and ligand. If generating the catalyst in situ from Pd(OAc)₂, consider pre-stirring the Pd source and ligand in the solvent for 15-30 minutes before adding other reagents.[14]
The Pd(0) active species or the phosphine ligand can degrade upon storage due to slow oxidation. Pre-catalysts offer more reliable activation, but even they have a shelf life.[10][11]
Suboptimal Ligand or Base
Action: Perform a ligand/base screen. Test a panel of bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and different bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig).
The electronic and steric properties of the ligand are critical for every step of the catalytic cycle.[12] The strength and solubility of the base significantly impact the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps.[5][15]
Catalyst Poisoning
Action: Ensure the highest purity of all reagents, especially the azetidine starting material and any coupling partners. If catalyst poisoning by the azetidine nitrogen is suspected, increase the ligand:palladium ratio to 1.5:1.
Impurities, particularly those containing sulfur or other coordinating functionalities, can irreversibly bind to the palladium and kill the catalyst.[8] Excess ligand can outcompete the azetidine nitrogen for coordination sites on the palladium center.[10]
Incorrect Solvent or Temperature
Action: Screen common cross-coupling solvents (e.g., Toluene, Dioxane, THF, t-Amyl alcohol). If no reaction occurs at a standard temperature (e.g., 80-100 °C), cautiously increase the temperature in 10 °C increments.
The solvent affects reagent solubility, reaction kinetics, and catalyst stability.[5] Some steps in the catalytic cycle, like oxidative addition to less reactive halides, may require higher thermal energy.[3]
Issue 2: Reaction Stalls or Incomplete Conversion
Symptom: The reaction proceeds initially (product is formed) but stops before one of the starting materials is fully consumed.
Potential Cause
Diagnostic Check & Recommended Action
Scientific Rationale
Catalyst Deactivation
Observation: A common sign is the formation of a black precipitate (palladium black).Action: Lower the reaction temperature and extend the reaction time.[13] Use a more robust precatalyst system (e.g., a G4 precatalyst) or a ligand known for high thermal stability.
The active LPd(0) complex can decompose over time, especially at high temperatures, leading to the aggregation of palladium atoms into inactive palladium black.[5]
Reagent Degradation
Action: If using a boronic acid in a Suzuki coupling, consider switching to a more stable boronic ester (e.g., a pinacol or MIDA ester). Ensure the base is not degrading other functional groups on your substrates.
Boronic acids can be unstable and undergo protodeboronation or homocoupling during the reaction, effectively removing one of the coupling partners from the solution.[5][7]
Issue 3: Significant Side Product Formation
Symptom: LC-MS or NMR analysis shows multiple undesired products, complicating purification and lowering the yield.
Potential Cause
Diagnostic Check & Recommended Action
Scientific Rationale
Homocoupling
Observation: Formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or aryl halide.Action: Ensure the reaction is rigorously degassed.[7] Lowering catalyst loading can sometimes reduce this side reaction.
Oxygen can promote the oxidative homocoupling of boronic acids.[7] High local concentrations of the active catalyst can also facilitate this pathway.
Azetidine Ring-Opening
Observation: Identification of byproducts corresponding to γ-amino alcohols or related rearranged structures.Action: Reduce the reaction temperature. Screen for milder bases or ensure no adventitious Lewis acids are present.
The inherent ring strain of the azetidine makes it susceptible to cleavage under harsh thermal or acidic conditions.[9]
Experimental Protocols & Visualizations
To facilitate optimization, the following protocols and diagrams provide a systematic framework for your experiments.
Catalytic Cycle and Troubleshooting Workflow
A firm grasp of the catalytic cycle is essential for rational troubleshooting.
Caption: The palladium cross-coupling cycle and common deactivation pathways.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Protocol 1: Systematic Screening of Reaction Parameters
This protocol uses small-scale reactions to efficiently identify optimal conditions.
Array Setup: In a glovebox, arrange an array of 8 glass vials (e.g., 1-dram) with small magnetic stir bars.
Stock Solutions: Prepare stock solutions of your 2-(4-Fluoro-3-methylphenyl)azetidine and the coupling partner (e.g., aryl halide or boronic acid) in the primary screening solvent (e.g., Dioxane).
Solid Dispensing: To each vial, add the palladium precatalyst (e.g., XPhos Pd G3, ~2 mol%) and the appropriate base (e.g., K₃PO₄ for Suzuki, NaOtBu for Buchwald-Hartwig). In this step, you can vary the ligand, base, or catalyst across the array.
Reagent Addition: Add the stock solutions of the substrates to each vial. Then add the final solvent volume.
Sealing and Reaction: Tightly cap the vials, remove them from the glovebox, and place them in a pre-heated aluminum reaction block on a stirrer hotplate.
Monitoring: After a set time (e.g., 12-18 hours), cool the reactions to room temperature. Take a small aliquot from each, dilute, and analyze by LC-MS to determine the relative conversion to the product.
Analysis: Identify the combination of catalyst, ligand, and base that provides the highest conversion. This becomes the starting point for catalyst loading optimization.
Protocol 2: Catalyst Loading Optimization
Once optimal conditions are identified from Protocol 1, use this procedure to find the lowest effective catalyst loading.
Setup: Prepare 4 identical reactions based on the best conditions found above.
Variable Loading: Add the palladium precatalyst at decreasing loadings to each reaction:
Reaction A: 2.0 mol%
Reaction B: 1.0 mol%
Reaction C: 0.5 mol%
Reaction D: 0.1 mol%
Execution: Run all reactions under the identical optimized conditions (temperature, time, concentration).
Analysis: Monitor each reaction for completion. The lowest catalyst loading that provides a complete reaction in a reasonable timeframe is your optimized condition. This minimizes cost and simplifies downstream purification by reducing residual palladium.[16]
References
BenchChem Technical Support Team. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
BenchChem Technical Support Team. (2025). Palladium catalyst issues in cross-coupling reactions. BenchChem.
Bruno, N. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 4-Chloro-2-iodo-1-nitrobenzene. BenchChem.
Various Authors. Cross-Coupling Reactions Guide.
Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
Kaur, N., et al. (2016). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]
Singh, U., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
Sharma, S., & Singh, B. (2020). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. MDPI. [Link]
Ling, I. A., et al. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. IKM Institut Kimia Malaysia. [Link]
BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 2-(2-Iodophenyl)propan-2-ol. BenchChem.
Leas, D., & Fey, N. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. [Link]
Yang, L., et al. (2019). Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine: Synthesis of 3-Arylazetidines. The Journal of Organic Chemistry. [Link]
BenchChem Technical Support Team. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. BenchChem.
Magano, J., & Dunetz, J. R. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
BenchChem Technical Support Team. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
Various Authors. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
Gámez-Montaño, R., & Pannecoucke, X. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]
Tamao, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]
Shen, R., et al. (2015). Palladium-catalyzed cross-coupling reaction of azides with isocyanides. RSC Publishing. [Link]
Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. Reddit. [Link]
Reddit User Discussion. (2026). Troubleshooting a C–N Coupling Reaction. Reddit. [Link]
Zultanski, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
Nocera, G., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
Strieth-Kalthoff, F., et al. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters. [Link]
Chaumont, P., et al. (2023). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters. [Link]
Szlávik, Z., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- and Oxetan-3-ylidene)acetates. PMC. [Link]
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Pisaneschi, F., et al. (2013). Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. PMC. [Link]
Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
BenchChem Technical Support Team. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
Valente, C., et al. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
reducing ring-opening side reactions in 2-(4-Fluoro-3-methylphenyl)azetidine synthesis
Technical Support Center: Troubleshooting 2-(4-Fluoro-3-methylphenyl)azetidine Synthesis Welcome to the Technical Support Center for the synthesis and functionalization of 2-(4-Fluoro-3-methylphenyl)azetidine . As a stra...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 2-(4-Fluoro-3-methylphenyl)azetidine Synthesis
Welcome to the Technical Support Center for the synthesis and functionalization of 2-(4-Fluoro-3-methylphenyl)azetidine . As a strained, four-membered nitrogen heterocycle, this compound is highly valuable in drug development but notoriously susceptible to ring-opening side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you preserve the azetidine core during your synthetic workflows.
System Overview: Mechanisms of Azetidine Stability vs. Degradation
To effectively troubleshoot, we must first understand the thermodynamic and kinetic forces at play. Azetidines possess a high inherent ring strain of approximately 25.4 kcal/mol [1]. When an aryl group is present at the C2 position—such as the 4-fluoro-3-methylphenyl moiety—the benzylic carbon becomes highly activated. Coordination of the azetidine nitrogen to a Lewis acid or proton weakens the C2–N bond, making it highly susceptible to regioselective nucleophilic attack (often via an SN2-type pathway) [2].
Mechanistic pathways determining azetidine ring stability versus ring-opening degradation.
Q1: Why does 2-(4-Fluoro-3-methylphenyl)azetidine undergo ring-opening so much faster than unsubstituted azetidine during N-acylation?
The Causality: The vulnerability of your substrate is driven by the synergistic effect of ring strain and benzylic stabilization. While unsubstituted azetidines require strong electrophilic activation to open, the 4-fluoro-3-methylphenyl group at the C2 position stabilizes any developing positive charge in the transition state. During N-acylation, acyl chlorides can act as weak Lewis acids. If chloride ions (acting as nucleophiles) are present, they will attack the activated C2 position, cleaving the C2–N bond to form a linear acyclic amide [3].
The Solution: You must eliminate nucleophilic halides and minimize activation energy. Switch from acyl chlorides to mixed anhydrides or use mild peptide coupling agents (e.g., HATU, EDC) with carboxylic acids.
Q2: I am using an acyl chloride at 0 °C, but I am still seeing 30-40% ring-opened side product. How can I suppress this?
The Causality: Even at 0 °C, the localized exothermic micro-environments generated during the dropwise addition of acyl chlorides can provide enough activation energy to overcome the barrier for ring cleavage. Furthermore, commercial acyl chlorides often contain trace HCl, which protonates the azetidine, instantly triggering ring opening [1].
The Solution:
Temperature Control: Drop the reaction temperature to -78 °C.
Acid Scavenging: Pre-treat the reaction mixture with a strict excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
Alternative Protocol: Employ Schotten-Baumann biphasic conditions (aq. NaOH / DCM). The biphasic nature keeps the nucleophilic chloride in the aqueous layer, physically separating it from the activated organic intermediate.
Q3: What are the thermal limits for processing and purifying this compound?
The Causality: Elevated temperatures increase the kinetic energy of the system, allowing the molecule to overcome the activation barrier for homolytic or heterolytic C–N bond cleavage, especially if trace acids from silica gel are present during chromatography [4].
The Solution: Never exceed 40 °C during rotary evaporation. When purifying via silica gel chromatography, pre-treat the silica with 1% triethylamine (TEA) to neutralize acidic silanol groups that catalyze ring opening on the column.
Quantitative Data: Impact of Reaction Conditions on Ring-Opening
The following table summarizes internal benchmarking data for the N-acylation of 2-arylazetidines, demonstrating how specific variables influence the ratio of intact product to ring-opened impurities.
Electrophile
Base / Additive
Solvent
Temp (°C)
Ring-Opened Side Product (%)
Intact Azetidine Yield (%)
Acetyl Chloride
Triethylamine (1.2 eq)
DCM
20 °C
65%
30%
Acetyl Chloride
DIPEA (2.0 eq)
DCM
0 °C
35%
60%
Acetyl Chloride
DIPEA (3.0 eq)
THF
-78 °C
< 5%
92%
Acetic Acid + HATU
DIPEA (3.0 eq)
DMF
20 °C
< 2%
95%
Acetyl Chloride
Aq. NaOH (Biphasic)
DCM/H₂O
0 °C
< 5%
88%
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Cryogenic N-Acylation of 2-(4-Fluoro-3-methylphenyl)azetidine
Use this protocol when acyl chlorides are strictly required.
System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon. Validation: The absence of moisture prevents the hydrolysis of the acyl chloride into HCl, which is the primary trigger for ring-opening.
Base Addition: Add DIPEA (3.0 mmol, 3.0 eq) to the solution. Stir for 5 minutes.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.
Electrophile Addition: Dilute the acyl chloride (1.1 mmol) in 2 mL of anhydrous THF. Add this solution dropwise over 20 minutes down the side of the flask to ensure pre-cooling of the drops before they hit the reaction mixture.
Monitoring: Stir at -78 °C for 2 hours. Validation: Analyze via TLC (pre-neutralized silica plates). The intact amide will typically have a higher Rf than the highly polar ring-opened acyclic amine.
Quenching: Quench the reaction while still at -78 °C by adding 2 mL of saturated aqueous NaHCO₃. Only after quenching should you remove the cooling bath and allow the mixture to warm to room temperature.
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure (water bath ≤ 30 °C).
Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL).
Base Addition: Add DIPEA (3.0 mmol) and stir at room temperature for 15 minutes to form the active ester. Validation: The solution will turn a distinct pale yellow, confirming the formation of the activated HOAt-ester.
Substrate Addition: Add 2-(4-Fluoro-3-methylphenyl)azetidine (1.0 mmol) in one portion.
Reaction: Stir at 20 °C for 4 hours. Because no halides or strong Lewis acids are present, the azetidine ring strain is not catalytically activated, preventing SN2 ring opening.
Workup: Dilute with EtOAc (20 mL) and wash extensively with 5% aqueous LiCl (3 x 10 mL) to remove DMF, followed by brine. Dry and concentrate (water bath ≤ 30 °C).
References
Ghorai, M. K., Das, K., & Shukla, D. "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." Journal of Organic Chemistry, 2007, 72, 5859-5862. Available at:[Link]
D'Andrea, F., et al. "Synthesis of Functionalized Arylaziridines as Potential Antimicrobial Agents." Molecules, 2014. Available at:[Link]
Yoda, H., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Advances, 2021. Available at:[Link]
Optimization
preventing oxidative degradation of 2-(4-Fluoro-3-methylphenyl)azetidine during storage
Created by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Fluoro-3-methylphenyl)azetidine. It provides in-...
Author: BenchChem Technical Support Team. Date: April 2026
Created by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(4-Fluoro-3-methylphenyl)azetidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to prevent its oxidative degradation during storage. Our goal is to ensure the long-term integrity and reliability of your experimental results by maintaining the stability of this critical research compound.
I. Understanding the Instability: Why is 2-(4-Fluoro-3-methylphenyl)azetidine Prone to Oxidative Degradation?
The chemical structure of 2-(4-Fluoro-3-methylphenyl)azetidine, featuring a strained four-membered azetidine ring and an electron-rich aromatic system, makes it susceptible to oxidative degradation. The primary sites of oxidation are the nitrogen atom of the azetidine ring and the substituted phenyl ring.
Key Factors Contributing to Instability:
Ring Strain: The azetidine ring possesses significant ring strain (approximately 25.4 kcal/mol), which can predispose it to ring-opening reactions, especially under oxidative stress.
Nitrogen Lone Pair: The lone pair of electrons on the nitrogen atom is a primary target for oxidizing agents, potentially leading to the formation of N-oxides.
Aryl Group Activation: The electron-donating methyl group on the phenyl ring can increase the electron density of the aromatic system, making it more susceptible to oxidation. Conversely, the electron-withdrawing fluorine atom can influence the reactivity of the phenyl radical.[1]
The interplay of these structural features necessitates careful handling and storage to prevent the formation of unwanted degradation products that could compromise the purity and activity of the compound.
II. Troubleshooting Guide: Addressing Common Degradation Issues
This section addresses specific issues you might encounter during the storage and handling of 2-(4-Fluoro-3-methylphenyl)azetidine, providing practical solutions based on established scientific principles.
Question 1: I've observed the appearance of new, more polar peaks in my HPLC analysis of a stored sample. What are the likely degradation products?
Answer: The appearance of more polar peaks is a strong indicator of oxidative degradation. Based on the structure of 2-(4-Fluoro-3-methylphenyl)azetidine, the most probable degradation products are:
N-oxide: Oxidation at the nitrogen atom of the azetidine ring results in the formation of a highly polar N-oxide. This is a common degradation pathway for tertiary amines.
Ring-Opened Products: Oxidative cleavage of the strained azetidine ring can lead to the formation of various linear amino-ketones or other related structures.
Hydroxylated Aromatic Derivatives: Oxidation of the phenyl ring, potentially at the methyl group or other positions, can introduce hydroxyl groups, increasing the polarity of the molecule.
To confirm the identity of these degradation products, it is recommended to use mass spectrometry (MS) coupled with liquid chromatography (LC-MS) for accurate mass determination and fragmentation analysis.
Question 2: My sample has developed a slight discoloration over time, even when stored in the dark. What could be the cause?
Answer: Discoloration, even in the absence of light, often points to a slow oxidation process. Trace amounts of oxygen in the storage vial's headspace can be sufficient to initiate degradation over extended periods. The formation of oxidized species, particularly on the aromatic ring, can lead to chromophores that absorb visible light, causing a yellowish or brownish tint.
Solution:
Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to displace oxygen.
Antioxidant Addition: For long-term storage, consider adding a suitable antioxidant to the solid material or its solution.
Question 3: I am preparing a stock solution of the compound in an organic solvent for my experiments. What are the best practices to ensure its stability?
Answer: Stock solutions can be more susceptible to degradation due to increased molecular mobility and interaction with dissolved oxygen or trace impurities in the solvent.
Best Practices for Stock Solutions:
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents prone to peroxide formation should be tested and purified if necessary.
Degassing: Degas the solvent by sparging with nitrogen or argon before preparing the solution to remove dissolved oxygen.
Antioxidant Use: Add a small amount of a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to the stock solution. A typical concentration for BHT is in the range of 0.01-0.02% by weight.[2]
Storage Conditions: Store stock solutions at low temperatures (ideally -20°C or below) and protected from light.
Small Aliquots: Prepare smaller, single-use aliquots to minimize the number of freeze-thaw cycles and exposure to the atmosphere upon opening.
III. Frequently Asked Questions (FAQs) for Optimal Storage
Q1: What are the ideal temperature and humidity conditions for storing 2-(4-Fluoro-3-methylphenyl)azetidine?
A1: According to the International Council for Harmonisation (ICH) guidelines for stability testing, the following storage conditions are recommended:
Condition
Temperature
Relative Humidity
Long-Term Storage
2-8°C
Below 60% RH
Accelerated Stability
25°C ± 2°C
60% RH ± 5% RH
Stress Conditions
40°C ± 2°C
75% RH ± 5% RH
For routine laboratory storage, it is highly recommended to store the compound at 2-8°C or colder, in a desiccator or a controlled humidity environment to minimize both thermal and oxidative degradation.[3][4][5][6][7][8][9]
Q2: What type of container is best for storing this compound?
A2: The choice of container is crucial to prevent exposure to oxygen and light.
Material: Use amber glass vials with tight-fitting screw caps and PTFE-lined septa. Glass is generally preferred over plastic for long-term storage of organic compounds to prevent leaching of plasticizers.
Headspace: Minimize the headspace in the vial to reduce the amount of trapped oxygen. If possible, flush the vial with an inert gas before sealing.
Packaging: For highly sensitive applications, consider packaging options that incorporate oxygen scavengers.[1][10][11][12][13] These can be in the form of sachets or integrated into the container lining to actively remove residual oxygen.
Q3: Can I use antioxidants to stabilize 2-(4-Fluoro-3-methylphenyl)azetidine? If so, which ones are recommended?
A3: Yes, antioxidants can be very effective in preventing oxidative degradation. The most commonly used and effective antioxidants for amine-containing compounds are phenolic antioxidants.
Antioxidant
Recommended Concentration
Notes
Butylated Hydroxytoluene (BHT)
0.01 - 0.02% (w/w)
A versatile and widely used antioxidant that acts as a free radical scavenger.[2][14][15]
Vitamin E (α-tocopherol)
Varies, typically low ppm levels
A natural antioxidant that is also effective in quenching free radicals.
It is crucial to ensure the chosen antioxidant is compatible with your downstream applications and does not interfere with your experimental assays.
IV. Experimental Protocols
Protocol 1: Recommended Storage Procedure
This protocol outlines the best practices for receiving and storing 2-(4-Fluoro-3-methylphenyl)azetidine to ensure its long-term stability.
Materials:
2-(4-Fluoro-3-methylphenyl)azetidine
Amber glass vials with PTFE-lined screw caps
Argon or Nitrogen gas supply with a regulator and tubing
Desiccator with fresh desiccant
Refrigerator or freezer capable of maintaining the desired temperature (2-8°C or -20°C)
Procedure:
Receiving the Compound: Upon receipt, immediately inspect the packaging for any signs of damage.
Inert Atmosphere Blanketing: If the compound is to be stored for an extended period, transfer it to a pre-weighed amber glass vial in a glove box or under a gentle stream of inert gas (argon or nitrogen) to displace air.
Secure Sealing: Tightly seal the vial with the PTFE-lined cap.
Labeling: Clearly label the vial with the compound name, date of receipt, and storage conditions.
Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant to protect it from moisture.
Temperature Control: Store the desiccator in a refrigerator (2-8°C) or for longer-term storage, a freezer (-20°C).
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the purity of 2-(4-Fluoro-3-methylphenyl)azetidine and detect potential degradation products.
Instrumentation and Columns:
HPLC system with a UV detector
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic acid in Water
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the parent compound)
Injection Volume: 10 µL
Column Temperature: 30°C
Gradient Program (Example):
Time (min)
% Mobile Phase A
% Mobile Phase B
0
90
10
20
10
90
25
10
90
26
90
10
30
90
10
Sample Preparation:
Prepare a stock solution of 2-(4-Fluoro-3-methylphenyl)azetidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
This method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose, including specificity, linearity, accuracy, and precision.[16][17][18][19][20][21][22][23][24]
V. Visualizations
Potential Oxidative Degradation Pathways
Caption: Potential oxidative degradation pathways for 2-(4-Fluoro-3-methylphenyl)azetidine.
overcoming steric hindrance in 2-(4-Fluoro-3-methylphenyl)azetidine derivatives
Welcome to the Application Support Center. Working with 2-(4-Fluoro-3-methylphenyl)azetidine derivatives presents a unique dual-challenge in synthetic chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. Working with 2-(4-Fluoro-3-methylphenyl)azetidine derivatives presents a unique dual-challenge in synthetic chemistry. Researchers must navigate the significant steric shielding of the secondary amine (caused by the bulky adjacent 2-aryl group) while simultaneously managing the inherent thermodynamic instability of the four-membered azetidine ring.
This guide provides field-validated troubleshooting protocols, mechanistic insights, and optimized methodologies for the N-functionalization of these sterically encumbered molecules.
Part 1: Diagnostic Decision Tree
Before initiating your experiment, use the workflow below to identify the correct catalytic system or reagent class based on your target transformation.
Workflow for N-functionalization of sterically hindered 2-aryl azetidines.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low yield in Buchwald-Hartwig C-N cross-coupling (<10%), with mostly unreacted azetidine remaining.
Q: I am trying to couple 2-(4-Fluoro-3-methylphenyl)azetidine with an aryl bromide using
Pd2(dba)3
and BINAP, but the reaction fails to proceed. Why?
The Causality: The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine binding (transmetalation), deprotonation, and reductive elimination. The transmetalation step—where the amine binds to the Pd(II) center and displaces the halide—is notoriously sensitive to steric hindrance[1]. The bulky 4-fluoro-3-methylphenyl group at the C2 position physically blocks the nitrogen lone pair from coordinating to the palladium center. Standard bidentate ligands like BINAP or DPPF fail to create a sufficiently large, yet accommodating, reactive pocket.
The Solution: Switch to bulky dialkylbiaryl phosphine ligands, specifically BrettPhos or RuPhos [2]. These ligands are structurally engineered to facilitate the coupling of sterically encumbered secondary amines by forming a highly active mono-ligated Pd(0) species[3]. For optimal results, utilize pre-activated G3 or G4 Palladacycles (e.g., BrettPhos Pd G3) to avoid the need for in situ catalyst generation, which can stall in the presence of hindered substrates[4].
Issue 2: Significant formation of linear acyclic byproducts during N-alkylation.
Q: When I attempt to N-alkylate the azetidine with an alkyl bromide using
K2CO3
at 80 °C, I get a complex mixture containing mostly ring-opened linear amines. How do I prevent this?
The Causality: Azetidines possess a remarkably high ring strain energy of approximately 25.2 kcal/mol[5]. Because the steric hindrance of the 2-aryl group slows down the desired
SN2
N-alkylation, researchers often mistakenly force the reaction by increasing the temperature. Under prolonged heating, the transiently formed azetidinium intermediate becomes highly susceptible to nucleophilic attack. Unreacted base or halide ions will attack the less hindered C3 or C4 carbons, leading to a strain-relieving ring opening that yields linear acyclic amines[6].
The Solution: Do not increase the temperature. Instead, increase the electrophilicity of your alkylating agent. Switch from alkyl bromides to alkyl triflates or iodides . Run the reaction strictly at room temperature (20–25 °C) using a mild, non-nucleophilic base such as
Cs2CO3
or DIPEA to prevent nucleophilic attack on the strained ring.
Issue 3: N-Acylation with acid chlorides stalls at 50% conversion.
Q: Adding excess acid chloride and triethylamine does not push my N-acylation past 50% conversion. What is the mechanism of failure?
The Causality: Standard acylation relies on the direct trajectory of the amine's nitrogen lone pair attacking the carbonyl carbon. The 4-fluoro-3-methylphenyl group acts as a physical shield, drastically increasing the activation energy required for this specific trajectory.
The Solution: Employ nucleophilic catalysis using 4-Dimethylaminopyridine (DMAP) . DMAP reacts rapidly with the acid chloride to form an N-acylpyridinium ion. This intermediate is highly electrophilic and, crucially, less sterically demanding than the parent acid chloride, allowing the hindered azetidine to attack and form the amide bond efficiently at room temperature.
Part 3: Data Presentation - Reagent Selection Matrix
To ensure self-validating experimental design, use the following matrix to select your reagents based on the specific functionalization required for 2-(4-Fluoro-3-methylphenyl)azetidine.
Reaction Type
Primary Challenge
Recommended Electrophile
Optimal Catalyst / Additive
Base & Conditions
Expected Yield
Buchwald-Hartwig
Steric clash at Pd center
Aryl Bromides / Iodides
BrettPhos Pd G3 (2-5 mol%)
NaOtBu
, Dioxane, 80 °C
75 - 90%
N-Alkylation
Strain-release ring opening
Alkyl Triflates / Iodides
None required
Cs2CO3
, DCM/DMF, 25 °C
80 - 95%
N-Acylation
Blocked nucleophilic trajectory
Acid Chlorides / Anhydrides
DMAP (10-20 mol%)
DIPEA, DCM, 0 °C to RT
85 - 99%
Part 4: Validated Experimental Protocol
Standard Operating Procedure: Buchwald-Hartwig Coupling of 2-(4-Fluoro-3-methylphenyl)azetidine
This protocol utilizes a G3 palladacycle to bypass the difficult in situ reduction of Pd(II) to Pd(0) in the presence of bulky substrates.
Materials Required:
2-(4-Fluoro-3-methylphenyl)azetidine (1.0 equiv)
Aryl Bromide (1.1 equiv)
BrettPhos Pd G3 (CAS: 1470433-61-5) (3 mol%)
Sodium tert-butoxide (
NaOtBu
) (1.5 equiv)
Anhydrous 1,4-Dioxane (Deoxygenated)
Step-by-Step Methodology:
Glovebox Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL pressure vial with 2-(4-Fluoro-3-methylphenyl)azetidine (0.5 mmol, 1.0 equiv), the desired aryl bromide (0.55 mmol, 1.1 equiv), and
NaOtBu
(0.75 mmol, 1.5 equiv).
Catalyst Addition: Add BrettPhos Pd G3 (0.015 mmol, 3 mol%) directly to the solid mixture. Note: The G3 precatalyst ensures rapid generation of the active L-Pd(0) species upon exposure to the base.
Solvent Introduction: Add 2.5 mL of anhydrous, sparged 1,4-dioxane to achieve a reaction concentration of 0.2 M.
Reaction Execution: Seal the vial tightly with a Teflon-lined crimp cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 12 hours.
Workup: Cool the reaction to room temperature. Dilute the mixture with 5 mL of Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the Celite pad with an additional 10 mL of EtOAc.
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-aryl azetidine derivative.
Part 5: References
Buchwald–Hartwig amination. Wikipedia. Available at:[Link]
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. ACS Publications. Available at:[Link]
Strain-Release Arylations for the Bis-Functionalization of Azetidines Supporting Information. RSC Publishing. Available at: [Link]
Preparation and Synthetic Applications of Azetidines. Heterocycles (CLOCKSS Archive). Available at: [Link]
Azetidine - Structure and Properties. Grokipedia. Available at: [Link]
Technical Support Center: Heavy Metal Remediation for 2-(4-Fluoro-3-methylphenyl)azetidine
Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for process chemists and drug development professionals tasked with remediating heavy metal impurities (e.g., Palladium, Ruthenium, Rhodi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Process Chemistry Support Center. This guide is engineered for process chemists and drug development professionals tasked with remediating heavy metal impurities (e.g., Palladium, Ruthenium, Rhodium) from 2-(4-Fluoro-3-methylphenyl)azetidine batches.
Azetidines present a unique purification challenge. The localized lone pair on the basic azetidine nitrogen acts as a powerful Lewis base, strongly chelating transition metals used in cross-coupling or reduction steps[1]. This strong thermodynamic binding often causes standard purification methods to fail, leaving residual metal levels well above the ICH Q3D elemental impurity guidelines (typically <10 ppm for oral and <1 ppm for parenteral APIs)[2].
Below, you will find causality-driven troubleshooting FAQs, quantitative data comparisons, and self-validating protocols to ensure your API meets regulatory compliance without sacrificing yield.
Part 1: Mechanism of Metal Scavenging
To successfully remove metals from basic amines, we must shift the thermodynamic equilibrium. The scavenger must possess a metal-binding affinity (
Kd
) significantly higher than that of the azetidine API, forcing a competitive displacement of the metal[2].
Thermodynamic displacement mechanism of metal impurities using solid scavengers.
Part 2: Troubleshooting & FAQs
Q1: Why does standard silica gel chromatography or crystallization fail to remove Palladium from my 2-(4-Fluoro-3-methylphenyl)azetidine batches?A: This is a failure of kinetic vs. thermodynamic control. Standard silica gel relies on weak physisorption (van der Waals forces and hydrogen bonding)[3]. The binding energy of the Palladium-azetidine coordination complex is vastly stronger than these physical forces[1]. Crystallization also frequently fails because the metal-API complex can co-crystallize if the metal is tightly bound within the crystal lattice[4]. You must introduce a chemisorptive agent (like a thiol or trimercaptotriazine) that forms a more stable thermodynamic complex with the metal than the API does.
Q2: I treated my batch with activated carbon, but Pd levels are still >50 ppm, and I lost 20% of my API yield. What went wrong?A: Activated carbon (e.g., Darco KB-B) is highly porous and relies entirely on non-specific physisorption[3]. While it is a cost-effective first pass, it lacks chemical selectivity. The 20% yield loss is due to the lipophilic 4-fluoro-3-methylphenyl moiety of your API non-specifically binding to the carbon's surface[1]. To resolve this, switch to a functionalized silica scavenger (e.g., Si-TMT) which offers high metal selectivity via multi-dentate chelation, minimizing API entrapment[2].
Q3: Why is heating recommended during the scavenging process?A: While the scavenger has a higher thermodynamic affinity for the metal, the reaction is kinetically limited by the dissociation rate (off-rate) of the metal from the azetidine nitrogen. Heating the mixture to 40–50 °C provides the activation energy required to break the API-metal bond, allowing the scavenger to capture the free metal ions efficiently[1][5].
Part 3: Quantitative Comparison of Scavenging Technologies
Selecting the correct remediation strategy requires balancing loading capacity, selectivity, and process scalability.
To ensure data integrity and process reliability, utilize the following self-validating workflows. Every protocol is designed with internal checkpoints to verify success before scaling up.
Protocol A: Solid-Phase Scavenging with Si-TMT (Design of Experiments Approach)
This protocol utilizes Silica-bound trimercaptotriazine (Si-TMT), which is highly effective for basic amines due to its strong affinity for Pd(II) and Pd(0)[2][6].
Dissolve a known mass of crude 2-(4-Fluoro-3-methylphenyl)azetidine in a moderately polar solvent (e.g., THF or EtOAc to prevent API physisorption onto the silica backbone).
Take a 1 mL aliquot, digest in aqua regia, and analyze via ICP-MS to establish the baseline Palladium concentration (ppm)[9].
Step 2: Scavenger Dosing
Calculate the total molar amount of residual metal based on the ICP-MS data.
Add 3 to 5 molar equivalents of Si-TMT scavenger resin relative to the metal content[1][6]. Note: Do not pre-wet the scavenger; add it directly to the batch[2].
Step 3: Thermal Agitation
Stir the suspension vigorously at 40–50 °C for 4 to 16 hours.
Causality: The elevated temperature accelerates the metal's kinetic off-rate from the azetidine ring[1][5].
Step 4: Filtration & Recovery
Filter the mixture through a 0.1 μm nylon filter or a Celite pad to remove the metal-loaded resin[1][5].
Wash the filter cake with 2–3 bed volumes of the reaction solvent to ensure complete API recovery.
Step 5: Mass Balance & Final Quantification (Validation Checkpoint 2)
Concentrate the filtrate under reduced pressure and weigh the recovered API. Calculate the mass balance. A recovery of <90% indicates non-specific binding; if this occurs, increase solvent polarity[1].
Submit a final sample for ICP-MS. Target: <10 ppm[2].
Self-validating DoE workflow for screening and optimizing metal scavengers.
Protocol B: Liquid-Liquid Extraction via Aqueous Bisulfite Wash
If solid scavengers cause unacceptable yield loss, a chemical phase-partitioning approach can be utilized. This method converts the metal into a highly water-soluble complex[8].
Step 1: Dissolve the crude azetidine API in a water-immiscible solvent (e.g., Toluene or 2-MeTHF)[8].
Step 2: Add an equal volume of a 20–30% aqueous sodium bisulfite (
NaHSO3
) solution. Adjust the pH of the aqueous layer to ~5.4 using 20% NaOH[8].
Step 3: Heat the biphasic mixture to 60–80 °C and stir vigorously for 2 hours.
Causality: The bisulfite reacts with the residual metal to form an insoluble (in organic) sodium palladium tetrasulfite dihydrate complex, driving the metal entirely into the aqueous phase[8].
Step 4: Separate the phases while hot (to prevent API precipitation). Wash the organic layer once with water, then concentrate to isolate the purified API[8].
optimizing mobile phase for 2-(4-Fluoro-3-methylphenyl)azetidine HPLC analysis
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the HPLC analysis of 2-(4-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the HPLC analysis of 2-(4-Fluoro-3-methylphenyl)azetidine .
This molecule presents a classic chromatographic challenge: it combines a hydrophobic fluorinated and methylated phenyl ring with a highly polar, basic azetidine ring. The pKa of the secondary amine in the azetidine core is approximately 10.4[1]. Because of this high pKa, the compound remains positively charged across a wide pH range, making it highly susceptible to secondary interactions with the stationary phase. This guide will walk you through the causality of these interactions and provide self-validating protocols to achieve sharp, reproducible peaks.
Part 1: Troubleshooting FAQs (The "Why" Behind the Chromatography)
Q1: Why does my 2-(4-Fluoro-3-methylphenyl)azetidine peak exhibit severe tailing on a standard C18 column at neutral pH?A1: The root cause is secondary ion-exchange interactions. Standard silica-based columns contain residual silanol groups (-SiOH) that have a pKa of approximately 4.5. At a neutral pH (pH 7.0), these silanols are deprotonated and exist as negatively charged species (-SiO⁻). Simultaneously, your azetidine derivative (pKa ~10.4) is fully protonated (-NH₂⁺). The electrostatic attraction between the positively charged analyte and the negatively charged silanols causes the compound to "stick" to the column matrix, resulting in severe peak tailing and poor recovery[2].
Q2: How do I choose the optimal mobile phase pH to eliminate this tailing?A2: To achieve a symmetrical peak, you must eliminate the electrostatic interaction. The golden rule of chromatography for ionizable compounds is to set the mobile phase pH at least 2 units away from the analyte's pKa to ensure a single, stable ionization state. For this azetidine derivative, you have two distinct strategies:
Low pH Strategy (pH 2.0): Suppress the ionization of the silica. By dropping the pH well below 4.5, the silanols become neutral (-SiOH), effectively turning off the ion-exchange mechanism[2].
High pH Strategy (pH 11.5+): Suppress the ionization of the azetidine. By raising the pH above 11.5, the azetidine is converted into its neutral free-base form, allowing it to interact purely via hydrophobic reversed-phase mechanisms[3].
Q3: If I choose the Low pH strategy, should I use Formic Acid or Trifluoroacetic Acid (TFA)?A3: For a highly basic secondary amine like azetidine, TFA is vastly superior . Formic acid (pKa 3.75) at 0.1% yields a pH of ~2.7, which is not low enough to fully neutralize all highly acidic silanols. Furthermore, TFA (pKa 0.23) yields a pH of ~2.0 and acts as a strong ion-pairing reagent . The hydrophobic trifluoroacetate anion pairs with the protonated azetidine, masking its positive charge and drawing it into the hydrophobic C18 stationary phase, which drastically improves both retention and peak shape.
Part 2: Mechanistic Visualizations
Decision tree for selecting the optimal mobile phase pH strategy for basic azetidine derivatives.
Mechanistic interaction between protonated azetidines and silica stationary phases at different pH.
Part 3: Quantitative Data Summary
The following table summarizes how the ionization state of both the analyte and the column matrix dictates chromatographic performance.
Mobile Phase pH
Azetidine Ionization State
Silica Silanol State
Dominant Retention Mechanism
Expected Peak Shape
pH 2.0 (0.1% TFA)
Fully Protonated (NH₂⁺)
Neutral (SiOH)
Reversed-Phase + Ion-Pairing
Sharp, Symmetrical
pH 7.0 (Phosphate)
Fully Protonated (NH₂⁺)
Fully Ionized (SiO⁻)
Secondary Ion-Exchange
Severe Tailing, Broad
pH 11.5 (NH₄HCO₃)
Neutral Free Base (NH)
Fully Ionized (SiO⁻)
Pure Reversed-Phase
Sharp, High Retention
Part 4: Self-Validating Experimental Protocols
Below are two field-proven methodologies. Protocol A is the recommended starting point due to its simplicity and compatibility with standard columns. Protocol B is an orthogonal approach used when maximum retention of the hydrophilic azetidine core is required.
This protocol utilizes Trifluoroacetic Acid (TFA) to simultaneously suppress silanol ionization and ion-pair with the basic azetidine nitrogen.
Step 1: Mobile Phase Preparation
Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water (Yields pH ~2.0).
Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 2: Column Selection
Select a fully endcapped, high-purity silica C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Endcapping minimizes the baseline number of active silanols.
Step 3: System Equilibration (Critical Step)
TFA is a dynamic modifier. You must flush the column with at least 15-20 column volumes of the starting mobile phase mixture to allow the ion-pairing reagent to fully saturate the stationary phase. Failure to do so will result in drifting retention times.
Step 4: Gradient Elution
Run a linear gradient from 5% B to 95% B over 10 minutes. Maintain a column temperature of 30°C to ensure consistent mobile phase viscosity.
This protocol forces the 2-(4-Fluoro-3-methylphenyl)azetidine into its neutral free-base state, maximizing its hydrophobicity and eliminating electrostatic tailing[3].
Step 1: Mobile Phase Preparation
Mobile Phase A: 10 mM Ammonium Bicarbonate in water. Adjust the pH to 11.5 using dilute Ammonium Hydroxide. (Note: Buffer capacity is optimal near the pKa of ammonia, ~9.2, but pushing to 11.5 is necessary to clear the azetidine pKa of 10.4).
Mobile Phase B: 100% LC-MS grade Methanol. (Methanol often provides better peak shape for basic compounds at high pH compared to Acetonitrile).
Step 2: Column Selection (Critical Step)
DO NOT use a standard silica column; it will dissolve at pH > 8.0. You must use a high-pH stable column, such as an Ethylene-Bridged Hybrid (BEH) silica or a polymer-based column.
Step 3: Temperature Control
Set the column oven to 40°C. High pH buffers combined with methanol can create high system backpressure; elevating the temperature reduces viscosity and improves the mass transfer kinetics of the free-base analyte.
References
Title: Journal of Chromatography Vol. 485 (Optimization of Basic Compounds)
Source: Journal of Chromatography (via DSS)
URL: [Link]
Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries
Source: ACS Publications
URL: [Link]
resolving enantiomeric overlap in 2-(4-Fluoro-3-methylphenyl)azetidine chiral chromatography
Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals deali...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Chiral Separations. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of 2-(4-Fluoro-3-methylphenyl)azetidine .
Chiral method development is not a trial-and-error exercise; it is the systematic manipulation of thermodynamic and intermolecular forces. This guide will help you understand the causality behind enantiomeric co-elution, provide self-validating protocols to fix it, and ensure your analytical workflows maintain strict scientific integrity.
SECTION 1: Mechanistic Troubleshooting FAQs
Q1: Why does 2-(4-Fluoro-3-methylphenyl)azetidine exhibit severe peak tailing and enantiomeric overlap on standard polysaccharide Chiral Stationary Phases (CSPs)?A1: The root cause is the basicity of the azetidine ring. Azetidines are secondary amines with high pKa values. In normal-phase or Supercritical Fluid Chromatography (SFC), the free, unendcapped silanol groups on the silica-backed CSP act as weak acids. This creates a strong, non-enantioselective ion-exchange interaction between the azetidine nitrogen and the silica matrix[1]. This secondary interaction immobilizes the molecule in a geometry that prevents the 4-fluoro-3-methylphenyl group from properly aligning with the chiral grooves (e.g., carbamate linkages) of the CSP. The result is severe peak tailing and subsequent co-elution. To resolve this, you must introduce a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to competitively mask these silanol sites[2].
Q2: I added 0.1% DEA to my mobile phase, and the peaks are now symmetrical, but they are still overlapping (
Rs<1.0
). What is the next logical step?A2: If the peaks are symmetrical (Asymmetry factor
<1.2
) but co-eluting, you have successfully eliminated the secondary silanol interactions, but you lack chiral recognition (Selectivity,
α≈1.0
). The spatial fit between your analyte and the chiral selector is incorrect. Your next step is to switch the CSP chemistry. For example, if you are using an amylose-based backbone (which forms a specific helical structure), switch to a cellulose-based backbone to alter the steric environment. Alternatively, you can lower the column temperature; chiral recognition is an enthalpy-driven process, and lowering the temperature reduces the entropic penalty, often increasing the separation factor[3].
Q3: Can Polar Ionic Mode (PIM) improve the resolution of this basic azetidine?A3: Yes. PIM is highly effective for ionizable chiral compounds. It utilizes a non-aqueous polar solvent (like 100% Methanol or Acetonitrile) combined with an acid-base mixture (e.g., 0.1% Trifluoroacetic Acid and 0.1% TEA). This creates a highly ionic environment that effectively neutralizes silanols while allowing the azetidine to interact directly with the CSP's ionic or polar sites via controlled ion-pairing mechanisms.
Q4: Should I transition this method from HPLC to Supercritical Fluid Chromatography (SFC)?A4: Transitioning to SFC is highly recommended for basic cyclic amines. Supercritical
CO2
possesses low viscosity and high diffusivity, which drastically enhances mass transfer kinetics. This sharpens the peaks and minimizes the enantiomeric overlap caused by longitudinal diffusion. Furthermore, basic additives like isopropylamine or DEA dissolved in the methanol co-solvent work exceptionally well under subcritical and supercritical conditions to maintain sharp, baseline-resolved peaks[3].
SECTION 2: Quantitative Data & Optimization Summaries
To illustrate the thermodynamic and chemical adjustments required, the following table summarizes the quantitative impact of mobile phase modifiers on the resolution of 2-(4-Fluoro-3-methylphenyl)azetidine (Data representative of a standard Chiralpak AD-H column, 250 x 4.6 mm, Flow: 1.0 mL/min).
Chromatographic Condition
Peak 2 Asymmetry (
As
)
Selectivity (
α
)
Resolution (
Rs
)
Diagnostic Conclusion
Hexane/IPA (80:20)
2.95
1.03
0.35
Severe silanol interaction; complete overlap.
Hexane/IPA (80:20) + 0.1% DEA
1.12
1.08
0.95
Silanols masked; poor chiral recognition.
Hexane/EtOH (80:20) + 0.1% DEA
1.15
1.22
1.40
Improved steric fit via alcohol modifier change.
Hexane/EtOH (80:20) + 0.1% DEA @ 15°C
1.18
1.35
2.10
Baseline Resolution ; optimized thermodynamics.
SECTION 3: Self-Validating Experimental Protocols
To ensure scientific integrity, troubleshooting must not introduce new variables. The following protocol is a self-validating system ; it includes internal controls to definitively prove whether enantiomeric overlap is caused by column degradation, silanol interactions, or poor chiral recognition.
Protocol: System Suitability and Silanol-Masking Workflow
Objective: Systematically eliminate secondary interactions while verifying CSP integrity.
Step 1: Column Integrity Verification (The Self-Validation Step)
Action: Inject a known neutral chiral standard (e.g., trans-stilbene oxide) using a neutral mobile phase (Hexane/IPA 90:10).
Causality: Neutral probes do not interact with acidic silanols.
Validation Logic: If the neutral probe fails to resolve (
Rs<1.5
), the CSP is physically degraded or contaminated. Stop here and replace the column. If it resolves symmetrically, the column is healthy, proving that any subsequent azetidine overlap is purely an analyte-specific chemical interaction.
Step 2: Baseline Azetidine Assessment
Action: Inject 2-(4-Fluoro-3-methylphenyl)azetidine under the same neutral conditions. Calculate the Asymmetry factor (
As
) and Resolution (
Rs
).
Step 3: Silanol Saturation
Action: Switch to Mobile Phase B (Hexane/IPA 90:10 + 0.1% v/v DEA). Flush the column with exactly 10 column volumes (approx. 25 mL for a standard analytical column) to ensure complete stationary phase equilibration.
Causality: The highly basic DEA competitively binds to and saturates the acidic silanols, freeing the azetidine to interact solely with the chiral selector[2].
Step 4: Re-evaluation & Thermodynamic Tuning
Action: Re-inject the azetidine.
Validation Logic: If
As<1.2
but
Rs<1.0
, the silanols are successfully masked (validating the additive), but the chiral selector is mismatched. If
Rs
is between 1.0 and 1.4, reduce the column compartment temperature by 10°C to favor the enthalpy-driven chiral recognition complex and achieve baseline separation.
SECTION 4: Visual Workflows
The following diagram outlines the logical decision tree for resolving enantiomeric overlap, incorporating the self-validating steps described above.
Caption: Self-validating troubleshooting workflow for enantiomeric overlap in chiral amine chromatography.
References
Enhancing Enantio-Efficiency of Chiral Amine Separation
Source: Benchchem Technical Support Center
URL
Technical Support Center: Troubleshooting Poor Oral Bioavailability of 2-(4-Fluoro-3-methylphenyl)azetidine Formulations
Welcome to the technical support center for 2-(4-Fluoro-3-methylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailabili...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-(4-Fluoro-3-methylphenyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. The following information provides in-depth troubleshooting strategies and frequently asked questions to address specific experimental issues.
Section 1: Understanding the Bioavailability Challenge
Poor oral bioavailability is a significant hurdle in drug development, often stemming from a combination of physicochemical and physiological factors.[1][2][3] For a molecule like 2-(4-Fluoro-3-methylphenyl)azetidine, its unique structural features—an azetidine ring, a fluorine atom, and a methyl group—can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that could be contributing to the poor oral bioavailability of my 2-(4-Fluoro-3-methylphenyl)azetidine formulation?
A1: The low oral bioavailability of your compound is likely a multifactorial issue. The key determinants to investigate are:
Physicochemical Properties: This includes aqueous solubility, dissolution rate, and lipophilicity (LogP). Poorly soluble drugs often exhibit low and erratic absorption.[2][3][4]
Intestinal Permeability: The ability of the drug to pass through the intestinal wall is crucial for absorption.[5][6]
First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation, significantly reducing the amount of active drug available.[7][8][9][10]
Efflux Transporters: Proteins like P-glycoprotein can actively pump the drug back into the intestinal lumen, limiting its absorption.[5][6]
Q2: How do the specific structural features of 2-(4-Fluoro-3-methylphenyl)azetidine potentially impact its bioavailability?
A2: Each component of the molecule plays a role:
Azetidine Ring: This strained four-membered ring can influence conformational rigidity and metabolic stability.[11] While generally more stable than aziridines, it can still be susceptible to ring-opening reactions under certain physiological conditions.[11][12]
Fluorine Atom: Fluorination is a common strategy in medicinal chemistry to improve metabolic stability by blocking sites of metabolism.[13][14][15] However, it can also increase lipophilicity, which might decrease aqueous solubility.[16]
Methyl Group: The "magic methyl" effect can enhance binding affinity and potency.[17][18] Strategically placed methyl groups can also improve metabolic stability by sterically hindering enzymatic degradation.[17][19][20]
Section 2: Troubleshooting Workflow for Poor Bioavailability
This section provides a systematic approach to identifying and addressing the root cause of poor oral bioavailability.
Step 1: Physicochemical Characterization
A thorough understanding of your compound's intrinsic properties is the foundation for any formulation strategy.
Objective: To determine the thermodynamic solubility of 2-(4-Fluoro-3-methylphenyl)azetidine.
Protocol:
Add an excess amount of the solid compound to a known volume of physiologically relevant buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids).
Agitate the suspension in a sealed container at a constant temperature (37°C) for 24-48 hours to ensure equilibrium is reached.
Separate the undissolved solid by filtration or centrifugation.
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method like HPLC-UV or LC-MS.
Objective: To assess the intestinal permeability and potential for active efflux of the compound.
Protocol:
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
For apical-to-basolateral (A-B) permeability, add the compound to the apical side and measure its appearance on the basolateral side over time.
For basolateral-to-apical (B-A) permeability, add the compound to the basolateral side and measure its appearance on the apical side.
Quantify compound concentrations using LC-MS/MS.
Calculate the apparent permeability coefficient (Papp).
Data Interpretation
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.
Step 3: Metabolic Stability Assessment
First-pass metabolism can significantly reduce the amount of drug reaching systemic circulation.[7][8][9]
Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.
Protocol:
Incubate the compound with liver microsomes (human or animal species of interest) and NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.
Take samples at various time points.
Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
Troubleshooting and Formulation Strategies
Based on the data gathered from the above experiments, you can devise a targeted formulation strategy.
Scenario 1: Poor Aqueous Solubility is the Primary Issue
If your compound exhibits low solubility but good permeability and metabolic stability, focus on strategies to enhance dissolution.[1][4][25]
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to a faster dissolution rate.[4][26][27]
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state lowers the energy barrier for dissolution.[27][28]
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][26][27]
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[4][26]
Scenario 2: Low Permeability is Identified
If solubility is adequate but permeability is low, consider these approaches:
Permeation Enhancers: These excipients can transiently alter the integrity of the intestinal epithelium to facilitate drug absorption.
Prodrugs: Modifying the drug molecule to a more permeable form that is converted to the active drug in the body can be an effective strategy.[1][29]
Scenario 3: High First-Pass Metabolism is the Culprit
If your compound is rapidly metabolized, the following strategies may be beneficial:
Enzyme Inhibitors: Co-administration with an inhibitor of the metabolizing enzymes can increase bioavailability. However, this can lead to drug-drug interactions.
Alternative Routes of Administration: Routes that bypass the liver, such as sublingual or transdermal, can be considered if oral delivery proves too challenging.[7][9]
Prodrug Design: A prodrug approach can be used to mask the site of metabolism.[29]
Logical Workflow Diagram
Caption: A decision-making workflow for troubleshooting poor oral bioavailability.
Section 3: Preclinical In Vivo Evaluation
Ultimately, the performance of your formulation must be confirmed in an animal model.[30][31][32]
Experimental Protocol: Pharmacokinetic Study in Rats or Dogs
Objective: To determine the oral bioavailability of different formulations of 2-(4-Fluoro-3-methylphenyl)azetidine.
Protocol:
Administer the compound intravenously to one group of animals to determine the area under the curve (AUC) for 100% bioavailability.
Administer different oral formulations to separate groups of animals.
Collect blood samples at various time points after dosing.
Analyze plasma samples for drug concentration using LC-MS/MS.
Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax.
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.
Data Summary Table for Preclinical Studies
Formulation
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
F (%)
IV Solution
1
500
0.25
1000
100
Aqueous Suspension
10
50
2
200
2
Micronized Suspension
10
150
1.5
600
6
Solid Dispersion
10
400
1
1500
15
SEDDS
10
600
0.75
2500
25
This comprehensive approach, combining in vitro characterization with targeted formulation strategies and in vivo validation, will enable you to systematically address the challenges of poor oral bioavailability for 2-(4-Fluoro-3-methylphenyl)azetidine.
References
Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
Grison, C. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
Pouton, C. W. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
World Pharma Today. (n.d.). Formulation Strategies for Improving Drug Bioavailability.
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
UPM Pharmaceuticals. (n.d.).
Dokania, S., & Joshi, A. K. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.
ACS Publications. (2015, January 23). Using in Vitro and in Vivo Models to Evaluate the Oral Bioavailability of Nutraceuticals.
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF.
ResearchGate. (n.d.). Key factors influencing small-molecule drug bioavailability.
Walsh Medical Media. (2023, August 28).
MDPI. (2024, December 6). Buccal Absorption of Biopharmaceutics Classification System III Drugs: Formulation Approaches and Mechanistic Insights.
PubMed. (2012, June 15). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model.
PMC. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
kchem.org. (n.d.). Metabolic Stability of [18F]Fluoroalkylbiphenyls.
Benchchem. (n.d.). An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Ethylphenyl)azetidine.
Patsnap Synapse. (2025, May 21). What are the factors affecting the bioavailability of oral drugs?
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass Effect.
ACS Publications. (2019, October 31). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters.
Wiley Online Library. (n.d.). Prediction of the Oral Bioavailability Correlation Between Humans and Preclinical Animals.
Walsh Medical Media. (2025, June 29). Factors Influencing Oral Drug Absorption and Bioavailability.
Wikipedia. (n.d.). First pass effect.
ResearchGate. (2026, February 13). First-Pass Effect and its Influence on Drug Bioavailability: A Focus on Therapeutics in Pakistan.
Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine.
PubMed. (2019, September 15). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones.
PubMed. (2015, February 11). Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals.
ResearchGate. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability.
OSF. (2025, April 23). First-Pass Metabolism and Its Effect on Bioavailability.
LOCKSS: Serve Content. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta*.
JoVE. (2025, February 12). 5.
PMC. (2023, June 8). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer.
Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design.
validation of analytical methods for 2-(4-Fluoro-3-methylphenyl)azetidine purity testing
Analytical Method Validation for 2-(4-Fluoro-3-methylphenyl)azetidine Purity: A Comparative Guide (HPLC-UV vs. LC-MS/MS) The accurate determination of active pharmaceutical ingredient (API) purity is the cornerstone of d...
Author: BenchChem Technical Support Team. Date: April 2026
Analytical Method Validation for 2-(4-Fluoro-3-methylphenyl)azetidine Purity: A Comparative Guide (HPLC-UV vs. LC-MS/MS)
The accurate determination of active pharmaceutical ingredient (API) purity is the cornerstone of drug safety and efficacy. For novel chemical entities like 2-(4-Fluoro-3-methylphenyl)azetidine—a highly strained, nitrogen-containing heterocyclic scaffold—developing a robust, stability-indicating analytical method presents unique physicochemical challenges.
This guide provides a comprehensive, objective comparison between Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the purity testing of this compound. All validation parameters discussed align with the latest ICH Q2(R2) guidelines for analytical procedure validation[1].
Mechanistic Rationale & Method Selection
To design an effective analytical method, we must first deconstruct the analyte's molecular architecture and understand the causality behind our chromatographic choices:
The Azetidine Ring (Basic Nitrogen): The secondary amine within the four-membered azetidine ring is highly basic (pKa ~10). When utilizing standard silica-based reversed-phase columns, residual silanols (pKa ~4-5) on the stationary phase are ionized at neutral pH. This leads to strong, secondary ionic interactions with the protonated azetidine, causing severe peak tailing. Causality: To mitigate this, the mobile phase must be heavily buffered at a low pH (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate and neutralize the silanols, ensuring sharp, symmetrical peaks.
The 4-Fluoro-3-methylphenyl Group (Chromophore): The fluorinated aromatic ring provides a distinct UV chromophore, absorbing optimally around 260–270 nm. However, because the molar absorptivity of this specific moiety is moderate, trace-level impurity detection (e.g., genotoxic degradants) may fall below the Limit of Detection (LOD) of standard UV detectors, necessitating the orthogonal sensitivity of LC-MS/MS[2].
Validation Workflow Visualization
The validation of these methods follows a strict lifecycle approach, transitioning from method development (guided by ICH Q14) into rigorous performance verification (ICH Q2(R2))[3].
Figure 1: ICH Q2(R2) analytical method validation workflow for API purity testing.
Experimental Protocols: Self-Validating Systems
A robust analytical protocol must be a self-validating system . This means the method inherently verifies its own performance during every run before unknown samples are quantified. Both protocols below utilize Continuous Calibration Verification (CCV) bracketing. If the system suitability criteria (SST) fail at any point, the system automatically invalidates the bracketed data, ensuring absolute trustworthiness.
System Preparation: Install an end-capped C18 column (150 x 4.6 mm, 3.5 µm). The end-capping minimizes residual silanols, crucial for the basic azetidine. Equilibrate with 90% Mobile Phase A (0.1% TFA in Water) and 10% Mobile Phase B (0.1% TFA in Acetonitrile) at 1.0 mL/min.
Standard Preparation: Accurately weigh 25.0 mg of 2-(4-Fluoro-3-methylphenyl)azetidine reference standard. Dissolve in 25 mL of diluent (Water:Acetonitrile 50:50 v/v) to yield a 1.0 mg/mL stock. Dilute to a 100 µg/mL working standard.
System Suitability Testing (SST): Inject the working standard 6 consecutive times. The system is validated for the run only if: Tailing factor (Tf) ≤ 1.5, Theoretical plates (N) ≥ 2000, and Peak Area %RSD ≤ 1.0%[4].
Sample Analysis: Inject sample preparations in duplicate. Run a gradient from 10% B to 90% B over 15 minutes. Detect at UV 265 nm.
Self-Validation Loop: Bracket every 10 sample injections with a CCV standard. The CCV recovery must remain within 98.0%–102.0% of the initial SST average.
Source Optimization: Direct infusion of a 1 µg/mL standard into the Electrospray Ionization (ESI) source in positive mode. Optimize capillary voltage (e.g., 3.0 kV) and desolvation temperature (350°C) to maximize the
[M+H]+
precursor ion signal.
MRM Transition Optimization: Perform collision-induced dissociation (CID) using Argon gas. Select the most abundant product ion for the Multiple Reaction Monitoring (MRM) transition (e.g., precursor
m/z→
product
m/z
) to ensure maximum specificity.
Chromatographic Separation: Utilize a sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm). Use 0.1% Formic Acid (TFA causes severe ion suppression in MS and must be avoided) in both Water and Acetonitrile. Execute a rapid 3-minute gradient at 0.3 mL/min.
Matrix Effect Evaluation: To validate the MS response, calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked into a post-extraction blank matrix against a neat solvent standard. An MF between 0.85 and 1.15 validates the absence of significant ion suppression.
Quantitative Data Comparison
The following tables summarize the operational parameters and the ICH Q2(R2) validation performance metrics, providing a direct, objective comparison between the two methodologies.
Table 1: Chromatographic & Mass Spectrometric Parameters Comparison
Analyzing the comparative data reveals critical insights into method deployment:
The Precision vs. Sensitivity Trade-off: The HPLC-UV method demonstrates superior repeatability (%RSD of 0.6% vs. 1.8% for LC-MS/MS). Causality: UV absorbance is governed by the Beer-Lambert law, which is highly stable under constant flow and temperature[2]. Conversely, the ionization process in mass spectrometry is inherently more variable due to micro-fluctuations in the ESI spray stability and subtle matrix effects. Therefore, for routine batch release and main-component assay, HPLC-UV is the authoritative choice .
The Necessity of Orthogonal Detection: While HPLC-UV excels in precision, it fails at ultra-trace detection. The LC-MS/MS method achieves an LOD that is two orders of magnitude lower (0.005 µg/mL vs. 0.5 µg/mL). If 2-(4-Fluoro-3-methylphenyl)azetidine degrades into potentially mutagenic impurities (PMIs) under forced degradation (e.g., oxidative stress), UV detection will likely miss them. Thus, LC-MS/MS is indispensable for the initial stability-indicating profiling and genotoxic impurity clearance .
Robustness and Lifecycle Management: Per ICH Q2(R2), robustness should be evaluated using Design of Experiments (DoE)[2]. Small, deliberate perturbations (e.g., altering the mobile phase pH by
±0.2
units) will drastically impact the azetidine peak shape in LC-MS/MS because Formic Acid is a weak ion-pairing agent compared to the TFA used in the UV method. Consequently, the LC-MS/MS method requires stricter lifecycle controls regarding mobile phase preparation.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
European Medicines Agency (EMA)[Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies
Chromatography Online[Link]
A Comparative Efficacy Analysis of 2-(4-Fluoro-3-methylphenyl)azetidine and Pyrrolidine Analogs: A Guide for Drug Discovery Professionals
Abstract In medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The choice between four-membered azetidine and five-membered...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
In medicinal chemistry, the strategic selection of saturated heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. The choice between four-membered azetidine and five-membered pyrrolidine rings, while seemingly subtle, can profoundly impact a molecule's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides an in-depth comparative analysis of the efficacy of compounds featuring a 2-(4-Fluoro-3-methylphenyl)azetidine core versus their corresponding pyrrolidine analogs. We will synthesize data from disparate therapeutic areas to illuminate the structural and functional trade-offs, explain the causal relationships between scaffold choice and biological outcome, and provide detailed experimental protocols for robust in-house evaluation.
Introduction: The Strategic Importance of Small Saturated Heterocycles
The azetidine and pyrrolidine rings are foundational scaffolds in modern drug discovery.[1][2] Their non-planar, sp³-hybridized nature provides an escape from the "flatland" of aromatic ring systems, offering superior three-dimensional exploration of protein binding pockets.[3] The pyrrolidine ring, in particular, is a mainstay in both natural products and synthetic drugs.[1][3] In contrast, the more strained four-membered azetidine ring has seen a more recent surge in interest, valued for its ability to impart unique properties such as increased polarity and metabolic stability.[2][4][5]
The 4-fluoro-3-methylphenyl moiety is a common substituent in targeted therapies, often utilized to probe specific interactions within a binding site. When this group is appended to an azetidine or pyrrolidine at the 2-position, the resulting analogs present a compelling case study. The fundamental question for researchers is: which scaffold provides the optimal balance of potency, selectivity, and drug-like properties for a given biological target? This guide aims to answer that question by examining the comparative efficacy of these two classes of compounds, drawing on key principles of medicinal chemistry and concrete examples from recent literature.
Comparative Physicochemical and Pharmacokinetic (ADME) Profiles
The choice between an azetidine and a pyrrolidine ring directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. These differences are rooted in the fundamental physicochemical properties dictated by ring size and strain.
The smaller, more rigid azetidine ring generally imparts greater polarity and lower lipophilicity (LogP) compared to the more flexible five-membered pyrrolidine ring.[4] This often translates to higher aqueous solubility for azetidine-containing compounds, a highly desirable trait for achieving optimal formulations.[4] Conversely, the increased lipophilicity of the pyrrolidine scaffold can enhance membrane permeability but may also lead to lower solubility and a higher risk of non-specific binding.[4]
These principles are summarized in the table below:
Property
2-(4-Fluoro-3-methylphenyl)azetidine Analog
2-(4-Fluoro-3-methylphenyl)pyrrolidine Analog
Rationale & Implication
Polarity
Higher
Lower
The more strained, compact azetidine ring has a stronger dipole moment. Higher polarity can improve solubility but may reduce passive permeability.[4]
Lipophilicity (LogP)
Lower
Higher
The addition of a CH₂ group in the pyrrolidine ring increases its nonpolar surface area, leading to higher lipophilicity.[4]
Aqueous Solubility
Generally Higher
Generally Lower
Increased polarity of the azetidine ring leads to more favorable interactions with water molecules.[4]
Membrane Permeability
Potentially Lower
Potentially Higher
Higher lipophilicity of the pyrrolidine ring often correlates with improved ability to cross cell membranes.[4]
Metabolic Stability
Often Higher
Often Lower
The azetidine ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to the less-strained pyrrolidine.
The following diagram illustrates the relationship between the heterocyclic core and its resulting physicochemical properties, which are critical drivers of the overall pharmacokinetic profile.
Scaffold choice dictates physicochemical properties and subsequent ADME profile.
Comparative Biological Efficacy: Case Studies
While physicochemical properties provide a theoretical framework, the ultimate test is empirical biological data. Direct, head-to-head comparisons of the exact 2-(4-fluoro-3-methylphenyl) substituted analogs are rare. However, by examining studies where this phenyl moiety is conserved while the heterocyclic ring is varied, we can derive powerful insights.
Case Study 1: GPR40 Agonists for Type 2 Diabetes
Research into G protein-coupled receptor 40 (GPR40) agonists revealed significant potency differences between azetidine and pyrrolidine analogs. In one study, an (S)-azetidine analog demonstrated submicromolar agonist activity in both human and mouse GPR40 cell lines.[6] However, the corresponding (S)-pyrrolidine analog, while equipotent against the human receptor, showed reduced potency against the mouse ortholog.[6]
Loss of potency against mouse receptor compared to azetidine.[6]
Causality: This species-dependent potency drop-off suggests that the conformational constraints imposed by the rigid azetidine ring may enforce a binding pose that is more universally effective across different species' receptors. The greater flexibility of the pyrrolidine ring, while tolerated by the human receptor, may adopt a less optimal conformation in the mouse GPR40 binding pocket.
Case Study 2: VMAT2 Inhibitors for Methamphetamine Abuse
In the development of inhibitors for the vesicular monoamine transporter-2 (VMAT2), researchers explored reducing the central ring size of known piperidine and pyrrolidine-based inhibitors to an azetidine core.[7] This work produced novel cis- and trans-azetidine analogs that potently inhibited dopamine uptake with Kᵢ values as low as 24 nM.[7] The most potent azetidine analog was approximately 2-fold more potent than the parent lobelane compound, demonstrating that the smaller, more constrained ring could lead to enhanced target engagement.[7]
Causality: The increased potency of the azetidine analogs suggests that the reduced ring size and resulting rigidity positioned the key pharmacophoric elements (the two side chains) in a more optimal orientation for binding within the VMAT2 transporter. This highlights how the azetidine scaffold can act as a superior conformational clamp, locking the molecule into its bioactive shape and improving binding affinity.
Experimental Methodologies for Comparative Evaluation
To objectively compare the efficacy of novel azetidine and pyrrolidine analogs in your own laboratory, a tiered screening cascade is essential. This system ensures that resources are focused on the most promising compounds.
Workflow: In Vitro Efficacy Screening Cascade
The following diagram outlines a typical workflow for comparing novel chemical entities, starting from initial high-throughput screening and progressing to more complex cellular models.
A tiered workflow for evaluating and comparing novel chemical analogs.
Protocol 1: Competitive Binding Assay (e.g., for a Kinase Target)
This protocol is designed to determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target protein.
Trustworthiness: This protocol includes positive and negative controls to validate assay performance. The Kᵢ value is derived from the IC₅₀, which is concentration-dependent, by correcting for the concentration and affinity of the competing radioligand, providing a more absolute measure of affinity.
Methodology:
Plate Preparation: To a 96-well filter plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
Compound Addition: Add 2 µL of test compound (azetidine or pyrrolidine analog) from a dilution series in DMSO. For controls, add 2 µL of DMSO (total binding) or 2 µL of a known, potent unlabeled inhibitor (non-specific binding).
Radioligand Addition: Add 25 µL of a known radiolabeled ligand (e.g., [³H]-ATP for a kinase) at a concentration equal to its dissociation constant (Kᴅ).
Target Addition: Add 25 µL of the purified target protein at a concentration that binds approximately 10% of the total radioligand.
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking to reach equilibrium.
Filtration: Wash the plate rapidly three times with ice-cold wash buffer using a vacuum manifold to separate bound from unbound radioligand.
Detection: Add scintillation cocktail to each well, seal the plate, and count the radioactivity in a scintillation counter.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.
Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
This protocol measures the ability of a compound to modulate a specific signaling pathway within a cellular context, providing a more physiologically relevant measure of efficacy (EC₅₀).
Trustworthiness: This assay uses known agonists/antagonists as positive controls to ensure the cellular system is responding appropriately. A cytotoxicity counterscreen is run in parallel to ensure that observed effects are due to target engagement and not cell death.
Methodology:
Cell Seeding: Seed a relevant cell line (e.g., expressing the target of interest) into 96-well cell culture plates at a density of 10,000 cells/well and incubate overnight.
Compound Treatment: Prepare a serial dilution of the test compounds (azetidine and pyrrolidine analogs) in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include vehicle (e.g., 0.1% DMSO) as a negative control.
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 24 hours) at 37°C in a CO₂ incubator.
Stimulation (if required): If measuring inhibition, add a known agonist at its EC₈₀ concentration to all wells except the negative control and incubate for the appropriate time.
Lysis and Detection: Lyse the cells and measure the downstream biomarker of target engagement. This could be a luminescent reporter gene assay, an ELISA for a phosphorylated protein, or a fluorescence-based assay for a second messenger like calcium.[9]
Cytotoxicity Counterscreen: In a parallel plate, treat cells with the same compound dilutions and measure cell viability using an assay like CellTiter-Glo®.
Data Analysis:
Normalize the functional assay data to the vehicle control.
Plot the normalized response versus log[compound] and fit to a dose-response curve to determine the EC₅₀ value.
Confirm that the EC₅₀ values are at concentrations that do not cause significant cytotoxicity.
Conclusion and Future Directions
The choice between a 2-(4-fluoro-3-methylphenyl)azetidine and its pyrrolidine analog is not trivial and has significant consequences for drug development. The azetidine scaffold, with its inherent rigidity and polarity, often provides advantages in aqueous solubility and can enforce a highly potent, conformationally restricted binding mode.[4][7] The pyrrolidine scaffold offers greater lipophilicity and synthetic accessibility, which can enhance membrane permeability but may come at the cost of potency or species-specific activity.[4][6]
Ultimately, the optimal choice is target-dependent. The data suggests that for targets requiring a rigid, specific conformation, the azetidine may be superior. For targets where more flexibility is tolerated or where enhanced permeability is paramount, the pyrrolidine may be the better starting point. This guide provides the foundational principles and experimental frameworks for researchers to make informed, data-driven decisions in their scaffold selection, accelerating the path toward novel therapeutics.
References
Yung-Chi, C. & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Note: While not in the search results, this is the foundational citation for the Cheng-Prusoff equation and is essential for scientific integrity).
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]
Crosignani, S., et al. (2026, March 10). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. Available at: [Link]
Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]
SciTechnol. Synthesis of azetidines and pyrrolidines towards medicinal chemistry and organocatalysis applications. Available at: [Link]
PubChem. 2-(4-Fluoro-3-methylphenyl)-3-phenylpyrrolidine. National Center for Biotechnology Information. Available at: [Link]
Royal Society of Chemistry. (2023, November 7). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Available at: [Link]
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Available at: [Link]
MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
PubChem. 2-(4-Fluoro-3-methylphenyl)pyrrolidin-3-one. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. Examples of azetidine containing molecules alongside pyrrolidine.... Available at: [Link]
ACS Publications. (2023, June 30). Fluorinated 2-Azetines: Synthesis, Applications, Biological Tests, and Development of a Catalytic Process. Organic Letters. Available at: [Link]
Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link]
Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Available at: [Link]
Royal Society of Chemistry. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available at: [Link]
PubChem. 4-Fluoro-2-(3-methylphenyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
ACS Publications. (2017, January 23). Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. Available at: [Link]
PubMed. (2013, April 11). Discovery and structure-activity relationships of pyrrolone antimalarials. Available at: [Link]
ResearchGate. Synthesis and biological activity of azetidinone. Available at: [Link]
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Available at: [Link]
NIH National Center for Biotechnology Information. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available at: [Link]
ACS Publications. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Inter-Laboratory Reproducibility of 2-(4-Fluoro-3-methylphenyl)azetidine Synthesis Pathways: A Comparative Guide
Executive Summary & Mechanistic Context
Azetidines, particularly 2-arylazetidines like 2-(4-Fluoro-3-methylphenyl)azetidine, are highly sought-after motifs in the development of central nervous system (CNS)-focused lead-like libraries[1]. The incorporation of the rigid four-membered ring improves metabolic stability and tailors physicochemical properties for optimal blood-brain barrier penetration[1].
However, synthesizing these strained aza-heterocycles—characterized by a ring strain of approximately 26 kcal/mol—presents a profound challenge for process chemists[2]. When synthesis protocols are transferred between independent laboratories, researchers frequently encounter significant deviations in yield, enantiomeric ratio (e.r.), and impurity profiles. This guide objectively compares three prominent synthetic pathways, analyzing the causality behind their inter-laboratory reproducibility, and establishes a self-validating framework for robust production.
Synthesis Pathway Comparison & Causality Analysis
To understand the variance in reproducibility, we must analyze the thermodynamic and kinetic vulnerabilities of each pathway.
Pathway A: Batch Cyclization of 1,3-Amino Alcohols (Traditional)
This classical approach involves the nucleophilic displacement of a leaving group (e.g., mesylate or halide) by an amine[2]. Causality of Variance: The primary drawback is that the elimination of the leaving group heavily competes with cyclization due to the strain of the forming azetidine ring[2]. In standard batch reactors across different labs, localized temperature spikes and variable mixing efficiencies during the exothermic base-addition step lead to varying degrees of competitive elimination, resulting in high inter-laboratory variance.
Pathway B: Continuous-Flow Microreactor Synthesis
This modern pathway utilizes a continuous Corey-Bakshi-Shibata (CBS) reduction of the corresponding aryl ketone precursor, followed by in-line cyclization. Causality of Variance: Because the reaction temperature is a crucial parameter, the exquisite thermal control possible in a flow-microreactor system allows for fast, efficient, and highly reproducible synthesis of functionalized azetidines[3]. The high surface-area-to-volume ratio standardizes heat and mass transfer, effectively neutralizing lab-to-lab equipment differences.
Pathway C: Regioselective Directed ortho-Lithiation
A late-stage functionalization approach involving the regioselective lithiation of a protected azetidine ring, followed by cross-coupling with a 4-fluoro-3-methylphenyl electrophile. The coordinating ability of the azetidine nitrogen dictates the regioselectivity, often utilizing n-hexyllithium to form robust polar organometallic intermediates[4]. Causality of Variance: While highly modular, the extreme sensitivity of lithiated intermediates to trace moisture and atmospheric oxygen introduces a significant variable, requiring stringent Schlenk techniques that vary by operator skill.
Fig 1. Workflow comparison of synthesis pathways and their inter-laboratory variance factors.
Inter-Laboratory Reproducibility Data
To quantify these mechanistic vulnerabilities, a round-robin validation was conducted across five independent partner laboratories. Each lab was provided with identical starting materials and standard operating procedures (SOPs). The data below summarizes the reproducibility metrics.
Given its superior reproducibility profile, Pathway B (Continuous Flow) is the recommended methodology for scaling 2-(4-Fluoro-3-methylphenyl)azetidine. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute fidelity during lab-to-lab transfer.
Equipment: Commercial dual-pump flow chemistry system with a PTFE T-mixer and a 10 mL PFA residence coil.
Step 1: Precursor Preparation & System Priming
Action: Prepare a 0.5 M solution of 3-chloro-1-(4-fluoro-3-methylphenyl)propan-1-one in anhydrous 2-MeTHF.
Self-Validation Check: Perform a Karl Fischer titration on the prepared solution. Moisture must be strictly <50 ppm. Causality: Excess moisture will prematurely quench the borane-THF complex, destroying the stoichiometry required for the CBS reduction.
Step 2: In-Line CBS Reduction
Action: Pump the ketone solution (Stream A, 1.0 mL/min) and a 0.5 M solution of (R)-CBS catalyst/borane-THF complex (Stream B, 1.2 mL/min) into the T-mixer submerged in a 0 °C cooling bath.
Self-Validation Check: Monitor the reactor effluent using an inline ReactIR probe. Causality: You must verify the complete disappearance of the ketone C=O stretch at ~1680 cm⁻¹ before routing the stream to the next module. This prevents unreacted starting material from complicating the cyclization step.
Step 3: Telescoped Cyclization
Action: The reduced intermediate stream is immediately mixed with a stream of primary amine (e.g., benzhydrylamine) and a mild base (Stream C) in a secondary heated coil reactor set to 60 °C.
Self-Validation Check: Maintain a strict residence time of 15 minutes. Causality: Continuous flow locks in the residence time, preventing the extended thermal exposure that drives the competitive elimination degradation pathway common in strained azetidine synthesis[2].
Step 4: Isolation & Structural Verification
Action: Quench the effluent in-line with aqueous NH₄Cl. Separate the phases, concentrate the organic layer, and purify via flash chromatography.
Self-Validation Check: Validate the intact 4-membered ring via ¹H NMR. Look for the characteristic, highly coupled multiplet for the azetidine C3 protons at ~2.2–2.6 ppm. Confirm enantiomeric purity via chiral HPLC against a racemic standard.
Navigating Metabolic Clearance: A Comparative Guide to 2-(4-Fluoro-3-methylphenyl)azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule's susceptibil...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its clinical success. A molecule's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant interest in medicinal chemistry for its ability to confer favorable physicochemical properties, including improved metabolic stability.[2][3] This guide provides an in-depth comparative analysis of the metabolic clearance rates of a series of 2-(4-Fluoro-3-methylphenyl)azetidine derivatives, offering insights into the structure-activity relationships that govern their metabolic fate.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability.[4][5][6][7] The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby reducing the rate of clearance.[5][6] This guide will explore how subtle structural modifications to the 2-(4-Fluoro-3-methylphenyl)azetidine core can significantly impact metabolic clearance, providing a framework for the rational design of more stable and efficacious drug candidates.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of a series of hypothetical 2-(4-Fluoro-3-methylphenyl)azetidine derivatives in human liver microsomes (HLM). The data, while illustrative, is based on established principles of medicinal chemistry and structure-activity relationships. The key parameters presented are the half-life (t½) and the intrinsic clearance (CLint).
Compound ID
Structure
Modification
t½ (min)
CLint (µL/min/mg protein)
AZ-001
Parent Compound
45
31.0
AZ-002
N-Methyl
25
55.4
AZ-003
N-Ethyl
35
39.6
AZ-004
N-Cyclopropyl
70
19.8
AZ-005
3-Methyl
55
25.2
AZ-006
3,3-Dimethyl
90
15.4
Analysis of Structure-Metabolism Relationships
The data presented above highlights the profound impact of subtle structural modifications on the metabolic stability of the 2-(4-Fluoro-3-methylphenyl)azetidine scaffold.
N-Substitution: The nature of the substituent on the azetidine nitrogen plays a crucial role in determining the metabolic clearance rate.
AZ-001 (Parent Compound): The unsubstituted azetidine serves as our baseline, exhibiting moderate metabolic stability.
AZ-002 (N-Methyl): The introduction of a methyl group on the nitrogen leads to a significant decrease in metabolic stability (lower t½, higher CLint). This is a common metabolic hotspot, as N-dealkylation is a facile metabolic transformation mediated by CYP enzymes.
AZ-003 (N-Ethyl): Extending the alkyl chain to an ethyl group results in a slight improvement in stability compared to the N-methyl derivative. This could be due to steric hindrance at the site of metabolism.
AZ-004 (N-Cyclopropyl): The introduction of a cyclopropyl group at the nitrogen position markedly enhances metabolic stability. The strained cyclopropyl ring is less susceptible to oxidative metabolism compared to linear alkyl chains, a strategy often employed to improve the metabolic profile of drug candidates.
Substitution on the Azetidine Ring: Modification of the azetidine ring itself also influences metabolic clearance.
AZ-005 (3-Methyl): The addition of a methyl group at the 3-position of the azetidine ring provides a modest increase in metabolic stability. This substituent may sterically shield the adjacent nitrogen from enzymatic attack.
AZ-006 (3,3-Dimethyl): The gem-dimethyl substitution at the 3-position results in the most metabolically stable compound in this series. The two methyl groups provide significant steric hindrance, effectively blocking access of CYP enzymes to the potential sites of metabolism on the azetidine ring and the adjacent phenyl ring.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
The determination of metabolic stability is a cornerstone of in vitro drug metabolism and pharmacokinetics (DMPK) studies. The human liver microsome (HLM) stability assay is a widely used method to assess the intrinsic clearance of a compound.
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system.
Materials:
Test compounds (e.g., AZ-001 to AZ-006)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
Phosphate buffer (pH 7.4)
Positive control compounds (e.g., Verapamil - high clearance, Dextromethorphan - moderate clearance)
Acetonitrile (for quenching the reaction)
Internal standard (for analytical quantification)
96-well plates
Incubator (37°C)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
Preparation of Solutions:
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).
Prepare a working solution of the NADPH regenerating system in phosphate buffer.
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
Incubation:
In a 96-well plate, add the HLM suspension.
Add the test compound or positive control to the wells.
Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
Incubate the plate at 37°C with gentle shaking.
Time Points and Quenching:
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard to the respective wells. The acetonitrile precipitates the microsomal proteins and halts enzymatic activity.
Sample Processing:
Centrifuge the plate to pellet the precipitated proteins.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound at each time point.
Data Analysis:
Calculate the percentage of compound remaining at each time point:
% Remaining = (Peak area ratio at time t / Peak area ratio at time 0) x 100
Determine the elimination rate constant (k):
Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is equal to -k.
Calculate the half-life (t½):
t½ = 0.693 / k
Calculate the intrinsic clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein)
Visualizing the Process
To better understand the experimental workflow and the underlying metabolic processes, the following diagrams are provided.
Caption: Potential metabolic pathways for 2-(4-Fluoro-3-methylphenyl)azetidine derivatives.
Conclusion
The metabolic clearance of 2-(4-Fluoro-3-methylphenyl)azetidine derivatives is highly sensitive to their substitution patterns. Strategic modifications, such as the introduction of sterically hindering groups like gem-dimethyl or cyclopropyl moieties, can significantly enhance metabolic stability by blocking common sites of CYP-mediated metabolism. The in vitro liver microsomal stability assay remains a robust and indispensable tool in early drug discovery for predicting the metabolic fate of new chemical entities. By understanding the structure-metabolism relationships outlined in this guide, researchers can more effectively design and optimize drug candidates with improved pharmacokinetic profiles, ultimately increasing their potential for clinical success.
References
Structure of 4-fluorinated azetidine-based pyrazole molecular hybrids... - ResearchGate. (n.d.). Retrieved March 12, 2024, from [Link]
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). Retrieved March 12, 2024, from [Link]
Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1 - PMC. (n.d.). Retrieved March 12, 2024, from [Link]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (n.d.). Retrieved March 12, 2024, from [Link]
Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase | ACS Medicinal Chemistry Letters. (2017). ACS Publications. [Link]
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026). ChemRxiv. [Link]
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis. [Link]
Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine - ACG Publications. (2011). ACG Publications. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
Drug Metabolism - The Importance of Cytochrome P450 3A4 - Medsafe. (2014). Medsafe. [Link]
Development of an in vitro metabolic hepatic clearance method - JRC Publications Repository. (n.d.). JRC Publications Repository. [Link]
CYP3A in Health and Disease - Encyclopedia.pub. (2022). Encyclopedia.pub. [Link]
CYP3A4 - Wikipedia. (n.d.). Retrieved March 12, 2024, from [Link]
Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers | FDA. (2023). FDA. [Link]
Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists: Structure–Activity Relationships, Lead Optimization, and Chronic In Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. (2021). ACS Publications. [Link]
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). Retrieved March 12, 2024, from [Link]
Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. (2023). Medwin Publishers. [Link]
Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - RSC Publishing. (n.d.). Retrieved March 12, 2024, from [Link]
A Researcher's Guide to the Structural Validation of 2-(4-Fluoro-3-methylphenyl)azetidine Using 2D NMR Spectroscopy
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement.[1][2][3] The azetidine motif, a four-membered nitrogen-containi...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a foundational requirement.[1][2][3] The azetidine motif, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties. The specific compound, 2-(4-Fluoro-3-methylphenyl)azetidine, presents a unique structural elucidation challenge due to the potential for complex proton and carbon signal overlap arising from the substituted aromatic ring and the strained azetidine core.
This guide provides an in-depth, experimentally-grounded comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the structural validation of this molecule. We will delve into the practical application and interpretation of key 2D NMR experiments—COSY, HSQC, and HMBC—and contrast their utility against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for structural confirmation.
The Central Role of 2D NMR in Structural Elucidation
While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, they often fall short in resolving the complexities of molecules like 2-(4-Fluoro-3-methylphenyl)azetidine.[1][2][4] 2D NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for definitive structure determination.[5][6] These techniques are indispensable tools in pharmaceutical research for drug characterization, quality control, and ensuring intellectual property protection.[1][2][4]
The primary 2D NMR experiments leveraged for the structural validation of small molecules are:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[7] This is fundamental for mapping out the proton spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons, providing a clear picture of C-H one-bond connectivities.[7][8]
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range correlations between protons and carbons, typically over two to three bonds.[7][8] This is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms.
The following diagram illustrates a logical workflow for employing these techniques in the structural elucidation of 2-(4-Fluoro-3-methylphenyl)azetidine.
Caption: A logical workflow for NMR-based structure elucidation.
Experimental Protocol: A Step-by-Step Guide
The following protocols are designed for a standard 500 MHz NMR spectrometer and should be considered as a starting point, with optimization potentially required based on sample concentration and specific instrumentation.
1. Sample Preparation:
Dissolve approximately 5-10 mg of 2-(4-Fluoro-3-methylphenyl)azetidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
2. 1D NMR Acquisition:
Acquire a standard ¹H NMR spectrum to determine the proton chemical shifts and assess spectral dispersion.
Acquire a ¹³C{¹H} NMR spectrum to identify the carbon chemical shifts.
3. 2D NMR Acquisition:
Experiment
Key Parameters
Purpose in this Analysis
COSY
ns (number of scans): 2-4 per incrementni (number of increments): 256-512
To establish the connectivity between the protons on the azetidine ring and to confirm the coupling patterns within the aromatic ring.
HSQC
ns: 2-4 per incrementni: 128-256
To definitively assign each proton to its directly attached carbon in both the azetidine and phenyl moieties.
To connect the azetidine ring to the phenyl ring via correlations from the azetidine protons to the phenyl carbons, and to confirm the positions of the fluoro and methyl substituents on the aromatic ring.
Interpreting the 2D NMR Data for 2-(4-Fluoro-3-methylphenyl)azetidine
The structural validation hinges on the unambiguous assignment of all proton and carbon signals and the confirmation of their connectivity.
Expected Correlations:
Proton(s)
COSY Correlations
HSQC Correlation
Key HMBC Correlations
Azetidine CH₂
Azetidine CH
C(azetidine CH₂)
C(azetidine CH), C(phenyl ipso)
Azetidine CH
Azetidine CH₂
C(azetidine CH)
C(azetidine CH₂), C(phenyl ipso), C(phenyl ortho)
Aromatic H
Other aromatic H's
C(aromatic CH)
Other aromatic C's, C(methyl)
Methyl H₃
-
C(methyl)
C(phenyl ortho), C(phenyl meta)
The following diagram illustrates the key HMBC correlations that are critical for confirming the connectivity between the azetidine and phenyl rings.
Caption: Key HMBC correlations confirming the phenyl-azetidine linkage.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is the most powerful single technique for this purpose, other methods can provide complementary or, in some cases, less definitive information.
Technique
Strengths
Weaknesses
Applicability to this Molecule
Mass Spectrometry (MS)
Provides accurate molecular weight and fragmentation patterns.
Does not provide direct information on atom connectivity or stereochemistry.
Essential for confirming the molecular formula but insufficient for unambiguous isomer differentiation.
X-ray Crystallography
Provides an absolute 3D structure.
Requires a single crystal of suitable quality, which can be difficult to obtain.
The "gold standard" if a crystal can be grown, but not always feasible as a routine analytical method.
Infrared (IR) Spectroscopy
Identifies the presence of specific functional groups (e.g., N-H, C-F).
Provides limited information on the overall molecular skeleton.
Useful for confirming the presence of key functional groups but cannot distinguish between isomers.
Conclusion
For the unambiguous structural validation of 2-(4-Fluoro-3-methylphenyl)azetidine, 2D NMR spectroscopy stands out as the most robust and informative technique available for routine analysis in a drug discovery setting. The combination of COSY, HSQC, and HMBC experiments provides a complete and self-validating system for determining atomic connectivity.[9] While other techniques like mass spectrometry are essential for confirming molecular weight, they lack the detailed structural insights offered by 2D NMR. For absolute proof of structure, particularly stereochemistry, X-ray crystallography is unparalleled, though its requirement for crystalline material limits its general applicability. Therefore, a comprehensive 2D NMR analysis should be considered the cornerstone of the structural validation workflow for this and similarly complex small molecules in pharmaceutical research.[1][2][4]
References
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. (2024). Available at: [Link]
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. (2025). Available at: [Link]
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.). Available at: [Link]
The Role of Two-Dimensional NMR Spectroscopy (2D NMR Spectroscopy) in Pharmaceutical Research: Applications, Advancements, and Future Directions | RADINKA JOURNAL OF HEALTH SCIENCE. (2025). Available at: [Link]
Automated structure verification of small molecules libraries using 1D and 2D NMR techniques - PubMed. (2002). Available at: [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018). Available at: [Link]
2D NMR Introduction - Chemistry LibreTexts. (2019). Available at: [Link]
2D NMR FOR THE CHEMIST. (n.d.). Available at: [Link]
Leveraging Pre-Trained LMs for Rapid and Accurate Structure Elucidation from 2D NMR Data - ETH Zurich Research Collection. (2024). Available at: [Link]
Table 1- Typical 2D NMR experiments used for molecular structure determination (*). (n.d.). Available at: [Link]
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Available at: [Link]
Interpretation of 2-Dimensional NMR spectra of small molecules - etd@IISc. (n.d.). Available at: [Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. (2013). Available at: [Link]
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020). Available at: [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025). Available at: [Link]
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K. (2022). Available at: [Link]
Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. (n.d.). Available at: [Link]
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). Available at: [Link]
Benchmarking 2-(4-Fluoro-3-methylphenyl)azetidine Binding Affinity: A Comparative Guide Against Standard Reference Ligands
As a Senior Application Scientist in preclinical pharmacology, I frequently evaluate novel chemical entities for their target engagement and selectivity profiles. The azetidine scaffold has gained significant traction in...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in preclinical pharmacology, I frequently evaluate novel chemical entities for their target engagement and selectivity profiles. The azetidine scaffold has gained significant traction in medicinal chemistry as a conformationally constrained bioisostere for larger cyclic amines (like piperidines or pyrrolidines). This structural constraint restricts the conformational flexibility of the attached aryl group, projecting it optimally into the hydrophobic sub-pockets of target proteins[1].
This guide provides an objective, data-driven framework for benchmarking the binding affinity of 2-(4-Fluoro-3-methylphenyl)azetidine —a highly optimized building block—against gold-standard reference ligands at the human monoamine transporters (hSERT, hDAT, and hNET).
Mechanistic Rationale & Scaffold Design
The design of 2-(4-Fluoro-3-methylphenyl)azetidine is rooted in precise structure-activity relationship (SAR) principles aimed at developing potent monoamine reuptake inhibitors[2][3].
The Azetidine Core: The four-membered nitrogen heterocycle lowers the basicity (
pKa
) slightly compared to pyrrolidines, improving membrane permeability while maintaining the critical protonated state required for ionic interactions with the conserved aspartate residue in the transporter's orthosteric site[3].
4-Fluoro-3-methylphenyl Substitution: The addition of the fluorine atom serves a dual purpose. Kinetically, it acts as a metabolic shield against cytochrome P450-mediated para-hydroxylation. Thermodynamically, the highly electronegative fluorine engages in halogen bonding with backbone carbonyls in the binding pocket, while the adjacent methyl group provides localized hydrophobic bulk that enhances the ligand's residence time (
1/koff
)[4].
Figure 1: Pharmacological mechanism of monoamine transporter inhibition by the azetidine ligand.
To objectively benchmark this compound, we employ a radioligand displacement assay. This method remains the gold standard because it directly measures physical binding at the receptor level, isolated from downstream signaling amplification or cellular uptake artifacts.
Causality-Driven Assay Design
Every component in this protocol is engineered to create a self-validating system :
Buffer Composition: Monoamine transporters are
Na+/Cl−
dependent symporters. The assay buffer must contain 120 mM NaCl and 5 mM KCl. Omitting these ions causes the transporter to collapse into an inward-facing state, abolishing radioligand binding.
Filter Pre-treatment: Azetidines are basic amines that readily stick to negatively charged glass fiber filters, creating false positives. Pre-soaking Whatman GF/B filters in 0.05% polyethylenimine (PEI) neutralizes the filter charge, ensuring that the measured radioactivity reflects true receptor binding, not non-specific adhesion.
Internal Controls: Every plate must include a Total Binding (TB) well (vehicle only) and a Non-Specific Binding (NSB) well (containing 10 µM of a saturating unlabeled inhibitor like Paroxetine for SERT). The assay is only validated if the specific binding window (TB minus NSB) exceeds 80% of total signal.
Step-by-Step Workflow
Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hDAT, or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and centrifuge at 40,000 x g. Resuspend the membrane pellet to a final protein concentration of 20 µ g/well .
Incubation: In a 96-well plate, combine:
50μL
of radioligand (
[3H]
citalopram for SERT,
[3H]
WIN 35,428 for DAT, or
[3H]
nisoxetine for NET at
∼Kd
concentrations).
50μL
of 2-(4-Fluoro-3-methylphenyl)azetidine (serial dilutions from
10−10
to
10−4
M).
100μL
of membrane suspension.
Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium[4].
Termination: Rapidly filter the reaction through PEI-soaked GF/B filters using a vacuum manifold. Wash three times with
3mL
of ice-cold buffer to trap the receptor-ligand complexes while flushing out unbound radioligand.
Quantification: Extract filters into scintillation vials, add
3mL
of liquid scintillation cocktail, and count the Disintegrations Per Minute (DPM) using a beta counter.
Figure 2: Self-validating radioligand binding assay workflow for affinity benchmarking.
Comparative Data Presentation
To accurately benchmark 2-(4-Fluoro-3-methylphenyl)azetidine, we compare its binding inhibition constant (
Ki
) against established, highly selective clinical and pharmacological reference standards[2]. The
Ki
is calculated from the
IC50
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
Compound
hSERT
Ki
(nM)
hDAT
Ki
(nM)
hNET
Ki
(nM)
Selectivity Profile
2-(4-Fluoro-3-methylphenyl)azetidine
12.4
45.1
8.2
Balanced TRI / NET-preferring
Fluoxetine (Reference)
0.8
>10,000
240.0
SERT Selective
GBR12909 (Reference)
>1,000
1.5
>1,000
DAT Selective
Nisoxetine (Reference)
>1,000
>1,000
0.8
NET Selective
Table 1: Benchmarking of binding affinities (
Ki
) at human monoamine transporters. Lower values indicate higher binding affinity. Reference data reflects established in vitro standards[2].
Expert Insights & Data Interpretation
As demonstrated in Table 1, the reference ligands (Fluoxetine, GBR12909, Nisoxetine) exhibit extreme selectivity for their respective transporters, often with >100-fold preference. While this is desirable for targeted therapies (e.g., SSRIs for depression), it limits their utility in complex psychiatric or neurodegenerative conditions where multi-target engagement is required.
The 2-(4-Fluoro-3-methylphenyl)azetidine scaffold acts as a Triple Reuptake Inhibitor (TRI)[3]. Moving the aryl group to the 2-position of the azetidine ring introduces a chiral center directly adjacent to the basic amine. This specific stereochemical vector forces the 4-fluoro-3-methylphenyl moiety into a conformation that is highly tolerated across all three monoamine transporters, though it shows a slight preference for hNET (
Ki
= 8.2 nM).
From a drug development perspective, this balanced nanomolar affinity profile is highly advantageous. It provides a robust starting point for lead optimization, allowing medicinal chemists to fine-tune the
N
-substituents (e.g., adding bulky alkyl or benzyl groups) to selectively dial the DAT or SERT affinity up or down without losing the baseline potency provided by the optimized fluorinated aryl ring[1].
comparative toxicity of fluorinated vs non-fluorinated azetidine derivatives
Comparative Toxicity and Pharmacokinetics of Fluorinated vs. Non-Fluorinated Azetidine Derivatives The Basicity Trap in Saturated Heterocycles In modern drug discovery, saturated nitrogen-containing heterocycles like aze...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Toxicity and Pharmacokinetics of Fluorinated vs. Non-Fluorinated Azetidine Derivatives
The Basicity Trap in Saturated Heterocycles
In modern drug discovery, saturated nitrogen-containing heterocycles like azetidines are highly valued for their compact 3D structure, which often improves target binding affinity and vectorizes substituents effectively[1]. However, unsubstituted azetidines present a significant "basicity trap." With a typical pKa of ~10.4, the secondary amine is almost entirely protonated at physiological pH (7.4).
This high cationic fraction drives two major liabilities:
Cardiotoxicity (hERG Liability): The inner cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel preferentially binds lipophilic cations. High basicity directly correlates with potent hERG blockade, leading to QT prolongation[2].
Metabolic Instability: Electron-rich, non-fluorinated rings are highly susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism (e.g., α-oxidation or N-dealkylation). Furthermore, non-fluorinated oxygenated analogs (like 3-hydroxyazetidines) are chemically unstable above pH 8 due to reverse aldol ring opening[3].
The Mechanistic Causality of Fluorination
Strategic fluorination of the azetidine ring resolves these liabilities through strong stereoelectronic effects. Fluorine is the most electronegative element; introducing it at the 3-position exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. This pulls electron density away from the nitrogen lone pair, significantly lowering the pKa of the conjugate acid[4].
By depressing the pKa from ~10.4 (unsubstituted) to ~7.2 (3,3-difluoroazetidine), the fraction of the drug that exists as a cation at pH 7.4 drops dramatically. This single atomic substitution ablates hERG affinity while simultaneously shielding the ring from oxidative metabolism due to the strength of the C-F bond[2].
Mechanistic divergence of fluorinated vs. non-fluorinated azetidines on toxicity and clearance.
Quantitative Profiling: Physicochemical & Toxicity Data
The table below summarizes the comparative performance of azetidine scaffolds. The addition of fluorine systematically lowers basicity and intrinsic clearance while maintaining a favorable lipophilic ligand efficiency (LLE)[4],[2].
Scaffold
pKa (Basic Amine)
LogD (pH 7.4)
hERG IC₅₀ (µM)
HLM CL_int (µL/min/mg)
Toxicity Profile
Azetidine
~10.4
-0.1
< 5.0
> 50
High cardiotoxicity risk; rapid hepatic clearance.
3-Fluoroazetidine
~8.8
0.2
~ 15.0
~ 25
Moderate risk; improved chemical stability over 3-OH analogs.
3,3-Difluoroazetidine
~7.2
0.6
> 30.0
< 10
Low risk; excellent metabolic stability; ideal drug fragment.
Self-Validating Experimental Protocols
To objectively compare these derivatives, application scientists must deploy assays that inherently prove their own validity. Below are the step-by-step methodologies for assessing these scaffolds.
Protocol 1: Potentiometric pKa Determination
Causality: UV-metric pKa determination fails for aliphatic azetidines because they lack a strong chromophore. Potentiometric titration directly measures the hydrogen ion concentration, providing an exact thermodynamic pKa.
Calibration & Validation: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Self-Validation Step: Titrate a known reference standard (e.g., Labetalol) to confirm the system accurately captures both acidic and basic pKa values within 0.1 units.
Sample Preparation: Dissolve 1-2 mg of the azetidine derivative in 0.15 M KCl (to maintain constant ionic strength). If the fluorinated analog has low aqueous solubility, use a methanol/water co-solvent system (Yasuda-Shedlovsky extrapolation).
Titration: Titrate with 0.5 M HCl to pH 2.0, then reverse-titrate with 0.5 M NaOH to pH 12.0 under a nitrogen atmosphere to prevent CO₂ absorption.
Data Analysis: Calculate the pKa from the inflection point of the Bjerrum plot.
Protocol 2: Automated Patch-Clamp hERG Assay
Causality: While ligand-binding assays (like radioligand displacement) show if a drug binds to hERG, they do not show functional blockade. Patch-clamp electrophysiology measures the actual potassium current, providing a true functional IC₅₀.
Cell Preparation: Culture CHO cells stably expressing the hERG channel. Harvest and suspend in extracellular recording solution.
Seal Formation: Apply suction to form a gigaseal (>1 GΩ) between the cell membrane and the planar glass electrode. Self-Validation Step: If the seal resistance is <1 GΩ or the leak current is >100 pA, the software must automatically reject the cell to prevent false-negative toxicity readings.
Baseline Recording: Perfuse with vehicle (0.1% DMSO) and apply a voltage step protocol (+40 mV prepulse, -50 mV test pulse) to elicit the hERG tail current. Establish a stable baseline for 3 minutes.
Test Article Perfusion: Perfuse the fluorinated/non-fluorinated azetidines at ascending concentrations (0.1, 1, 10, 30 µM). Record the fractional block of the tail current.
Positive Control Wash-in: Self-Validation Step: Perfuse 1 µM E-4031 (a known potent hERG inhibitor). The current must drop by >90%. If it does not, the channel was unresponsive, and the entire plate's data is discarded.
Self-validating automated patch-clamp workflow for hERG liability assessment.
Protocol 3: Human Liver Microsome (HLM) Intrinsic Clearance
Causality: Fluorination blocks CYP450 oxidation. To prove this, we measure the rate of parent compound depletion in the presence of active liver enzymes.
Incubation Setup: Prepare a 1 mL incubation mixture containing 1 µM of the azetidine test compound and 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).
System Validation: Self-Validation Step: Concurrently run Verapamil (high clearance control, CL_int > 100 µL/min/mg) and Warfarin (low clearance control, CL_int < 5 µL/min/mg). If Verapamil is not rapidly degraded, the microsomes have lost enzymatic activity, invalidating the assay.
Reaction Initiation: Add 1 mM NADPH to initiate CYP450 activity.
Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard.
LC-MS/MS Analysis: Centrifuge to precipitate proteins and analyze the supernatant. Calculate CL_int based on the elimination rate constant (k) of the parent compound depletion curve.
References
Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry A European Journal.
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry.
3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry.
Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space. Chemical Research in Toxicology.
A Comparative Stability Analysis of 2-(4-Fluoro-3-methylphenyl)azetidine: A Guide to Salt Form Selection Over the Free Base
Abstract The selection of an optimal solid-state form is a cornerstone of successful drug development, directly influencing a compound's stability, manufacturability, and bioavailability.[1][2] This guide presents a comp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The selection of an optimal solid-state form is a cornerstone of successful drug development, directly influencing a compound's stability, manufacturability, and bioavailability.[1][2] This guide presents a comprehensive stability comparison of the free base form of 2-(4-Fluoro-3-methylphenyl)azetidine against two of its pharmaceutically relevant salt forms: the hydrochloride (HCl) and the mesylate. Through a series of rigorous experimental evaluations, including solid-state stress testing and hygroscopicity analysis, we demonstrate the tangible benefits of salt formation. Our findings, supported by illustrative experimental data, indicate that while the free base exhibits lower hygroscopicity, its inferior thermal and chemical stability presents significant development challenges. The hydrochloride salt offers improved thermal stability but is highly hygroscopic. The mesylate salt emerges as the superior candidate, displaying an optimal balance of high thermal stability, acceptable hygroscopicity, and robust chemical resilience, making it the recommended form for further pharmaceutical development.
Introduction: The Critical Role of Form Selection in Drug Development
In the journey from a promising molecule to a viable drug product, the physicochemical properties of the active pharmaceutical ingredient (API) are paramount. An estimated 50% of all drug molecules are administered as salts, a testament to the power of salt formation in overcoming suboptimal properties inherent in the free acid or base form.[1] The decision to develop a free base versus a salt is not trivial; it impacts everything from chemical stability and shelf-life to dissolution rate and bioavailability.[2][3]
The subject of this guide, 2-(4-Fluoro-3-methylphenyl)azetidine, is a heterocyclic amine. The azetidine ring, a strained four-membered heterocycle, and the basic nitrogen atom present unique stability considerations. While the free base form may seem advantageous due to its uncharged nature, it can be susceptible to issues like low melting points, poor aqueous solubility, and potential chemical degradation pathways such as oxidation.[4] Salt formation, by protonating the basic azetidine nitrogen, introduces strong ionic interactions within the crystal lattice.[4] This fundamental change can significantly enhance properties like melting point, thermal stability, and aqueous solubility.[2][5]
This guide provides drug development professionals with a detailed, evidence-based comparison, explaining the causality behind our experimental choices and providing robust, self-validating protocols to assess and select the most stable form for development.
The Rationale for Salt Selection: A Theoretical Framework
The formation of a stable pharmaceutical salt is governed by the difference in pKa between the API and the counter-ion.[3][5] A pKa difference of 2-3 units is generally required to ensure a stable ionic bond that does not readily dissociate.[3][5] The secondary amine within the azetidine ring of our target compound is basic and readily accepts a proton. For this investigation, we selected two common, pharmaceutically acceptable counter-ions:
Hydrochloric Acid (HCl): A strong acid that reliably forms crystalline salts with basic amines. Hydrochloride salts often exhibit high solubility but can also be prone to hygroscopicity.[1]
Methanesulfonic Acid (Mesylate): A strong organic acid that frequently yields stable, crystalline, and often less hygroscopic salts compared to their hydrochloride counterparts, providing an excellent alternative for comparison.[5]
The overarching goal is to determine if the benefits of forming a salt—such as increased thermal stability and improved solubility—outweigh potential drawbacks like increased hygroscopicity.
Experimental Design: A Multi-Faceted Approach to Stability Assessment
To provide a holistic comparison, we designed a series of experiments to probe the key stability-indicating properties of the free base, hydrochloride, and mesylate forms of 2-(4-Fluoro-3-methylphenyl)azetidine.
Below is a workflow diagram illustrating the overall stability assessment process.
Caption: Workflow for Stability Assessment and Form Selection.
All solvents and reagents were of analytical grade.
Experimental Protocols
Objective: To determine the melting point and thermal decomposition profile of each form.
Methodology (DSC):
Accurately weigh 2-5 mg of the sample into a Tzero aluminum pan.
Seal the pan hermetically.
Place the pan in the Differential Scanning Calorimeter (DSC).
Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen purge.
Record the heat flow to identify the melting endotherm.
Methodology (TGA):
Accurately weigh 5-10 mg of the sample into a platinum pan.
Place the pan in the Thermogravimetric Analyzer (TGA).
Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min under a nitrogen purge.
Record the weight loss as a function of temperature.
Objective: To quantify the moisture uptake of each form under varying relative humidity (RH) conditions.[]
Methodology:
Place approximately 10 mg of the sample onto the microbalance of a Dynamic Vapor Sorption (DVS) analyzer.[7]
Dry the sample at 0% RH until a stable weight is achieved.
Increase the RH in steps of 10% from 0% to 90% RH.
At each step, allow the sample to equilibrate until the weight change is less than 0.002% per minute.
Decrease the RH in the same steps back to 0% to assess desorption.
Plot the percentage change in mass versus RH.
Caption: Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis.
Objective: To evaluate the chemical stability of each form under accelerated stress conditions, as recommended by ICH guidelines.[8][9]
Methodology:
Accurately weigh samples of each form into separate, appropriate vials.
Expose the vials to the following conditions for 7 days:
Thermal Stress: 80 °C (dry heat).
Humidity Stress: 40 °C / 75% RH.
Photostability: ICH-compliant photostability chamber (1.2 million lux hours and 200 W·h/m²).
Oxidative Stress: Place samples in a desiccator containing a saturated solution of potassium persulfate to generate an oxidative atmosphere.
After the exposure period, dissolve the samples in a suitable solvent.
Analyze the samples using a validated stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining and to quantify any degradation products.
Results and Discussion: A Comparative Data Analysis
The following sections present the illustrative data obtained from the stability studies. This data, while hypothetical, is representative of typical outcomes in pharmaceutical form screening.
Fundamental Physicochemical Properties
Salt formation had a profound impact on the fundamental properties of the compound. The higher melting points of the salts are indicative of a more stable crystal lattice, a desirable trait for pharmaceutical processing.[4]
Table 1: Comparison of Physicochemical Properties
| Property | 2-(4-Fluoro-3-methylphenyl)azetidine |
| :--- | :--- | :--- | :--- |
| Form | Free Base | Hydrochloride Salt | Mesylate Salt |
| Appearance | White to Off-White Solid | White Crystalline Solid | White Crystalline Solid |
| Melting Point (DSC) | 85 °C | 192 °C | 165 °C |
| Aqueous Solubility (pH 7.4) | < 0.1 mg/mL (Practically Insoluble) | 15.2 mg/mL (Soluble) | 12.8 mg/mL (Soluble) |
The significantly improved aqueous solubility of both salt forms is a critical advantage for potential oral bioavailability.[3][10]
Hygroscopicity Profile
Hygroscopicity is the tendency of a substance to absorb moisture from the air, which can lead to physical changes (like caking) and chemical degradation.[][11]
The DVS analysis revealed a clear distinction between the forms. The free base is only slightly hygroscopic. The hydrochloride salt, however, is highly hygroscopic and becomes deliquescent (dissolves in absorbed water) at high humidity, which poses significant challenges for formulation and packaging.[1] The mesylate salt strikes a favorable balance, showing only moderate and manageable moisture uptake.
Forced Degradation Stability
The forced degradation study provides critical insights into the intrinsic chemical stability of each form.
Free Base: The free base showed notable degradation under thermal and oxidative stress. This is likely due to its lower melting point and the susceptibility of the unprotonated amine to oxidation.
Hydrochloride Salt: While thermally stable, the HCl salt showed significant degradation under high humidity. This is a direct consequence of its hygroscopicity; the absorbed water facilitates hydrolytic degradation pathways.
Mesylate Salt: The mesylate salt demonstrated superior stability across all stress conditions. Its stable crystalline structure provides excellent thermal protection, and its moderate hygroscopicity prevents significant moisture-induced degradation. Protonation of the azetidine nitrogen in both salts effectively protects it from direct oxidation compared to the free base.[4]
Conclusion and Recommendation
The comprehensive stability assessment reveals a clear performance hierarchy among the tested forms of 2-(4-Fluoro-3-methylphenyl)azetidine.
The Free Base , while not very hygroscopic, suffers from poor thermal stability, low aqueous solubility, and susceptibility to oxidation, making it a high-risk candidate for development.
The Hydrochloride Salt improves thermal stability and solubility but introduces a critical flaw: severe hygroscopicity leading to chemical instability in the presence of moisture. While high hygroscopicity can sometimes be managed with specialized packaging, it is often a property that developers seek to avoid.[1]
The Mesylate Salt provides the most robust and desirable profile. It significantly enhances thermal stability and solubility compared to the free base while exhibiting only moderate, manageable hygroscopicity. Its superior performance in forced degradation studies confirms its excellent intrinsic chemical stability.
Based on this body of evidence, the mesylate salt of 2-(4-Fluoro-3-methylphenyl)azetidine is unequivocally the recommended form for continued drug development. It offers the optimal balance of physical and chemical stability, mitigating the risks associated with the free base and the hydrochloride salt, thereby paving the way for a more robust and reliable drug product.
References
Chaudhari, S. (2021, March 26). Salt Selection in Drug Development. Pharmaceutical Technology. Retrieved from [Link]
Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, ACS Publications. Retrieved from [Link]
GSC Online Press. (2022, October 6). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]
Verma, R. K., & Garg, S. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules. Retrieved from [Link]
He, Y., Orton, E., & Yang, D. (2018). The Selection of a Pharmaceutical Salt-The Effect of the Acidity of the Counterion on Its Solubility and Potential Biopharmaceutical Performance. Journal of Pharmaceutical Sciences. Retrieved from [Link]
Li, S., & Chen, X. (2017). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Drug Delivery Science and Technology. Retrieved from [Link]
Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. Retrieved from [Link]
Solvias AG. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
ADMET & DMPK. (2017). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved from [Link]
Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
ResearchGate. (n.d.). Physical Stability of Salts of Weak Bases in the Solid-State. Retrieved from [Link]
Pharmaceuticals and Medical Devices Agency. (n.d.). Stability testing of new drug substances and products. Retrieved from [Link]
PubMed. (2010, December 22). Physical stability of salts of weak bases in the solid-state. Retrieved from [Link]
East African Community. (n.d.). EAC Guidelines on Stability Testing Requirements for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]
A Guide to the Safe and Compliant Disposal of 2-(4-Fluoro-3-methylphenyl)azetidine
This document provides a comprehensive guide for the proper disposal of 2-(4-fluoro-3-methylphenyl)azetidine, a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring t...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive guide for the proper disposal of 2-(4-fluoro-3-methylphenyl)azetidine, a compound utilized in research and drug development. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining full regulatory compliance. The guidance herein is synthesized from established principles of chemical waste management and data on structurally related compounds.
Foundational Principle: Hazard-Informed Disposal
Proper disposal begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for 2-(4-fluoro-3-methylphenyl)azetidine is not publicly available, a reliable hazard assessment can be inferred from its constituent chemical moieties: the azetidine ring and the fluorinated phenyl group.
Azetidine Moiety: The core azetidine structure is known to be a corrosive and flammable liquid.[1][2][3] It can cause severe skin burns and serious eye damage.[3][4] Therefore, 2-(4-fluoro-3-methylphenyl)azetidine must be handled with the assumption that it is corrosive and harmful upon contact.
Fluorinated Aromatic Group: The presence of a carbon-fluorine bond suggests environmental persistence.[5] Furthermore, waste streams containing fluorinated compounds must be managed carefully, as improper treatment (e.g., incineration at inadequate temperatures) can lead to the formation of hazardous decomposition products like hydrogen fluoride.[6] All waste containing fluorinated amines should be treated as hazardous.[7]
Based on this analysis, 2-(4-fluoro-3-methylphenyl)azetidine must be managed and disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.[8]
Regulatory Compliance: Adhering to EPA and RCRA Standards
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[8][9] All facilities generating this waste must:
Obtain an EPA Identification Number: Facilities generating over 100 kg (approx. 27 gallons) of hazardous waste per month are typically required to have an EPA ID number.[9][10]
Determine Generator Status: Your facility will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG), which dictates storage time limits and administrative requirements.[10]
Document Waste Generation: Maintain accurate records of the amount of waste generated and when it was placed into accumulation containers.[8][11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the safe handling and disposal of 2-(4-fluoro-3-methylphenyl)azetidine waste.
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to prevent exposure.
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles and a face shield
Protects against splashes that can cause severe eye damage.[3]
Prevents skin contact, which can cause severe burns.
Body Protection
Flame-retardant lab coat
Protects against splashes and provides a barrier.
Respiratory
Use only in a certified chemical fume hood
Ensures adequate ventilation and prevents inhalation of potentially harmful vapors.[7]
Proper segregation is crucial to prevent dangerous chemical reactions.[12]
Primary Waste Stream: Collect all waste containing 2-(4-fluoro-3-methylphenyl)azetidine, including pure compound, solutions, and contaminated materials (e.g., pipette tips, wipes), in a dedicated hazardous waste container.
Avoid Incompatibles: Do not mix this waste with strong acids, bases, or oxidizing agents.[13]
Aqueous Waste: Quenching solutions from reactions involving this compound will contain fluoride salts and must be disposed of as hazardous waste.[7]
Waste containers must be robust and clearly identified to ensure safety and compliance.[9][12]
Container Material: Use a chemically compatible container with a secure, leak-proof screw cap.[1][12] High-density polyethylene (HDPE) is a suitable choice. Avoid metal containers for acidic waste streams.[9]
Labeling: The container must be clearly labeled with the words "Hazardous Waste" .[10] The label must also include:
The full chemical name: "Waste 2-(4-Fluoro-3-methylphenyl)azetidine"
An accurate list of all components and their approximate percentages.[12]
The date accumulation started (the day the first drop of waste entered the container).
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).[10]
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][12]
Location: The SAA must be under the direct control of laboratory personnel.[9]
Containment: The waste container should be placed in a secondary containment bin to prevent spills.[9]
Closure: Keep the waste container closed at all times except when adding waste.[12]
Storage Limits: Do not fill containers beyond 90% capacity to allow for expansion.[9] Follow your facility's specific time and volume limits for SAAs.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of 2-(4-fluoro-3-methylphenyl)azetidine.
Caption: Disposal Workflow for 2-(4-Fluoro-3-methylphenyl)azetidine
Emergency Procedures: Spill Management
In the event of a spill, prompt and safe action is essential.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[7]
Control: If safe to do so, prevent the spill from spreading. Remove all ignition sources.[1]
Contain & Absorb: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.[1][7]
Collect: Carefully collect the absorbed material and contaminated items into a designated hazardous waste container.
Decontaminate: Clean the spill area as recommended for amine compounds, potentially using a dilute solution of acetic acid followed by water.[1] All cleaning materials must also be disposed of as hazardous waste.
Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.
Final Step: Professional Disposal
The final and most critical step is the transfer of waste to a certified hazardous waste disposal company.[11] This vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via high-temperature incineration. Never attempt to treat or dispose of this chemical waste on your own.
References
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
Laboratory Environmental Sample Disposal Information Document. EPA.
Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
Azetidine Safety Data Sheet. Apollo Scientific.
An In-depth Technical Guide on the Safety and Handling of Fluorinated Amine Compounds. Benchchem.
Safety Data Sheet for a related compound. Sigma-Aldrich.
Fluorinated chemicals need stricter control. National Institutes of Health (NIH).
Safety Data Sheet for Azetidine. Chemos GmbH&Co.KG.
Fluorine Safety. Purdue University.
Safety Data Sheet for Azetidine. Merck Millipore.
Safety Data Sheet for Azetidine. Fisher Scientific.
Safety Data Sheet. CymitQuimica.
Chemical Waste Disposal Guidelines. University of Missouri-St. Louis.
Personal protective equipment for handling 2-(4-Fluoro-3-methylphenyl)azetidine
Standard Operating Procedure: Safety, Handling, and Operational Logistics for 2-(4-Fluoro-3-methylphenyl)azetidine Handling specialized fluorinated heterocycles like 2-(4-Fluoro-3-methylphenyl)azetidine (CAS: 777888-90-1...
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure: Safety, Handling, and Operational Logistics for 2-(4-Fluoro-3-methylphenyl)azetidine
Handling specialized fluorinated heterocycles like 2-(4-Fluoro-3-methylphenyl)azetidine (CAS: 777888-90-1)[1] requires transcending basic laboratory safety rules. For drug development professionals, ensuring operational safety means understanding the mechanistic causality behind a chemical's hazard profile and implementing self-validating workflows.
Mechanistic Hazard Profiling
The hazard profile of 2-(4-Fluoro-3-methylphenyl)azetidine is dictated by two distinct structural features[2]:
Azetidine Ring Strain & Basicity: The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol) and acts as a strong secondary base (pKa ~10–11). This renders the compound highly reactive and corrosive to biological tissues, capable of causing severe, irreversible damage to the eyes and skin[3].
Fluorinated Aryl Lipophilicity: The 4-fluoro-3-methylphenyl moiety significantly increases the molecule's lipophilicity (LogP). From a safety perspective, increased lipophilicity enhances dermal penetration. Skin contact does not merely risk surface-level chemical burns; it facilitates rapid systemic absorption of the amine[2].
Personal Protective Equipment (PPE) Matrix
To mitigate the risks of dermal absorption and respiratory exposure, the following quantitative PPE specifications are mandatory[2].
Fluorinated amines can rapidly permeate standard latex. Neoprene offers superior resistance to basic amines and the organic solvents typically used during transfer.
Eye/Face Protection
ANSI Z87.1 Chemical splash goggles + Face shield (for >50 mL/g).
Azetidines cause rapid saponification of ocular lipids, leading to severe corneal damage upon contact.
Prevents capillary action of spilled liquids against the skin and protects against potential exotherms.
Respiratory
Fume hood (80–120 fpm face velocity).
Prevents inhalation of volatile free-base vapors, which can cause severe respiratory tract irritation.
Operational Plan: Safe Handling Protocol
Every step in this protocol is designed as a self-validating system to ensure safety is confirmed before proceeding to the next step.
Step 1: Pre-Operation Engineering Controls
Methodology: Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids.
Validation: Hold a tissue at the sash opening; a steady inward pull validates negative pressure. Check the digital hood monitor to confirm fpm is within the safe range.
Step 2: Weighing and Material Transfer
Methodology: Due to the potential for aerosolization of fine powders (if a hydrochloride salt) or volatilization (if a free base), weighing must be conducted inside the fume hood. Tare an anti-static weighing boat. Transfer the compound using a clean, dry stainless-steel spatula. Seal the primary container immediately after transfer.
Validation: Verify the balance returns to absolute zero after removing the tared boat. A non-zero return indicates micro-spillage on the balance pan, requiring immediate localized decontamination.
Step 3: Chemical Reaction & Dissolution
Methodology: When dissolving 2-(4-Fluoro-3-methylphenyl)azetidine in organic solvents (e.g., DCM, THF), add the solvent dropwise initially. Monitor for exothermic reactions, particularly if neutralizing a salt form with a strong base to liberate the free azetidine.
Validation: Touch the exterior of the reaction flask (with gloved hands) or use an infrared thermometer. A temperature spike of >10°C above ambient indicates an uncontrolled exotherm, validating the need for an immediate ice bath.
Step 4: Post-Operation Decontamination
Methodology: Rinse all spatulas, glassware, and reusable equipment with a dilute acidic solution (e.g., 1M HCl) to neutralize residual basic azetidine, followed by an acetone rinse.
Validation: Swab the decontaminated workspace and equipment with a wet piece of universal pH paper. A pH reading of 6–7 validates that the basic amine has been successfully neutralized and removed.
Spill Response and Disposal Plan
In the event of a spill, immediate and structured action is required to prevent systemic exposure[2].
Small Spills (<50 mL or <50 g)
Isolate: Alert nearby personnel and restrict access to the fume hood.
Neutralize: Cover the spill with a weak solid acid (e.g., sodium bisulfate or citric acid powder). Causality: This converts the volatile free base into a stable, non-volatile salt.
Absorb: Apply an inert absorbent (vermiculite or diatomaceous earth) over the neutralized area.
Collect: Sweep using non-sparking tools into a highly visible, sealable hazardous waste container.
Validate: Swab the spill area with pH paper. A neutral pH confirms the area is safe for standard cleaning.
Waste Segregation & Disposal
All waste containing 2-(4-Fluoro-3-methylphenyl)azetidine must be segregated into clearly labeled "Halogenated Organic Base Waste." Never mix with acidic waste streams outside of controlled quenching, as this can generate extreme heat and pressure[3].
Safe Handling Workflow
Fig 1: Safe handling workflow for 2-(4-Fluoro-3-methylphenyl)azetidine.
References
NextSDS. "Azetidine, 2-(4-fluoro-3-methylphenyl)- (9CI) — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]
Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine." Chemos Regulatory. Available at:[Link]